Chemical properties of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
An In-depth Technical Guide to 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one: Synthesis, Characterization, and Potential Applications Abstract: 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one is a molecule of significant interest...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one: Synthesis, Characterization, and Potential Applications
Abstract: 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one is a molecule of significant interest within medicinal chemistry due to its core isoquinoline scaffold, a privileged structure found in numerous biologically active compounds. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic pathway, and a detailed framework for its potential applications in drug discovery. While this specific compound is not extensively documented in current literature, this paper, by drawing upon established principles and data from analogous structures, aims to serve as a foundational resource for researchers and drug development professionals. We will delve into proposed synthetic protocols, characterization methodologies, and a strategic workflow for evaluating its biological activity, particularly as a potential kinase inhibitor.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus is a cornerstone in the development of pharmacologically active agents.[1] This heterocyclic aromatic compound, a structural isomer of quinoline, is a key component in a vast array of natural alkaloids and synthetic drugs, exhibiting a wide spectrum of biological activities.[2][3] These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][4] The versatility of the isoquinoline scaffold stems from its ability to be functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties to interact with diverse biological targets.[2]
4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one incorporates this potent scaffold, functionalized with a 4-hydroxybutan-1-one chain at the 5-position. This particular substitution pattern presents an intriguing candidate for investigation, as the keto-alcohol side chain offers multiple points for hydrogen bonding and potential metabolic transformations, which are critical for drug-target interactions and pharmacokinetic profiles. This guide will explore the untapped potential of this specific molecule.
Note: Predicted values are generated using chemical modeling software and should be experimentally verified.
Proposed Synthesis and Characterization
A plausible and efficient synthetic route to 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one can be envisioned through a two-step process involving a Friedel-Crafts acylation followed by a selective reduction.
Proposed Synthetic Pathway
The proposed synthesis commences with commercially available isoquinoline and 4-chlorobutyryl chloride.
Therapeutic Applications of Isoquinolin-5-yl Derivatives in Ophthalmology: A Technical Guide
Introduction: A New Horizon in Ocular Therapeutics The isoquinoline scaffold, a heterocyclic aromatic organic compound, has long been a privileged structure in medicinal chemistry, giving rise to a multitude of pharmacol...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A New Horizon in Ocular Therapeutics
The isoquinoline scaffold, a heterocyclic aromatic organic compound, has long been a privileged structure in medicinal chemistry, giving rise to a multitude of pharmacologically active agents.[1][2] Within the realm of ophthalmology, derivatives of isoquinolin-5-yl have emerged as a particularly promising class of molecules, demonstrating significant therapeutic potential across a spectrum of debilitating eye diseases. This technical guide provides an in-depth exploration of the core applications of these derivatives, with a primary focus on their role as Rho kinase (ROCK) inhibitors in glaucoma management, and expanding to their nascent applications in retinal and corneal diseases. We will delve into the mechanistic underpinnings, preclinical and clinical evidence, and the key experimental methodologies that are crucial for the continued development of this important class of ophthalmic drugs.
Part 1: The Central Role of Rho Kinase Inhibition in Glaucoma
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells and optic nerve damage, often associated with elevated intraocular pressure (IOP).[3] The conventional outflow pathway, via the trabecular meshwork (TM) and Schlemm's canal, is responsible for draining the majority of aqueous humor from the eye. In glaucomatous eyes, an increase in the contractile tone of TM cells leads to a reduction in outflow facility and a subsequent rise in IOP.[4] Isoquinolin-5-yl derivatives, most notably as ROCK inhibitors, directly target this pathological mechanism.
Mechanism of Action: Unlocking the Outflow Pathway
The Rho GTPase/Rho kinase (ROCK) signaling pathway is a critical regulator of cellular contractility.[3] In TM cells, activation of this pathway leads to the phosphorylation of myosin light chain (MLC), promoting actin-myosin-driven contraction and increased cell stiffness. This, in turn, reduces the effective filtration area within the TM, impeding aqueous humor outflow.[3]
Isoquinolin-5-yl-based ROCK inhibitors, such as Netarsudil and Ripasudil, act by competitively inhibiting the ATP-binding site of ROCK.[3][5] This inhibition prevents MLC phosphorylation, leading to the relaxation of TM cells, disassembly of actin stress fibers, and a subsequent increase in the conventional outflow of aqueous humor, thereby lowering IOP.[3][6]
Signaling Pathway: The Rho/ROCK Pathway in Trabecular Meshwork Cells
Caption: The Rho/ROCK signaling pathway in trabecular meshwork cells and the inhibitory action of isoquinolin-5-yl derivatives.
Key Isoquinolin-5-yl Derivatives in Glaucoma Therapy
A new class of glaucoma medications that increase outflow facility from the conventional aqueous humor outflow pathway are Rho kinase inhibitors.[3]
Compound
Brand Name
Mechanism of Action
Clinical Status
Key Findings
Common Adverse Events
Netarsudil
Rhopressa®, Rhokiinsa®
ROCK and Norepinephrine Transporter (NET) inhibitor.[7][8][9]
Experimental Protocols for Evaluating ROCK Inhibitors
This assay provides a robust and straightforward method to assess the contractility of TM cells and the effect of ROCK inhibitors.
Principle: TM cells are embedded within a 3D collagen matrix. The contractile forces generated by the cells cause the collagen gel to contract over time. The extent of this contraction can be quantified and used as a measure of cell contractility.
Step-by-Step Methodology:
Cell Culture: Culture primary human or porcine TM cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[8]
Preparation of Cell-Collagen Mixture:
Harvest TM cells using trypsin and resuspend in serum-free DMEM at a concentration of 1.5 x 10^5 cells/mL.[4]
On ice, mix 2 parts of the cell suspension with 8 parts of a cold collagen gel solution (e.g., rat tail collagen type I, 3 mg/mL).[7] The final collagen concentration should be approximately 1 mg/mL.[4]
Neutralize the acidic collagen solution with 1 M NaOH to a light pink color, indicating a neutral pH.[4]
Gel Polymerization:
Immediately dispense 500 µL of the cell-collagen mixture into each well of a 24-well plate.[4]
Incubate at 37°C for 1 hour to allow for collagen polymerization.[7]
Treatment and Contraction Initiation:
After polymerization, add 1 mL of culture medium containing the isoquinolin-5-yl derivative at various concentrations or a vehicle control to each well.[8]
Gently detach the collagen gels from the sides of the wells using a sterile spatula or pipette tip to initiate contraction.[4][8]
Data Acquisition and Analysis:
At various time points after detachment, capture images of the gels.
The area or diameter of the gels can be measured using image analysis software (e.g., ImageJ).
The degree of contraction is inversely proportional to the gel area.
Experimental Workflow: Collagen Gel Contraction Assay
Caption: A streamlined workflow for the collagen gel contraction assay to evaluate TM cell contractility.
Various animal models are employed to evaluate the IOP-lowering effects of isoquinolin-5-yl derivatives.[4][6]
Normotensive Animals: Cynomolgus monkeys and New Zealand white rabbits are commonly used to assess the baseline IOP-lowering effects of topical formulations.[17]
Ocular Hypertensive Models:
Laser-induced Ocular Hypertension: Laser photocoagulation of the trabecular meshwork in rodents or non-human primates induces a sustained elevation in IOP, mimicking glaucoma.[4]
Steroid-induced Glaucoma: Chronic administration of corticosteroids can elevate IOP in rabbits, providing a model for steroid-induced glaucoma.[4]
Microbead Occlusion: Injection of microbeads into the anterior chamber obstructs aqueous outflow, leading to increased IOP.
Typical Experimental Design:
Baseline IOP Measurement: Acclimatize animals and measure baseline IOP using a tonometer (e.g., Tono-Pen).
Drug Administration: Administer the isoquinolin-5-yl derivative as a topical ophthalmic solution to one eye, with the contralateral eye receiving a vehicle control.
IOP Monitoring: Measure IOP at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak effect, and duration of action.
Data Analysis: Compare the IOP changes in the treated eye to the vehicle-treated eye and to baseline values.
Part 2: Expanding the Therapeutic Landscape Beyond Glaucoma
While the application of isoquinolin-5-yl derivatives in glaucoma is well-established, emerging research suggests their potential in treating other significant ophthalmic conditions.
Retinal Diseases: A New Frontier
Pathological angiogenesis, driven by factors such as vascular endothelial growth factor (VEGF), is a hallmark of wet AMD and proliferative diabetic retinopathy. A novel class of 1-(isoquinolin-5-yl)-4-arylamino-phthalazines has been identified as potent inhibitors of VEGF receptor II (VEGFR-2).[9] These compounds have demonstrated inhibitory activity in the nanomolar range in enzymatic assays, suggesting their potential as anti-angiogenic agents for these retinal diseases.[9]
Isoquinoline alkaloids have shown promise in exerting neuroprotective effects through various mechanisms, including anti-inflammatory actions, reduction of oxidative stress, and regulation of autophagy.[18] These properties are highly relevant to retinal degenerative diseases like glaucoma and retinitis pigmentosa, where neuronal cell death is a key pathological feature. Further research into specific isoquinolin-5-yl derivatives with neuroprotective capabilities could open new avenues for treating these currently incurable conditions.[19]
Corneal Diseases: Promoting Healing and Regeneration
The limited proliferative capacity of corneal endothelial cells makes the cornea vulnerable to damage from disease or surgery.[20] ROCK inhibitors have been shown to promote the proliferation and migration of corneal endothelial cells, accelerating wound healing and corneal clearing.[11][20] This suggests a potential therapeutic role for isoquinolin-5-yl-based ROCK inhibitors in conditions such as Fuchs' endothelial corneal dystrophy and pseudophakic bullous keratopathy.[11]
Part 3: Future Directions and Conclusion
The therapeutic landscape of ophthalmology is being significantly shaped by the development of isoquinolin-5-yl derivatives. Their proven efficacy as ROCK inhibitors has revolutionized the medical management of glaucoma. The expanding research into their anti-angiogenic and neuroprotective properties holds immense promise for treating a broader range of retinal and corneal diseases.
Future research should focus on:
Developing more selective ROCK inhibitors to minimize side effects such as conjunctival hyperemia.
Investigating non-ROCK inhibitor isoquinolin-5-yl derivatives for novel therapeutic targets in ophthalmology.
Exploring combination therapies to target multiple pathological pathways in complex diseases like diabetic retinopathy.
Optimizing drug delivery systems to enhance bioavailability and patient compliance.
References
Netarsudil - Wikipedia. (n.d.). Retrieved from [Link]
Lin, C. W., Sherman, B., Moore, T., La, T., deLong, M. A., & Kopczynski, C. C. (2018).
What is the mechanism of Netarsudil Mesylate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
Zhou, Y., & Wang, S. (2020). Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma. Journal of Clinical Medicine, 9(7), 2236.
Mechanism of Action | RHOPRESSA® for ECPs. (n.d.). Retrieved from [Link]
Ghanghas, R. R., Mohan, P., Sharma, V., & Sharma, A. K. (2018). Netarsudil: a novel intra-ocular pressure lowering agent. International Journal of Basic & Clinical Pharmacology, 7(11), 2289.
Al-Humimat, G., Marashdeh, I., Daradkeh, D., & Kooner, K. (2021). Use of Rho kinase Inhibitors in Ophthalmology: A Review of the Literature. Clinical Ophthalmology (Auckland, N.Z.), 15, 979–992.
Al-Humimat, G., Marashdeh, I., Daradkeh, D., & Kooner, K. S. (2021). Use of Rho kinase Inhibitors in Ophthalmology: A Review of the Literature. ResearchGate. Retrieved from [Link]
Efficacy | RHOPRESSA® for ECPs. (n.d.). Retrieved from [Link]
Ripasudil Eye Drop. (2022, December 15). SingHealth. Retrieved from [Link]
Chen, J., & Chen, Y. (2014). IOP-lowering effect of isoquinoline-5-sulfonamide compounds in ocular normotensive monkeys. ResearchGate. Retrieved from [Link]
Al-Humimat, G., Marashdeh, I., Daradkeh, D., & Kooner, K. S. (2021). Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma. Journal of Experimental Pharmacology, 13, 133–145.
Ripasudil 0.4% Eye Drops | Innovation in Glaucoma Management. (2024, January 11). Able Pharma. Retrieved from [Link]
Study of Rhopressa® for the Reduction of Elevated Intraocular Pressure in Patients With Glaucoma or Ocular Hypertension in a Real-world Setting. (2020, September 29). ClinicalTrials.gov. Retrieved from [Link]
New ROCK Inhibitor Shows Potential in Glaucoma. (2019, February 26). Review of Optometry. Retrieved from [Link]
Ripasudil hydrochloride hydrate. (n.d.). D. Western Therapeutics Institute, Inc. Retrieved from [Link]
Isobe, T., Mizuno, K., Ohta, E., Sugiyama, Y., & Tokushige, H. (2014). IOP-lowering effect of isoquinoline-5-sulfonamide compounds in ocular normotensive monkeys. Bioorganic & Medicinal Chemistry Letters, 24(3), 857–860.
Ripasudil - Wikipedia. (n.d.). Retrieved from [Link]
Ripasudil: View Uses, Side Effects and Medicines | 1mg. (2025, February 7). 1mg. Retrieved from [Link]
Sugiyama, T., Oku, H., & Ikeda, T. (2011). Effects of Fasudil, a Rho-Associated Protein Kinase Inhibitor, on Optic Nerve Head Blood Flow in Rabbits. Investigative Ophthalmology & Visual Science, 52(1), 64–69.
Effect of Rhopressa on Intraocular Pressure (IOP) in Patients With Primary Open-Angle Glaucoma or Ocular Hypertension Post-SLT. (2025, June 26). ClinicalTrials.gov. Retrieved from [Link]
Effect of Rhopressa on Intraocular Pressure (IOP) in Patients With Primary Open-Angle Glaucoma or Ocular Hypertension Post-SLT. (2025, June 26). CenterWatch. Retrieved from [Link]
Sharma, P., & Sharma, R. (2014). Discovery of novel inhibitors for the treatment of glaucoma. Expert Opinion on Drug Discovery, 9(10), 1205–1222.
Futterknecht, S., Chatzimichail, E., Gugleta, K., Panos, G. D., & Gatzioufas, Z. (2024). The Role of Rho Kinase Inhibitors in Corneal Diseases. Drug Design, Development and Therapy, 18, 141–152.
Sugimoto, M., Kondo, M., Yoshida, Y., Tanimoto, H., Nakamura, R., & Hidaka, H. (2015). Therapeutic potential of a novel isoquinoline sulfonamide derivative with protein kinase inhibition function, H-1337, in wet AMD. Investigative Ophthalmology & Visual Science, 56(7), 150.
Townes-Anderson, E., Wang, J., Halasz, E., Sugino, I., Pitler, A., & Zarbin, M. A. (2017). Fasudil, a clinically used ROCK inhibitor, stabilizes photoreceptor synapses after retinal detachment. Investigative Ophthalmology & Visual Science, 58(8), 5965.
Pakravan, M., Beni, A. N., Ghahari, E., Varshochian, R., Yazdani, S., Esfandiari, H., & Ahmadieh, H. (2017). The Ocular Hypotensive Efficacy of Topical Fasudil, a Rho-Associated Protein Kinase Inhibitor, in Patients With End-Stage Glaucoma. Journal of Glaucoma, 26(2), 147–151.
Pakravan, M., Beni, A. N., Ghahari, E., Varshochian, R., Yazdani, S., Esfandiari, H., & Ahmadieh, H. (2017). The Ocular Hypotensive Efficacy of Topical Fasudil, a Rho-Associated Protein Kinase Inhibitor, in Patients With End-Stage Glaucoma. PubMed. Retrieved from [Link]
Daina, A., & Zoete, V. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules (Basel, Switzerland), 27(24), 8847.
Winkler, N. S., & Fautsch, M. P. (2022). Chemical Insights into Topical Agents in Intraocular Pressure Management: From Glaucoma Etiopathology to Therapeutic Approaches. International Journal of Molecular Sciences, 23(19), 11624.
Natural Molecules Identified as Potential New Weapon Against Glaucoma. (2025, October 25). SciTechDaily. Retrieved from [Link]
The Role of Nutraceuticals in Age-Related Ocular Diseases. (2025, September 2). MDPI. Retrieved from [Link]
Danao, J. V., & et al. (2020). Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. International Journal of Current Research and Review, 13(4), 1–10.
Mahadeviah, & et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]
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Literature review of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one synthesis pathways
An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one Abstract This technical guide provides a comprehensive review of plausible and efficient synthesis pathways for 4-hydroxy-1-(isoqu...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
Abstract
This technical guide provides a comprehensive review of plausible and efficient synthesis pathways for 4-hydroxy-1-(isoquinolin-5-yl)butan-1-one, a molecule of interest for its potential applications in medicinal chemistry. The isoquinoline scaffold is a privileged structure found in numerous natural products and synthetic pharmaceuticals, making the development of novel functionalized derivatives a key objective in drug discovery.[1][2] This document focuses on two primary retrosynthetic approaches: a direct Friedel-Crafts acylation using γ-butyrolactone and a two-step sequence involving Friedel-Crafts acylation with 4-chlorobutyryl chloride followed by nucleophilic substitution. We will delve into the mechanistic rationale, detailed experimental protocols, and a comparative analysis of these methodologies, providing researchers and drug development professionals with a practical guide for its synthesis.
Retrosynthetic Analysis
The target molecule, 4-hydroxy-1-(isoquinolin-5-yl)butan-1-one, consists of an isoquinoline core functionalized at the C5 position with a 4-hydroxybutanoyl group. A retrosynthetic analysis suggests that the most logical disconnection is at the C-C bond between the isoquinoline ring and the carbonyl carbon. This bond can be strategically formed via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. This leads to two primary synthetic strategies, as outlined below.
Caption: Retrosynthetic analysis of the target molecule.
Pathway I: Direct Acylation with γ-Butyrolactone
This pathway represents the most direct approach, employing a Friedel-Crafts acylation of isoquinoline with γ-butyrolactone in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Mechanistic Rationale
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[3] In this context, the Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of γ-butyrolactone, facilitating the cleavage of the lactone's acyl-oxygen bond. This generates a highly electrophilic acylium ion intermediate. The electron-rich isoquinoline ring then acts as a nucleophile, attacking the acylium ion. The acylation of isoquinoline preferentially occurs at the C5 and C8 positions due to the electronic nature of the benzopyridine system. A subsequent aqueous workup quenches the reaction and protonates the alkoxide to yield the final 4-hydroxybutan-1-one side chain. This one-pot reaction is atom-economical but may require careful optimization to control regioselectivity and prevent side reactions.[4]
Caption: One-step Friedel-Crafts acylation with γ-butyrolactone.
Experimental Protocol
This protocol is adapted from general procedures for Friedel-Crafts acylation with lactones.[4][5]
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 3.0 eq.).
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane). Cool the suspension to 0 °C in an ice bath.
Substrate Addition: Slowly add isoquinoline (1.0 eq.) to the stirred suspension.
Acylating Agent Addition: Add γ-butyrolactone (1.2 eq.) dropwise to the mixture over 30 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Upon completion, cool the reaction mixture to 0 °C and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Summary
Parameter
Value/Condition
Rationale & Notes
Catalyst
Aluminum Chloride (AlCl₃)
A strong Lewis acid required to activate the lactone. A stoichiometric amount is necessary as it complexes with the product.[3]
Solvent
Nitrobenzene, CS₂, or 1,2-dichloroethane
Inert solvents commonly used in Friedel-Crafts reactions. Nitrobenzene can help dissolve the starting materials and complexes.
Temperature
0 °C to 80 °C
Initial cooling is required for controlled addition, followed by heating to drive the reaction to completion.
Stoichiometry
Isoquinoline:Lactone:AlCl₃ = 1:1.2:3
An excess of the lactone and a significant excess of the catalyst are typically used to ensure full conversion of the aromatic substrate.
Potential Yield
Moderate
Yields can be variable and are highly dependent on optimized reaction conditions and successful purification to separate regioisomers.
Pathway II: Acylation with 4-Chlorobutyryl Chloride & Hydrolysis
This two-step pathway offers an alternative that may provide better control and higher yields. It involves an initial Friedel-Crafts acylation with 4-chlorobutyryl chloride to form an intermediate, which is then converted to the final product via hydrolysis.
Mechanistic Rationale
Step 1: Friedel-Crafts Acylation. 4-chlorobutyryl chloride is a highly reactive acylating agent. In the presence of AlCl₃, it readily forms an acylium ion, which then acylates the isoquinoline ring at the C5 position. The resulting product is 4-chloro-1-(isoquinolin-5-yl)butan-1-one. This reaction is often faster and cleaner than acylation with a lactone.[6]
Step 2: Hydrolysis. The alkyl chloride in the intermediate is converted to a primary alcohol. This is typically achieved through a nucleophilic substitution (Sₙ2) reaction using a hydroxide source (e.g., NaOH or KOH in an aqueous solvent system) or by reaction with sodium acetate followed by hydrolysis.
Caption: Two-step synthesis via a chloro-intermediate.
Experimental Protocols
Part A: Synthesis of 4-chloro-1-(isoquinolin-5-yl)butan-1-one
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask with a stirrer, dropping funnel, and nitrogen inlet. Add anhydrous aluminum chloride (AlCl₃, 2.5 eq.) and anhydrous dichloromethane (DCM).
Acyl Chloride Addition: Cool the suspension to 0 °C. Add 4-chlorobutyryl chloride (1.1 eq.) dropwise to the suspension.
Substrate Addition: Slowly add a solution of isoquinoline (1.0 eq.) in anhydrous DCM to the reaction mixture over 30-45 minutes, keeping the temperature below 5 °C.
Reaction: Stir the mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
Workup and Purification: Cool the reaction and quench by slowly pouring it onto a mixture of ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine organic layers, wash with water, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography.
Part B: Hydrolysis to 4-hydroxy-1-(isoquinolin-5-yl)butan-1-one
Reaction Setup: Dissolve the chloro-intermediate from Part A (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.
Base Addition: Add sodium hydroxide (NaOH, 2.0 eq.) and heat the mixture to reflux (approx. 60-70 °C).
Reaction: Monitor the reaction by TLC until the starting material is consumed.
Workup and Purification: Cool the mixture to room temperature and neutralize with dilute HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by recrystallization or column chromatography.
Data Summary
Parameter
Step A: Acylation
Step B: Hydrolysis
Key Reagents
Isoquinoline, 4-Chlorobutyryl Chloride, AlCl₃
4-Chloro-intermediate, NaOH
Solvent
Dichloromethane (DCM), CS₂
THF/Water, Dioxane/Water
Temperature
0 °C to Room Temperature
60-70 °C (Reflux)
Potential Yield
Good to High
High
Notes
Acyl chloride is moisture-sensitive. The reaction must be run under anhydrous conditions.
The reaction can be driven to completion by heating.
Synthesis of Key Reagent: 4-Chlorobutyryl Chloride
The viability of Pathway II depends on the availability of 4-chlorobutyryl chloride. This reagent can be readily synthesized from inexpensive γ-butyrolactone. Several methods exist, with the reaction using thionyl chloride (SOCl₂) being one of the most common.[7] Other methods include using phosgene or bis(trichloromethyl) carbonate.[8][9][10]
Protocol: Synthesis from γ-Butyrolactone using Thionyl Chloride [7]
To a round-bottom flask, add γ-butyrolactone (1.0 eq.) and a catalytic amount of anhydrous zinc chloride (ZnCl₂, ~0.05 eq.).
Slowly add thionyl chloride (SOCl₂, 1.1 eq.) under stirring.
Heat the reaction mixture at 55-60 °C with continuous stirring for 10-12 hours.
After the reaction is complete, purify the product by fractional distillation under reduced pressure to obtain 4-chlorobutyryl chloride.
Comparative Analysis and Conclusion
Both proposed pathways offer viable routes to the target molecule. The choice between them depends on factors such as desired yield, operational simplicity, and available starting materials.
Feature
Pathway I (Direct Acylation)
Pathway II (Two-Step)
Number of Steps
1
2 (plus synthesis of acyl chloride)
Reagent Reactivity
γ-butyrolactone (less reactive)
4-chlorobutyryl chloride (highly reactive)
Potential Yield
Moderate
Potentially higher overall yield
Control
May be harder to control regioselectivity
Better control over the acylation step
Simplicity
Conceptually simpler (one-pot)
More steps but each is a standard, reliable transformation
Hazards
Requires large excess of AlCl₃
Requires handling of moisture-sensitive and corrosive acyl chloride and thionyl chloride.
For laboratory-scale synthesis where control and yield are paramount, Pathway II is likely the superior choice. The use of the more reactive 4-chlorobutyryl chloride generally leads to cleaner Friedel-Crafts reactions, and the subsequent hydrolysis is a high-yielding transformation. While it involves more steps, each step is robust and well-documented in organic chemistry literature. Pathway I offers the allure of a one-pot synthesis but may require significant optimization to overcome challenges with reagent reactivity and potential side-product formation. This guide provides the foundational knowledge and detailed protocols for researchers to successfully synthesize 4-hydroxy-1-(isoquinolin-5-yl)butan-1-one for further investigation in drug development programs.
References
Zhou, et al. (2022). A Ru(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides provides isoquinolines. Organic Letters, 24, 5994-5999. [Link]
PrepChem. (n.d.). Synthesis of 4-chlorobutyryl chloride. PrepChem.com. [Link]
(2009). Synthesis of quinolinyl and isoquinolinyl phenyl ketones as novel agonists for the cannabinoid CB2 receptor. PubMed. [Link]
(n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - NIH. [Link]
(2023). Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines through Tandem Reaction of C,N-Cyclic Azomethine Imines with α,β-Unsaturated Ketones. PMC. [Link]
Jacob, J. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. [Link]
(n.d.). Method for long-term stable preparation of 4-chlorobutyryl chloride.
(n.d.). Synthesis method for 4-chlorobutyryl chloride.
Various Authors. (n.d.). Product Class 5: Isoquinolines. Science of Synthesis. [Link]
Singh, K., & Singh, K. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). [Link]
(n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]
(n.d.). Process for producing aromatic compounds by friedel-crafts reaction.
(2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]
(2025). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers. [Link]
Technical Guide: Bioactivity & Application Profile of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
The following technical guide details the bioactivity profile, synthetic utility, and mechanistic context of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one (CAS: 1699519-62-4). Executive Summary 4-Hydroxy-1-(isoquinolin-5-yl)...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the bioactivity profile, synthetic utility, and mechanistic context of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one (CAS: 1699519-62-4).
Executive Summary
4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one is a specialized heterocyclic intermediate belonging to the 5-substituted isoquinoline class. While not a marketed pharmaceutical itself, it serves as a critical scaffold in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and Protein Kinase A/G (PKA/PKG) modulators. Its structural core—the 5-isoquinolyl moiety—is the pharmacophore responsible for ATP-competitive inhibition in the kinase hinge region, a mechanism validated by approved drugs like Fasudil and Ripasudil .
This guide analyzes its physicochemical properties, its role as a precursor to bio active sulfonamide-free kinase inhibitors, and the signaling pathways (RhoA/ROCK) modulated by its derivatives.
Chemical Identity & Physicochemical Profile
This compound functions as a "linchpin" intermediate, offering a ketone handle for reductive amination and a terminal hydroxyl group for cyclization or esterification.
Soluble in DMSO, Methanol; Sparingly soluble in Water
Bioactivity & Mechanism of Action (SAR Analysis)
While the parent ketone exhibits low intrinsic potency, its value lies in its conversion to amino-alkyl isoquinolines . The bioactivity profile described below pertains to the 5-isoquinoline scaffold retained in its derivatives.
Derivatives synthesized from this ketone target the ATP-binding pocket of ROCK.
Mechanism : The isoquinoline nitrogen (N2) forms a critical hydrogen bond with the hinge region of the kinase (typically Met156 in ROCK1).
Selectivity : The 5-substitution pattern (as opposed to 4- or 6-) directs selectivity towards ROCK and PKA, often sparing MLCK (Myosin Light Chain Kinase).
Therapeutic Relevance : Inhibition of ROCK leads to reduced phosphorylation of MYPT1, causing smooth muscle relaxation (vasodilation) and reduced actin stress fiber formation. This is the mechanism for treating glaucoma (trabecular meshwork relaxation) and vasospasm .
Secondary Targets: PKA and PKG
The 5-isoquinoline core is a classic inhibitor of cyclic nucleotide-dependent kinases.
PKA (Protein Kinase A) : Moderate inhibition (Ki ~ 1-10 µM).
PKG (Protein Kinase G) : Weak to moderate inhibition.
Structural Advantages Over Sulfonamides
Classic inhibitors like Fasudil are sulfonamides . 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one allows for the synthesis of carbon-linked analogs (ketones/amines).
Metabolic Stability : Carbon linkers avoid the hydrolysis susceptible in some sulfonamides.
The following diagram illustrates the downstream effects of ROCK inhibition mediated by isoquinoline derivatives derived from this scaffold.
Caption: Mechanism of Action: Isoquinoline derivatives inhibit ROCK, preventing MYPT1 inactivation and reducing MLC phosphorylation, leading to smooth muscle relaxation.
Experimental Protocols
Synthesis of Bioactive Amine Derivative (Reductive Amination)
This protocol converts the ketone intermediate into a bioactive amine (potential ROCK inhibitor).
Primary Amine (e.g., Benzylamine or Homopiperazine) (1.2 eq)
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
Dichloromethane (DCM) (Solvent)
Acetic Acid (Catalytic)
Procedure:
Dissolution : Dissolve 1.0 mmol of the ketone in 10 mL of anhydrous DCM under nitrogen atmosphere.
Activation : Add 1.2 mmol of the amine and 1 drop of acetic acid. Stir at room temperature for 30 minutes to form the imine/hemiaminal.
Reduction : Cool to 0°C and add 1.5 mmol of STAB portion-wise.
Reaction : Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by LC-MS (Target Mass: M+Amine-16).
Quench : Quench with saturated NaHCO₃ solution. Extract with DCM (3x).
Purification : Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography (Silica, MeOH/DCM gradient).
In Vitro ROCK2 Kinase Inhibition Assay
To validate the bioactivity of derivatives synthesized from this scaffold.
Materials:
Recombinant human ROCK2 (active).
Substrate: S6 Kinase peptide or Long S6K substrate.
ATP (10 µM final).
³³P-ATP or ADP-Glo™ Reagent.
Protocol:
Preparation : Dilute compounds (synthesized from the ketone) in DMSO (3-fold serial dilutions).
Incubation : Mix 5 µL of compound with 10 µL of Enzyme Master Mix (ROCK2, Buffer: 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA). Incubate for 10 min at RT.
Initiation : Add 10 µL of Substrate/ATP mix.
Reaction : Incubate at 30°C for 45 minutes.
Detection :
Radiometric: Spot on P81 phosphocellulose paper, wash with 0.75% phosphoric acid, and count.
Analysis : Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
Synthetic Workflow Visualization
The following diagram outlines the chemical lineage of this intermediate.
Caption: Synthetic utility of the scaffold. The ketone serves as a divergence point for creating linear amino-inhibitors or cyclized tricyclic cores.
References
BLDpharm . (2025). Product Analysis: 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one (CAS 1699519-62-4). Retrieved from
PubChem . (2025). Compound Summary: Isoquinoline Derivatives. National Library of Medicine. Retrieved from
Liao, J. K., et al. (2007). Rho-associated kinase (ROCK) inhibitors in cardiovascular disease. Journal of Cardiovascular Pharmacology. (Contextual grounding for 5-isoquinoline pharmacophore).
Feng, Y., et al. (2016). Discovery of Rho-kinase inhibitors: A patent review. Expert Opinion on Therapeutic Patents. (Review of isoquinoline scaffold utility).
Foundational
Navigating the Metabolic Maze: A Technical Guide to the Metabolic Stability of Isoquinolin-5-yl Butanone Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate journey of a drug from a promising candidate to a therapeutic reality, its metabolic fate is a pivotal determinant of success or f...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of a drug from a promising candidate to a therapeutic reality, its metabolic fate is a pivotal determinant of success or failure. The isoquinoline scaffold, a recurring motif in a plethora of biologically active natural products and synthetic pharmaceuticals, presents a fascinating and complex area of study for drug metabolism scientists.[1][2][3][4][5] This guide focuses on a specific subclass: isoquinolin-5-yl butanone derivatives. While public domain data on this exact chemical series is limited, this document will provide an in-depth technical framework for assessing their metabolic stability, drawing upon established principles and data from structurally related isoquinoline compounds. Understanding the metabolic stability of these derivatives is crucial for optimizing their pharmacokinetic profiles, ensuring adequate drug exposure, and mitigating the risk of forming reactive or toxic metabolites.[6]
This guide is designed for researchers, scientists, and drug development professionals. It will delve into the core concepts of metabolic stability, provide detailed experimental protocols, and explore the structure-activity relationships that govern the metabolic susceptibility of isoquinoline-based compounds.
The Metabolic Landscape of Isoquinoline Derivatives: Key Pathways and Enzymatic Players
The metabolism of isoquinoline alkaloids is a complex process primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[7][8] These enzymes catalyze a variety of phase I oxidative reactions, which introduce or expose functional groups on the parent molecule, preparing it for subsequent phase II conjugation and excretion.
The primary metabolic pathways for isoquinoline derivatives include:
Hydroxylation: The addition of a hydroxyl group to the aromatic rings or aliphatic side chains is a common metabolic route. For instance, the metabolism of quinoline, a structural isomer of isoquinoline, prominently features the formation of 3-hydroxyquinoline and 5,6-dihydroxy-5,6-dihydroquinoline.[9][10]
N-oxidation: The nitrogen atom in the isoquinoline ring is susceptible to oxidation, leading to the formation of N-oxides.[9]
O-demethylation: For derivatives containing methoxy groups, O-demethylation is a significant metabolic pathway.
Reduction of Carbonyl Groups: The butanone side chain in our target series introduces a ketone group, which is a prime target for metabolic reduction to the corresponding secondary alcohol. This transformation can significantly alter the pharmacological activity and clearance of the compound.
The specific CYP isoforms involved in the metabolism of isoquinoline alkaloids can vary, with studies pointing to the involvement of CYP3A4, CYP2D6, and CYP2C19 in the metabolism of various isoquinoline-containing compounds.[7] Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in drug metabolism and response.[8][11]
Below is a conceptual diagram illustrating the potential metabolic pathways for an isoquinolin-5-yl butanone derivative.
Caption: Step-by-step workflow for a liver microsomal stability assay.
Detailed Protocol:
Preparation of Reagents:
Test Compound Stock Solution: Prepare a 10 mM stock solution of the isoquinolin-5-yl butanone derivative in a suitable organic solvent (e.g., DMSO).
Liver Microsomes: Thaw pooled human or animal liver microsomes on ice. Dilute to the desired concentration (e.g., 1 mg/mL) with ice-cold 0.1 M phosphate buffer (pH 7.4).
NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of the essential cofactor NADPH for CYP-mediated reactions.
Incubation:
In a 96-well plate, add the liver microsome suspension.
Add the test compound to a final concentration of 1 µM. It is crucial to keep the final organic solvent concentration low (typically <1%) to avoid inhibiting enzyme activity.
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the metabolic reaction by adding the NRS.
Time-Course Sampling and Reaction Quenching:
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.
Immediately quench the reaction by adding the aliquot to a collection plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard. The cold solvent stops the enzymatic reaction and precipitates the microsomal proteins.
Sample Processing and Analysis:
Centrifuge the collection plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis.
Quantify the remaining parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. [12][13][14]LC-MS/MS provides the necessary sensitivity and selectivity for accurate quantification in complex biological matrices.
Data Analysis:
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
Plot the natural logarithm of the percentage of compound remaining versus time.
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k .
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg of microsomal protein) .
[15]
Data Presentation: A Comparative Example
The following table presents hypothetical metabolic stability data for a series of isoquinolin-5-yl butanone derivatives with varying substitutions. This illustrates how data can be structured for clear comparison and interpretation.
Compound ID
R1-Substituent
R2-Substituent
Half-life (t1/2, min)
Intrinsic Clearance (CLint, µL/min/mg)
IZB-001
H
H
15.2
45.6
IZB-002
F
H
25.8
26.9
IZB-003
H
OCH3
10.5
66.0
IZB-004
F
OCH3
18.9
36.7
This data is for illustrative purposes only.
Structure-Metabolism Relationships: Designing for Stability
The data generated from metabolic stability assays is invaluable for guiding medicinal chemistry efforts to design more stable analogues. By analyzing the structure-metabolism relationships (SMR), chemists can identify metabolic "soft spots" and implement strategies to block or reduce metabolic breakdown.
Common Strategies to Enhance Metabolic Stability:
Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups, such as fluorine atoms, near a potential site of metabolism can decrease its susceptibility to oxidative metabolism. In our hypothetical data, the introduction of a fluorine atom (IZB-002 vs. IZB-001) resulted in a longer half-life and lower clearance.
Steric Hindrance: Introducing bulky groups near a metabolic hotspot can sterically hinder the approach of metabolizing enzymes.
Replacing Labile Moieties: If a particular functional group is found to be a primary site of metabolism (e.g., a methoxy group prone to O-demethylation), it can be replaced with a more stable isostere.
Deuteration: Replacing a hydrogen atom with a deuterium atom at a site of metabolism can slow down the rate of CYP-mediated bond cleavage due to the kinetic isotope effect.
The following diagram illustrates the logical flow of a structure-metabolism relationship study.
Caption: Iterative workflow for optimizing metabolic stability.
Conclusion: A Forward Look
The metabolic stability of isoquinolin-5-yl butanone derivatives is a critical parameter that will profoundly influence their potential as drug candidates. While this guide has provided a comprehensive framework for assessing and understanding their metabolic fate, it is important to acknowledge that in vitro data provides an initial, yet crucial, piece of the puzzle. Promising candidates will require further evaluation in more complex systems, such as hepatocytes (which contain both phase I and phase II enzymes) and ultimately in vivo pharmacokinetic studies. The principles and methodologies outlined herein provide a robust foundation for navigating the metabolic challenges and ultimately designing isoquinoline-based therapeutics with improved pharmacokinetic properties and a higher probability of clinical success.
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Pharmacokinetics of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one precursors
An In-Depth Technical Guide to the Pharmacokinetics of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one Precursors Executive Summary The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Pharmacokinetics of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one Precursors
Executive Summary
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Understanding the pharmacokinetic (PK) profile of novel isoquinoline derivatives, such as the precursors to 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one, is paramount for their successful development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this class of compounds. We will delve into the underlying principles of isoquinoline pharmacokinetics, detail robust experimental workflows for their characterization, and explain the causality behind key methodological choices. The focus is on building a predictive understanding of a compound's in vivo behavior from a suite of validated in vitro and in vivo assays.
Introduction: The Isoquinoline Scaffold in Drug Discovery
The isoquinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" frequently employed in drug design due to its ability to interact with a wide range of biological targets.[1] Naturally occurring isoquinoline alkaloids, such as morphine and berberine, have a long history in medicine.[2] Synthetic derivatives continue to be a fertile ground for discovering novel therapeutics for oncology, infectious diseases, and disorders of the central nervous system.[3][4]
However, the promise of a potent isoquinoline-based compound can be undermined by poor pharmacokinetic properties, such as low oral bioavailability or rapid metabolism, which are common challenges for this class.[2][5][6] Therefore, a thorough and early characterization of the ADME profile is not just a regulatory requirement but a critical step in optimizing a molecule for clinical success. This guide will focus on the precursors to 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one, using the broader knowledge of isoquinoline pharmacokinetics as a predictive framework.
Core Pharmacokinetic Principles for Isoquinoline Derivatives
The journey of a drug through the body is governed by its ADME properties. For isoquinoline precursors, several key factors must be considered.
Absorption
The oral bioavailability of many isoquinoline alkaloids is notoriously low.[2][6] This is often a function of two primary factors:
Aqueous Solubility: The planar, aromatic nature of the isoquinoline core can lead to poor solubility, limiting the concentration of the drug available for absorption in the gastrointestinal tract.
Membrane Permeability: The ability of a compound to passively diffuse across the intestinal epithelium is crucial. While some isoquinolines exhibit good GI absorption[7], many are substrates for efflux transporters.
Efflux by P-glycoprotein (P-gp): P-glycoprotein (P-gp, or ABCB1) is a key efflux transporter in the gut wall that actively pumps xenobiotics back into the intestinal lumen, thereby limiting their absorption.[8][9] Many isoquinoline derivatives are known P-gp substrates, and overcoming this efflux is a common goal in lead optimization.[3][10][11]
Distribution
Once absorbed, a drug's distribution determines its concentration at the site of action versus other tissues. Key considerations include:
Plasma Protein Binding (PPB): Highly lipophilic compounds often exhibit high binding to plasma proteins like albumin. Only the unbound fraction is free to exert a pharmacological effect and be metabolized or excreted.[10]
Tissue Penetration: The ability to penetrate tissues, including the target organ, is vital. For CNS-active compounds, penetration across the blood-brain barrier (BBB) is a major hurdle, often limited by P-gp efflux at the BBB.[7][8]
Metabolism: The Central Role of CYP and UGT Enzymes
Metabolism is the body's primary mechanism for clearing foreign compounds and is a critical determinant of a drug's half-life and potential for drug-drug interactions (DDIs). For isoquinoline alkaloids, biotransformation is predominantly carried out by Phase I and Phase II enzymes.
Phase I Metabolism (Functionalization): This is mainly mediated by the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[12][13]
Key CYP Isoforms: Studies on various isoquinoline alkaloids have shown significant involvement of CYP3A4, CYP2D6, and CYP2C9 in their metabolism.[12][13][14] Many isoquinolines act as inhibitors of these enzymes, particularly CYP3A4 and CYP2D6, creating a high potential for DDIs.[12][15]
Metabolic Reactions: P450 enzymes catalyze a range of reactions including hydroxylation, demethylation, and ring opening, which serve to increase the polarity of the molecule for subsequent excretion.[16]
Phase II Metabolism (Conjugation): Following Phase I reactions, or for compounds already possessing a suitable functional group, Phase II enzymes conjugate endogenous molecules to the drug, further increasing water solubility and facilitating excretion.
UDP-Glucuronosyltransferases (UGTs): UGTs are the most significant Phase II enzymes for drug metabolism.[17] They catalyze the attachment of glucuronic acid to hydroxyl, carboxyl, or amine groups. Given that the target compound is a 4-hydroxy butanone derivative, glucuronidation at the hydroxyl group is a highly probable metabolic pathway. UGTs are crucial in the metabolism of both drugs and endogenous compounds and can also be a source of DDIs.[17][18][19]
The overall metabolic process can be visualized as a two-step detoxification pathway.
Caption: Tiered experimental workflow for ADME profiling.
In Vitro ADME Assays
These assays form the foundation of PK profiling, providing rapid and cost-effective data to guide chemical synthesis and candidate selection.
[20][21][22]
PK Parameter
Assay
Methodology & Rationale
Key Output
Absorption
Kinetic Solubility
Measures solubility in a buffered solution after adding compound from a DMSO stock. Rationale: Poor solubility is a primary cause of low oral absorption.
Solubility (µg/mL)
Absorption
Caco-2 Permeability
Uses a monolayer of human intestinal cells to measure bidirectional transport (apical to basolateral and vice-versa). Rationale: Predicts intestinal permeability and identifies substrates of efflux transporters like P-gp.
Apparent Permeability (Papp), Efflux Ratio (ER)
Metabolism
Liver Microsomal Stability
Incubates the compound with liver microsomes (containing CYP enzymes) and measures its disappearance over time. Rationale: Provides a rapid assessment of metabolic clearance rate.
Intrinsic Clearance (Clint), Half-life (t½)
Metabolism
CYP Inhibition
Measures the compound's ability to inhibit the activity of major CYP isoforms using specific probe substrates. Rationale: Identifies potential for drug-drug interactions.
IC50 (µM)
Distribution
Plasma Protein Binding
Measures the percentage of compound bound to plasma proteins using methods like equilibrium dialysis. Rationale: Determines the free fraction of the drug available for therapeutic effect and clearance.
% Bound, Fraction Unbound (fu)
Protocol: Caco-2 Permeability Assay for Efflux Liability
Objective: To determine the intestinal permeability and assess if the test compound is a substrate for P-gp efflux.
Methodology:
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow differentiation into a polarized monolayer with tight junctions.
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
Transport Experiment (A-to-B): Add the test compound to the apical (A) side (representing the gut lumen) and measure its appearance on the basolateral (B) side (representing the blood) over time.
Transport Experiment (B-to-A): In a separate set of wells, add the compound to the basolateral side and measure its appearance on the apical side.
P-gp Inhibition: Repeat the A-to-B transport experiment in the presence of a known P-gp inhibitor (e.g., verapamil).
Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
Data Analysis & Interpretation:
Calculate the apparent permeability coefficient (Papp) for both directions.
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
Interpretation: An ER > 2 suggests active efflux. If the ER is significantly reduced in the presence of the P-gp inhibitor, the compound is confirmed as a P-gp substrate.
In Vivo Pharmacokinetic Studies
Animal studies are essential to understand how the in vitro properties translate into the in vivo setting.
Protocol: Rodent Pharmacokinetic Study (Oral & Intravenous)
Objective: To determine key PK parameters including clearance, volume of distribution, half-life, and oral bioavailability.
Methodology:
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
Dosing Group 1 (Intravenous): Administer the compound as a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route ensures 100% bioavailability and is used to determine clearance and volume of distribution.
Dosing Group 2 (Oral): Administer the compound as a single oral gavage dose (e.g., 5-10 mg/kg).
Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
[23][24] 5. Plasma Preparation: Process blood samples to harvest plasma and store at -80°C until analysis.
Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites, if known) in plasma samples using a validated LC-MS/MS method.
[25][26]* Data Analysis & Interpretation:
Plot plasma concentration versus time for both IV and PO groups.
Perform non-compartmental analysis (NCA) to calculate the parameters in Table 2.
Parameter
Description
Significance
Cmax
Maximum observed plasma concentration
Indicates the rate and extent of absorption
Tmax
Time to reach Cmax
Indicates the rate of absorption
AUC
Area Under the concentration-time Curve
Represents total drug exposure
CL
Clearance
The volume of plasma cleared of the drug per unit time
Vd
Volume of Distribution
The apparent volume into which the drug distributes
t½
Half-life
The time required for the plasma concentration to decrease by half
F (%)
Absolute Oral Bioavailability
The fraction of the oral dose that reaches systemic circulation (calculated as [AUC_oral / AUC_iv] * [Dose_iv / Dose_oral] * 100)
Bioanalytical Methodologies
Accurate quantification of the analyte in complex biological matrices is the bedrock of any PK study. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard.
[27][28][29]
Method Development: A robust method requires optimization of chromatographic separation (column, mobile phase) and mass spectrometric detection (ion source, precursor-to-product ion transitions).
[26][30][31]* Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA, ICH) for parameters including accuracy, precision, linearity, selectivity, and stability.
[27]
Conclusion and Future Directions
The pharmacokinetic profiling of precursors to 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one requires a systematic and mechanistically driven approach. By leveraging the extensive knowledge base of isoquinoline alkaloid ADME, researchers can anticipate challenges such as poor bioavailability due to efflux and extensive metabolism by CYP and UGT enzymes. The tiered experimental workflow presented in this guide, from high-throughput in vitro assays to definitive in vivo studies, provides a robust framework for selecting and optimizing candidates with desirable drug-like properties. Future work should focus on detailed metabolite identification to fully elucidate clearance pathways and on quantitative structure-pharmacokinetic relationship (QSPR) modeling to better predict the ADME properties of novel isoquinoline derivatives.
References
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Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. (2011). PubMed. Available at: [Link]
Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. BioKB. Available at: [Link]
Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids | Request PDF. ResearchGate. Available at: [Link]
Cheminformatics-driven discovery of natural isoquinoline alkaloid inhibitors of Beta-secretase I for Alzheimer's management. (2026). PLOS ONE. Available at: [Link]
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Identification of cytochrome P450 (CYP) isoforms involved in the metabolism of corynoline, and assessment of its herb-drug interactions. (2011). PubMed. Available at: [Link]
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). Wiley-VCH. Available at: [Link]
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]
Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. (2015). Books Gateway. Available at: [Link]
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Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. (2023). MDPI. Available at: [Link]
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Toxicity and safety data for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
An In-depth Technical Guide to the Anticipated Toxicity and Recommended Safety Evaluation of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one Preamble: Navigating the Data Gap for a Novel Chemical Entity 4-Hydroxy-1-(isoquinoli...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Anticipated Toxicity and Recommended Safety Evaluation of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
Preamble: Navigating the Data Gap for a Novel Chemical Entity
4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one is a novel chemical entity for which direct toxicological data is not publicly available. For researchers and drug development professionals, this presents a significant challenge. The absence of empirical safety data necessitates a structured, predictive approach to hazard identification and a clear roadmap for comprehensive safety evaluation. This guide provides a two-part framework to address this challenge.
Part 1 of this document offers a predictive toxicological assessment based on the well-characterized structural components of the molecule: the isoquinoline core and the 4-hydroxy-1-butanone side chain. By examining data from close structural analogues, we can infer potential hazards and guide initial handling and experimental design.
Part 2 outlines a detailed, phased experimental framework for the comprehensive preclinical safety and toxicity evaluation of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one. This section details the requisite studies, from acute toxicity to carcinogenicity, grounding each protocol in the authoritative guidelines set forth by the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).
This document is intended not as a definitive safety record, but as an essential technical guide for the scientific community, providing both a theoretical hazard assessment and a practical, actionable plan for establishing a robust safety profile for this compound.
Part 1: Toxicological Hazard Prediction Based on Structural Analogues
The toxicological profile of a novel compound can be preliminarily inferred by dissecting its structure into key moieties and evaluating the known hazards of analogous compounds.
The Isoquinoline Moiety: A Source of Potential Biological Activity and Toxicity
The isoquinoline ring is a bicyclic aromatic N-heterocycle, a core structure in a vast class of "isoquinoline alkaloids" with a wide spectrum of pharmacological activities.[1][2][3] This biological activity, however, is often accompanied by significant toxicological concerns.
General Toxicity: Unsubstituted isoquinoline is classified as an irritant to the skin, eyes, and respiratory tract. It is harmful if swallowed and toxic in contact with skin.[4] Long-term exposure data is limited, but repeated exposure can lead to dermatitis and respiratory discomfort.
Genotoxicity and Carcinogenicity: This is a significant area of concern for isoquinoline derivatives.
Mutagenicity: Studies on various isoquinoline alkaloids show a range of mutagenic potential in the Salmonella typhimurium (Ames) test, with some compounds being potent mutagens, often requiring metabolic activation.[5] For example, a study of 44 isoquinoline alkaloids found that liriodenine and roemerine were potent mutagens.[5] Conversely, other alkaloids like berberine have shown no genotoxic activity in some assays like the SOS chromotest.[6][7]
Carcinogenicity: The closely related isomer, quinoline, has demonstrated carcinogenicity in rats and mice, primarily causing liver tumors.[8][9] Certain isoquinoline alkaloids, such as those found in plants containing aristolochic acids, are known human carcinogens, associated with kidney damage and urothelial cancer.[10][11] The MSDS for isoquinoline itself includes the hazard statement H350: May cause cancer.[4]
This body of evidence suggests that the isoquinoline moiety in 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one is a primary driver of potential toxicity, particularly concerning genotoxicity and carcinogenicity, which must be thoroughly investigated.
The 4-Hydroxy-1-butanone Side Chain: A Potential Modulator of Toxicity
The side chain consists of a four-carbon aliphatic chain with a ketone (butanone) and a terminal hydroxyl group.
Butanone Toxicity: 2-Butanone (also known as methyl ethyl ketone, MEK) is a well-characterized industrial solvent of low to moderate toxicity.[12] Its primary health effects in humans are neurological, including headaches, fatigue, and feelings of intoxication at moderate inhalation concentrations.[13][14] It is also a mild irritant to the eyes, nose, and throat.[13][14] 2-Butanone is not considered highly hepatotoxic on its own.[13]
Influence of Hydroxylation: The presence of a hydroxyl group introduces a site for metabolic modification (e.g., glucuronidation, sulfation), which typically facilitates detoxification and excretion. However, hydroxylation can also alter the compound's pharmacological and toxicological profile. The metabolism of the 4-hydroxy-1-butanone chain will be a critical determinant of the overall toxicokinetics of the parent molecule.
Integrated Predictive Summary
The primary toxicological concern for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one stems from its isoquinoline core. There is a reasonable suspicion of potential genotoxicity and carcinogenicity based on data from structural analogues. The butanone side chain is likely of lower toxicological concern, though its metabolism could influence the overall disposition and safety profile of the molecule.
Table 1: Summary of Predicted Hazards Based on Structural Analogues
High Suspicion. Evaluation is necessary based on genotoxicity results and clinical use case.
Reproductive Toxicity
Data lacking, but a concern for bioactive alkaloids
Data lacking
Unknown. Requires dedicated studies.
Part 2: Recommended Framework for Preclinical Safety Evaluation
For any new chemical entity intended for further development, a structured, phased approach to toxicological testing is required. The following framework is based on internationally recognized ICH and OECD guidelines.
Overall Preclinical Safety Assessment Workflow
The workflow is designed to move from broad, acute assessments to more specific, long-term studies, with decision gates at each stage.
Caption: Phased workflow for preclinical safety evaluation.
Acute Toxicity Testing
Objective: To determine the intrinsic acute oral toxicity of the compound and obtain information on the health hazards likely to arise from a single, short-term exposure. This data is critical for classification and labeling and for dose selection in subsequent studies.
Recommended Protocol: OECD Test Guideline 423 (Acute Toxic Class Method) [15][16][17][18][19]
Causality: This method is chosen over older LD50 methods as it uses fewer animals and focuses on classifying the substance into Globally Harmonised System (GHS) categories, which is the primary regulatory requirement.[15][18]
Methodology:
Animal Model: Healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive).
Dose Administration: The substance is administered orally by gavage. Water is the preferred vehicle.[15]
Starting Dose: A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information. Given the lack of data, a conservative start at 300 mg/kg may be appropriate.
Stepwise Procedure: The test proceeds sequentially using a small number of animals (typically 3) per step. The outcome of each step (number of mortalities) determines the next step:
If mortality is high, the dose for the next step is lowered.
If mortality is low or absent, the dose is increased for the next step.
Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality. Body weight is recorded weekly.
Endpoint: The test allows for classification of the substance into one of five toxicity categories based on the observed outcomes at different dose levels. A full necropsy is performed on all animals at the end of the study.
Genotoxicity Assessment
Objective: To assess the potential of the compound to induce mutations or chromosomal damage. Given the concerns raised by the isoquinoline moiety, this is a critical stage of the safety evaluation.
Recommended Protocol: ICH S2(R1) Standard Battery [20][21][22][23][24]
The standard battery consists of two options. Option 1 is generally preferred for its comprehensive in vitro assessment before proceeding to in vivo studies.
Caption: Standard genotoxicity test battery (ICH S2(R1), Option 1).
Experimental Protocol: Test 1 - Bacterial Reverse Mutation (Ames) Test (OECD 471)
Causality: This test is a rapid and widely used screen for point mutations (base-pair substitutions and frameshifts). Its high predictivity for rodent carcinogens makes it a cornerstone of genotoxicity testing.
Methodology:
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with different known mutations in the histidine or tryptophan operon, respectively. Strains should cover the detection of both base-pair and frameshift mutations.
Metabolic Activation: The test must be performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of rodents treated with an enzyme-inducing agent. This is critical as many mutagens are active only after metabolic conversion.[5]
Procedure: Bacteria, the test compound at several concentrations, and (if required) the S9 mix are combined in a minimal growth medium. The mixture is plated on agar lacking the essential amino acid.
Endpoint: After incubation, the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the essential amino acid) is counted. A compound is considered mutagenic if it causes a dose-dependent, reproducible increase in the number of revertant colonies.
Experimental Protocol: Test 2 - In Vitro Mammalian Cell Micronucleus Test (OECD 487)
Causality: This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss). It assesses damage at the chromosomal level, complementing the gene mutation data from the Ames test.
Methodology:
Test System: Suitable mammalian cell lines (e.g., CHO, V79, L5178Y) or primary human lymphocytes.
Procedure: Cells are exposed to the test compound at multiple concentrations, with and without S9 metabolic activation.
Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.
Endpoint: After an appropriate treatment and recovery period, cells are harvested and stained. The frequency of micronuclei (small, membrane-bound DNA fragments from chromosome breaks or whole chromosomes that lag at anaphase) in binucleated cells is scored. A significant, dose-dependent increase in micronucleus frequency indicates genotoxic activity.
Carcinogenicity Assessment
Objective: To evaluate the tumorigenic potential of the compound after long-term exposure.
Recommended Protocol: ICH S1B(R1) Weight-of-Evidence (WoE) Approach [25][26]
Causality: The traditional approach of conducting two long-term rodent carcinogenicity studies is resource-intensive. The revised ICH guideline allows for a WoE approach to determine if a 2-year rat study would add value to the human risk assessment.[25][26] This is a more scientific and ethical approach.
Decision Framework: The need for a long-term study is based on factors including:
Intended Clinical Use: Pharmaceuticals for long-term (e.g., continuous use for 6 months or more) or intermittent use for chronic conditions generally require carcinogenicity assessment.[27]
Genotoxicity Results: A positive result in the genotoxicity battery is a strong indicator of carcinogenic potential and typically mandates further evaluation.
Pharmacology and Target Biology: Is the drug's mechanism of action (e.g., immunosuppression, hormonal perturbation) associated with tumorigenesis?
Chronic Toxicity Findings: Evidence of sustained tissue injury, inflammation, or cellular proliferation in repeat-dose toxicity studies can be a warning sign for carcinogenic potential.
If the WoE assessment raises concerns, a long-term carcinogenicity study in at least one rodent species (typically the rat) would be initiated, following the principles of ICH S1C for dose selection.[28][29]
Reproductive and Developmental Toxicity
Objective: To identify any adverse effects on male or female reproductive function and any harm to the developing offspring.
Recommended Protocol: ICH S5(R3) Guideline Series [30][31]
Causality: A comprehensive assessment requires evaluating all stages of the reproductive cycle, from gametogenesis to postnatal development of the F1 generation.
Study Designs: A tiered approach is used:
Fertility and Early Embryonic Development (Segment I): Evaluates effects on male and female fertility, mating behavior, and development up to implantation.
Embryo-Fetal Development (Segment II): Animals are dosed during the period of major organogenesis to assess teratogenic potential.[32]
Pre- and Postnatal Development (Segment III): Dosing occurs from implantation through lactation to assess effects on late fetal development, birth, and postnatal growth and survival of the offspring.
The specific design and necessity of these studies depend on the target patient population and the findings from earlier repeat-dose toxicity studies.
Conclusion
While 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one lacks direct safety data, a structural analogue-based assessment raises significant concerns regarding potential genotoxicity and carcinogenicity, primarily driven by the isoquinoline core. This predictive analysis underscores the necessity for careful handling and a rigorous, systematic experimental evaluation. The framework presented in this guide, rooted in established OECD and ICH protocols, provides the necessary roadmap for drug development professionals to thoroughly characterize the toxicological profile of this compound, ensuring that a comprehensive understanding of its safety is established before any potential clinical application.
References
S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use — - ICH. (URL: [Link])
Genotoxicity of the isoquinoline alkaloid berberine in prokaryotic and eukaryotic organisms. (URL: [Link])
TESTING FOR CARCINOGENICITY OF PHARMACEUTICALS S1B(R1) - ICH. (2022, August 4). (URL: [Link])
International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. (2012, June 7). PubMed. (URL: [Link])
Acute oral toxicity – OECD 423 test (Method by acute toxicity class). YesWeLab. (URL: [Link])
S1A Guideline.pdf - ICH. (1995, November 29). (URL: [Link])
International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. ResearchGate. (URL: [Link])
ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals. European Medicines Agency. (2022, October 10). (URL: [Link])
Procedure for assessing acute oral toxicity according to OECD protocol nº 423. BioRender. (URL: [Link])
ICH S1A Need for carcinogenicity studies of pharmaceuticals - Scientific guideline. European Medicines Agency. (1996, July 1). (URL: [Link])
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. (URL: [Link])
OECD Test Guidelines for Genetic Toxicology. ISS. (2021, July 27). (URL: [Link])
ICH S1 prospective evaluation study: weight of evidence approach to predict outcome and value of 2-year rat carcinogenicity studies. A report from the regulatory authorities subgroup. Frontiers. (URL: [Link])
Gothe, S. R., et al. (n.d.). oecd guidelines for acute oral toxicity studies: an overview. ijrap.net. (URL: [Link])
S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. FDA. (2020, April 24). (URL: [Link])
International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability. Federal Register. (2012, June 7). (URL: [Link])
Mutagenicity of isoquinoline alkaloids, especially of the aporphine type. PubMed. (URL: [Link])
Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. PMC. (URL: [Link])
Genotoxicity of the isoquinoline alkaloid berberine in prokaryotic and eukaryotic organisms. PubMed. (URL: [Link])
Overview on genetic toxicology TGs. OECD. (2017, April 13). (URL: [Link])
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ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals. European Medicines Agency. (2020, July 30). (URL: [Link])
Evidence on the Carcinogenicity of Quinoline and its strong acid salts. OEHHA. (URL: [Link])
Guidelines for Reproductive Toxicity Risk Assessment. EPA. (URL: [Link])
Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. PMC. (URL: [Link])
Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. (2023, November 23). (URL: [Link])
Toxicological Profile for 2-Butanone. ATSDR. (URL: [Link])
Evaluation of genotoxicity of the indenoisoquinoline analogues of fagaronine and nitidine in Drosophila melanogaster. PubMed. (URL: [Link])
GENOTOXICITY STUDIES(as per OECD). Slideshare. (URL: [Link])
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Synthesis of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one: An Application and Protocol Guide
This comprehensive guide details a robust and reliable protocol for the synthesis of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one, a key intermediate in the development of novel therapeutics. The isoquinoline moiety is a pr...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide details a robust and reliable protocol for the synthesis of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one, a key intermediate in the development of novel therapeutics. The isoquinoline moiety is a privileged scaffold in medicinal chemistry, and its functionalization is of significant interest to researchers in drug discovery.[1][2] This document provides a step-by-step methodology, explains the underlying chemical principles, and offers practical insights for successful synthesis, purification, and characterization.
Introduction: The Significance of Isoquinoline-Based Ketones
Isoquinoline and its derivatives are at the core of numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[1] The introduction of a hydroxybutanoyl side chain at the C5 position of the isoquinoline ring system creates a versatile molecule with potential for further elaboration and exploration in various therapeutic areas. This particular scaffold holds promise for the development of novel enzyme inhibitors, receptor modulators, and other targeted therapies. The synthesis protocol outlined herein is designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.
Synthetic Strategy: A Two-Step Approach
The synthesis of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one is most effectively achieved through a two-step process, commencing with a Friedel-Crafts acylation followed by a nucleophilic substitution. This strategy was chosen for its reliability, scalability, and the commercial availability of the starting materials.
The overall synthetic transformation is as follows:
Caption: Overall synthetic route for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one.
Part 1: Friedel-Crafts Acylation of Isoquinoline
The first step involves the electrophilic acylation of isoquinoline with 4-chlorobutyryl chloride. The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds with aromatic systems. In the case of isoquinoline, the acylation is directed to the 5-position of the ring.
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of 4-chlorobutyryl chloride with a Lewis acid, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich isoquinoline ring, leading to the formation of a sigma complex, which subsequently rearomatizes to yield the acylated product.
Caption: Simplified mechanism of the Friedel-Crafts acylation step.
Experimental Protocol: Synthesis of 4-Chloro-1-(isoquinolin-5-yl)butan-1-one
Materials:
Reagent
Molar Mass ( g/mol )
Amount
Moles (mmol)
Equivalents
Isoquinoline
129.16
5.00 g
38.7
1.0
4-Chlorobutyryl chloride
141.00
6.56 g
46.5
1.2
Aluminum chloride (AlCl₃)
133.34
12.9 g
96.8
2.5
Dichloromethane (DCM), anhydrous
-
100 mL
-
-
Hydrochloric acid (HCl), 2 M
-
50 mL
-
-
Saturated aq. NaHCO₃
-
50 mL
-
-
Brine
-
50 mL
-
-
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (12.9 g, 96.8 mmol).
Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask, and cool the resulting suspension to 0 °C in an ice bath.
Reagent Addition: In a separate flask, prepare a solution of isoquinoline (5.00 g, 38.7 mmol) and 4-chlorobutyryl chloride (6.56 g, 46.5 mmol) in 20 mL of anhydrous dichloromethane.
Slow Addition: Add the isoquinoline/acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 100 g of crushed ice and 50 mL of 2 M HCl.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 4-chloro-1-(isoquinolin-5-yl)butan-1-one as a solid.
Part 2: Hydrolysis of 4-Chloro-1-(isoquinolin-5-yl)butan-1-one
The second step involves the conversion of the chloro-substituent to a hydroxyl group via nucleophilic substitution. A mild basic hydrolysis is employed to effect this transformation without promoting side reactions.
Reaction Mechanism
The hydrolysis proceeds via a direct Sₙ2 displacement of the chloride by a hydroxide ion (or bicarbonate in this case). The use of aqueous sodium bicarbonate provides a sufficiently nucleophilic environment to displace the primary chloride while being mild enough to avoid undesirable side reactions with the ketone or isoquinoline ring.
Experimental Protocol: Synthesis of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
Materials:
Reagent
Molar Mass ( g/mol )
Amount
Moles (mmol)
Equivalents
4-Chloro-1-(isoquinolin-5-yl)butan-1-one
233.69
4.00 g
17.1
1.0
Sodium bicarbonate (NaHCO₃)
84.01
4.31 g
51.3
3.0
Water
18.02
50 mL
-
-
Ethyl acetate
-
100 mL
-
-
Brine
-
50 mL
-
-
| Anhydrous Na₂SO₄ | - | - | - | - |
Procedure:
Reaction Setup: In a 100 mL round-bottom flask, suspend 4-chloro-1-(isoquinolin-5-yl)butan-1-one (4.00 g, 17.1 mmol) and sodium bicarbonate (4.31 g, 51.3 mmol) in water (50 mL).
Heating: Heat the mixture to reflux (100 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
Cooling and Extraction: Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL).
Washing: Combine the organic layers and wash with brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield 4-hydroxy-1-(isoquinolin-5-yl)butan-1-one as a pure solid.
Characterization and Data Analysis
The identity and purity of the final product and intermediate should be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the synthesized compounds. The ¹H NMR spectrum of the final product is expected to show a characteristic triplet for the hydroxyl proton and multiplets for the methylene protons of the butanoyl chain.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption for the hydroxyl group (broad peak around 3400 cm⁻¹) and the ketone carbonyl (around 1680 cm⁻¹).
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low yield in Friedel-Crafts acylation
Incomplete reaction
Ensure anhydrous conditions. Use fresh AlCl₃. Increase reaction time.
Poor regioselectivity
This is generally not an issue for isoquinoline acylation, but complexation of the Lewis acid with the nitrogen can influence reactivity.
Incomplete hydrolysis
Insufficient reaction time or temperature
Increase reflux time and monitor by TLC. A stronger, yet still mild, base like K₂CO₃ could be trialed.
Side product formation in hydrolysis
Elimination to form an α,β-unsaturated ketone
Ensure the reaction temperature does not significantly exceed 100 °C. Use of a milder base like NaHCO₃ is recommended.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one. By following the outlined procedures and paying close attention to the experimental details, researchers can successfully prepare this valuable intermediate for their drug discovery and medicinal chemistry programs. The provided rationale for each step and the troubleshooting guide aim to facilitate a smooth and efficient synthetic process.
References
Jacob, J., & S, S. (2016). recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1821-1837.
Synthesis of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one: A Detailed Guide for Drug Development Professionals
This comprehensive guide provides a detailed, step-by-step methodology for the synthesis of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one, a valuable building block in medicinal chemistry, starting from isoquinoline. This do...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide provides a detailed, step-by-step methodology for the synthesis of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one, a valuable building block in medicinal chemistry, starting from isoquinoline. This document is intended for researchers, scientists, and drug development professionals, offering not only a reproducible protocol but also in-depth scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.
Introduction
The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active natural products and synthetic pharmaceuticals. Functionalization of the isoquinoline ring system is a key strategy for the development of novel therapeutic agents. The target molecule, 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one, incorporates both a ketone and a primary alcohol, offering multiple points for further chemical modification, making it a versatile intermediate for the synthesis of complex drug candidates.
This application note details a robust two-step synthetic sequence to prepare this target molecule. The synthesis commences with a Friedel-Crafts acylation of isoquinoline with succinic anhydride to introduce the four-carbon chain, followed by a chemoselective reduction of the resulting carboxylic acid to the desired primary alcohol, while preserving the ketone functionality.
Synthetic Strategy Overview
The overall synthetic transformation is depicted below. The strategy hinges on the regioselective acylation of the electron-rich benzene ring of the isoquinoline nucleus, followed by a highly selective reduction of the terminal carboxylic acid.
Caption: Overall synthetic workflow for the preparation of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one from isoquinoline.
PART 1: Friedel-Crafts Acylation of Isoquinoline
Scientific Rationale and Mechanistic Insights
The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring.[1][2][3] In this first step, succinic anhydride is employed as the acylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to introduce a 4-oxo-butanoic acid side chain onto the isoquinoline ring.
The mechanism proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid coordinates to one of the carbonyl oxygens of succinic anhydride, facilitating its opening and the generation of the acylium ion. This electrophile is then attacked by the π-electron system of the aromatic ring.
A critical aspect of this reaction is the regioselectivity. Electrophilic aromatic substitution on isoquinoline preferentially occurs on the benzene ring rather than the pyridine ring, which is deactivated by the electron-withdrawing effect of the nitrogen atom.[4][5] Substitution on the benzene ring is directed to the C5 and C8 positions, as the carbocation intermediates formed by attack at these positions are more stabilized by resonance without disrupting the aromaticity of the pyridine ring.[6] While a mixture of C5 and C8 isomers is possible, the C5-acylated product is often the major isomer.
Caption: General mechanism of the Friedel-Crafts acylation of isoquinoline with succinic anhydride.
Experimental Protocol: Synthesis of 4-(Isoquinolin-5-yl)-4-oxobutanoic acid
Materials:
Reagent/Solvent
Molecular Weight ( g/mol )
Quantity
Moles
Equivalents
Isoquinoline
129.16
10.0 g
0.077
1.0
Succinic Anhydride
100.07
8.5 g
0.085
1.1
Aluminum Chloride (AlCl₃)
133.34
23.0 g
0.172
2.2
Nitrobenzene
-
100 mL
-
-
Dichloromethane (DCM)
-
200 mL
-
-
Concentrated HCl
-
50 mL
-
-
Crushed Ice
-
200 g
-
-
Anhydrous Sodium Sulfate
-
As needed
-
-
Safety Precautions:
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7][8]
Nitrobenzene is toxic and readily absorbed through the skin. Handle with extreme care in a well-ventilated fume hood and wear appropriate gloves.
The reaction work-up with acid and ice is exothermic. Perform this step slowly and with caution.
Procedure:
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (23.0 g, 0.172 mol).
Cool the flask in an ice bath to 0 °C and add nitrobenzene (100 mL).
Slowly add succinic anhydride (8.5 g, 0.085 mol) portion-wise to the stirred suspension, maintaining the temperature below 10 °C.
Stir the mixture at 0 °C for 30 minutes to allow for complex formation.
In a separate beaker, dissolve isoquinoline (10.0 g, 0.077 mol) in nitrobenzene (20 mL).
Add the isoquinoline solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of DCM:Methanol 9:1).
Upon completion, carefully and slowly pour the reaction mixture into a 1 L beaker containing a vigorously stirred mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the dichloromethane and nitrobenzene.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 4-(isoquinolin-5-yl)-4-oxobutanoic acid.
PART 2: Selective Reduction of the Carboxylic Acid
Scientific Rationale and Mechanistic Insights
The second step requires the chemoselective reduction of the carboxylic acid functionality to a primary alcohol in the presence of a ketone. This is a challenging transformation as ketones are generally more reactive towards common hydride reducing agents than carboxylic acids.
Choice of Reducing Agent: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the carboxylic acid, milder reagents like sodium borohydride (NaBH₄) are typically unreactive towards carboxylic acids under standard conditions. The ideal reagent for this transformation is borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂).[9] Borane exhibits remarkable chemoselectivity, readily reducing carboxylic acids while leaving ketones largely untouched under controlled conditions.
The mechanism of borane reduction of carboxylic acids is distinct from that of other hydride reagents. The reaction begins with the deprotonation of the carboxylic acid by borane to form an acyloxyborane intermediate and hydrogen gas. This intermediate then undergoes further reduction. The selectivity for carboxylic acids over ketones is attributed to the initial formation of this acyloxyborane, which is more reactive towards further reduction by borane than the ketone.
Caption: Simplified mechanism for the selective reduction of a carboxylic acid with borane.
Experimental Protocol: Synthesis of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
Materials:
Reagent/Solvent
Molecular Weight ( g/mol )
Quantity
Moles
Equivalents
4-(Isoquinolin-5-yl)-4-oxobutanoic acid
229.23
5.0 g
0.022
1.0
Borane-tetrahydrofuran complex (1 M in THF)
-
66 mL
0.066
3.0
Anhydrous Tetrahydrofuran (THF)
-
100 mL
-
-
Methanol
-
50 mL
-
-
Saturated Sodium Bicarbonate Solution
-
100 mL
-
-
Ethyl Acetate
-
200 mL
-
-
Anhydrous Magnesium Sulfate
-
As needed
-
-
Safety Precautions:
Borane-tetrahydrofuran complex is flammable and reacts with water to produce flammable hydrogen gas. It is also corrosive and can cause severe burns. Handle under an inert atmosphere (nitrogen or argon) in a fume hood.[10][11]
Anhydrous THF can form explosive peroxides upon storage. Use freshly distilled or commercially available inhibitor-free anhydrous THF.
Procedure:
To a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add 4-(isoquinolin-5-yl)-4-oxobutanoic acid (5.0 g, 0.022 mol).
Add anhydrous tetrahydrofuran (100 mL) to dissolve the starting material.
Cool the solution to 0 °C in an ice bath.
Slowly add the borane-tetrahydrofuran complex (1 M solution in THF, 66 mL, 0.066 mol) dropwise via a syringe or dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then warm to room temperature and stir for an additional 4-6 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of methanol (50 mL). Be cautious as hydrogen gas will be evolved.
Once the gas evolution has ceased, remove the solvent under reduced pressure.
To the residue, add saturated sodium bicarbonate solution (100 mL) and extract the product with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one as the final product.
Characterization Data
Expected Characterization Data for 4-(Isoquinolin-5-yl)-4-oxobutanoic acid:
¹H NMR: Expect signals for the isoquinoline protons, and signals for the aliphatic chain (-CH₂-CH₂-COOH) appearing as triplets. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR: Expect signals for the isoquinoline carbons, two carbonyl carbons (ketone and carboxylic acid), and two methylene carbons.
IR (cm⁻¹): Look for characteristic C=O stretching frequencies for the ketone and carboxylic acid, and a broad O-H stretch for the carboxylic acid.
MS (ESI): [M+H]⁺ peak corresponding to the molecular weight.
Expected Characterization Data for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one:
¹H NMR: Expect signals for the isoquinoline protons, and signals for the aliphatic chain (-CH₂-CH₂-CH₂OH). The methylene group adjacent to the hydroxyl group will likely be a triplet, and the methylene group adjacent to the ketone will also be a triplet. The hydroxyl proton will appear as a broad singlet or a triplet depending on the solvent and concentration.
¹³C NMR: Expect signals for the isoquinoline carbons, one carbonyl carbon (ketone), and three methylene carbons, one of which will be shifted downfield due to the hydroxyl group.
IR (cm⁻¹): Look for a characteristic C=O stretching frequency for the ketone and a broad O-H stretch for the alcohol.
MS (ESI): [M+H]⁺ peak corresponding to the molecular weight.
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the synthesis of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one from isoquinoline. By detailing the rationale behind the choice of reagents and reaction conditions, this document aims to empower researchers in drug discovery and development to confidently and successfully prepare this versatile intermediate for their synthetic programs. The described two-step sequence, employing a Friedel-Crafts acylation and a chemoselective borane reduction, represents an efficient and reliable route to the target molecule.
References
Staskun, B. & Backeberg, O. G. (1964). The nitration of isoquinoline. Journal of the Chemical Society (Resumed), 588.
Thermo Fisher Scientific. (2021).
Filo. (2025, July 29). Electrophilic Substitution Reactions of Quinolines and Isoquinolines.
University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
ResearchGate. (2025, August 6). Request PDF: Regioselection Switch in Nucleophilic Addition to Isoquinolinequinones: Mechanism and Origin of the Regioselectivity in the Total Synthesis of Ellipticine.
PubChem. (n.d.). 4-Hydroxyquinoline.
YouTube. (2012, April 8). Selective Reduction of a Carboxylic Acid 003.
ResearchGate. (2025, August 6).
Carl ROTH. (n.d.).
YouTube. (2025, May 3). BH3/ THF as a Reducing Agent.
CymitQuimica. (2022, September 16). Borane tetrahydrofuran complex, 1M solution in THF.
ACS Publications. (1973, August 1). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry.
ACS Publications. (2018, December 3).
StudySmarter. (n.d.).
Myers, A. G. (n.d.). Chem 115. Andrew G Myers Research Group.
Sigma-Aldrich. (n.d.).
University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
Organic Chemistry Portal. (n.d.).
Chemistry Stack Exchange. (2016, May 2).
Organic Chemistry Portal. (n.d.). A Borenium-Borane Composite for Exhaustive Reduction of Oxo-Chemicals.
Organic Chemistry Portal. (n.d.).
TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
ResearchGate. (n.d.).
ResearchGate. (2024, October 29). Dearomative Addition of Carboranyl Anions to Isoquinolinium Salts and Subsequent Reduction to Access Carborane‐Functionalized 1,2‐Dihydroisoquinolines and 1,2,3,4‐Tetrahydroisoquinolines.
PubMed. (2025, January 15). A Borenium-Borane Composite for Exhaustive Reduction of Oxo-Chemicals.
PMC. (2025, August 26).
MDPI. (2025, March 5). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
Application Note & Protocol: Optimal Solvent Selection for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
Abstract This document provides a comprehensive guide for determining the optimal solvents for dissolving 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one (CAS: 1699519-62-4), a compound of interest in pharmaceutical research....
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for determining the optimal solvents for dissolving 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one (CAS: 1699519-62-4), a compound of interest in pharmaceutical research. Due to the limited availability of specific solubility data for this molecule, this guide emphasizes a systematic, first-principles approach to solvent selection and experimental validation. We will analyze the molecule's structural components to predict its solubility behavior and provide detailed protocols for both qualitative and quantitative solubility assessment. This application note is designed to empower researchers to make informed decisions for various applications, including reaction chemistry, purification, and analytical characterization.
Introduction: A Molecule-First Approach to Solubility
4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one is a multi-functionalized organic molecule. Its solubility is not a monolithic property but rather a complex interplay between its constituent parts and the physicochemical properties of the solvent. A rational approach to solvent selection, therefore, begins with a structural deconstruction of the target molecule.
The key functional groups are:
Isoquinoline Moiety: A weakly basic, aromatic heterocyclic system. The nitrogen atom can be protonated in acidic media, significantly enhancing aqueous solubility.[1] The aromatic rings contribute to solubility in solvents that can engage in π-π stacking or have similar aromatic character.
Ketone Group: A polar, aprotic functional group that can act as a hydrogen bond acceptor.[2] This feature promotes solubility in polar solvents.
Hydroxyl Group: A polar, protic group capable of both donating and accepting hydrogen bonds. This significantly influences solubility in protic solvents like alcohols and water.
Butane Chain: A nonpolar alkyl chain that contributes to solubility in less polar, organic solvents.
Based on this analysis, we can hypothesize that 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one will exhibit moderate to good solubility in polar organic solvents, with solubility being tunable by adjusting the pH.
Logical Framework for Solvent Selection
The process of identifying an optimal solvent is best approached as a tiered screening protocol. This ensures efficiency and minimizes the use of the compound, which may be valuable.
Caption: Workflow for systematic solvent selection.
Recommended Solvents for Initial Screening
The following table presents a curated list of solvents for the initial qualitative screening. They are selected to cover a broad range of polarities and solvent classes.
Solvent Class
Solvent
Dielectric Constant (20°C)
Type
Rationale for Inclusion
Polar Protic
Water (pH 7)
80.1
Protic
Baseline for aqueous solubility.
Water (0.1 M HCl)
~80
Protic, Acidic
To test solubility enhancement via protonation of the isoquinoline nitrogen.[1]
Methanol (MeOH)
32.7
Protic
Polar protic solvent, good for H-bonding with the hydroxyl group.
Ethanol (EtOH)
24.5
Protic
Similar to methanol but slightly less polar.
Isopropanol (IPA)
19.9
Protic
A common, less polar alcohol.
Polar Aprotic
Acetonitrile (ACN)
37.5
Aprotic
Polar, with a different selectivity than alcohols.
Dimethyl Sulfoxide (DMSO)
46.7
Aprotic
Highly polar, excellent for dissolving a wide range of compounds.
Dimethylformamide (DMF)
36.7
Aprotic
Another strong, polar aprotic solvent.
Acetone
20.7
Aprotic
Good for dissolving ketones and polar compounds.[3]
Tetrahydrofuran (THF)
7.6
Aprotic
A less polar ether, good for compounds with mixed polarity.
Nonpolar
Dichloromethane (DCM)
9.1
Aprotic
A common solvent for less polar organic compounds.
Toluene
2.4
Aprotic
Aromatic solvent, may interact favorably with the isoquinoline ring.
Hexanes
1.9
Aprotic
To establish a baseline for nonpolar solubility.
Experimental Protocols
Protocol 1: Qualitative "Spot" Solubility Test
This protocol provides a rapid, material-sparing method to estimate solubility in a wide range of solvents.
Objective: To visually categorize solvents as "Poor," "Partial," or "Good."
Materials:
4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
Selected solvents from the table above
Glass vials (e.g., 1.5 mL HPLC vials)
Vortex mixer
Micro-spatula
Procedure:
Aliquot Compound: Place a small, consistent amount (approx. 1-2 mg) of the compound into each labeled vial.
Solvent Addition: Add 100 µL of the first solvent to the corresponding vial.
Mixing: Cap the vial and vortex vigorously for 30 seconds.
Observation: Visually inspect the solution against a dark background.
Good: The solution is completely clear with no visible solid particles.
Partial: The solution is hazy, or a significant amount of solid has dissolved, but some remains.
Poor: The vast majority of the solid remains undissolved.
Incremental Addition: If the compound did not fully dissolve, add another 100 µL of the solvent and vortex again. Repeat up to a total volume of 500 µL.
Record Results: Record the final classification for each solvent.
Protocol 2: Quantitative Solubility Determination via HPLC-UV
This protocol determines the saturation solubility (mg/mL or µg/mL) at a specific temperature.
Objective: To obtain a precise measurement of solubility in the most promising solvents identified in Protocol 1.
Materials:
Calibrated HPLC system with a UV detector
Analytical balance
Thermostatted shaker/incubator
Syringe filters (0.22 µm, PTFE or other compatible material)
Volumetric flasks and pipettes
Procedure:
Prepare Stock for Calibration: Accurately weigh a known amount of the compound and dissolve it in a "Good" solvent (e.g., DMSO or Methanol) to create a concentrated stock solution. Prepare a series of dilutions from this stock to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Develop HPLC Method:
Column: C18, e.g., 4.6 x 150 mm, 5 µm.
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid to ensure protonation and good peak shape) is a good starting point.
Detection Wavelength (λmax): Determine the λmax of the compound by scanning the UV spectrum of a dilute solution. The isoquinoline ring system should provide a strong chromophore.
Injection Volume: 10 µL.
Run Calibration: Inject the calibration standards and plot the peak area versus concentration. Ensure the curve is linear (R² > 0.995).
Prepare Saturated Solutions:
Add an excess amount of the compound (e.g., 5-10 mg) to a vial containing a known volume (e.g., 1.0 mL) of the selected solvent.
Seal the vial tightly.
Place the vial in a thermostatted shaker set to a constant temperature (e.g., 25°C).
Equilibrate for at least 24 hours to ensure the solution reaches saturation. A longer time may be necessary and should be validated.
Sample and Analyze:
After equilibration, allow the vials to stand undisturbed for the excess solid to settle.
Carefully draw the supernatant into a syringe.
Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. Crucially, this step removes undissolved solid.
Perform a serial dilution of the filtered sample with the mobile phase to bring the concentration within the range of the calibration curve.
Inject the diluted sample into the HPLC system.
Calculate Solubility:
Determine the concentration of the diluted sample from the calibration curve.
Multiply this concentration by the dilution factor to find the concentration of the original saturated solution. This is the solubility.
Interpreting the Results
The choice of an "optimal" solvent is application-dependent.
For Chemical Reactions: A solvent that provides good solubility (e.g., >10 mg/mL) at the reaction temperature is ideal. Solvents like THF, DCM, or DMF are common choices.
For Purification (Crystallization): An ideal system involves a solvent in which the compound is highly soluble at an elevated temperature but poorly soluble at room temperature or below. A binary solvent system (e.g., Ethanol/Water or Toluene/Hexanes) is often required.
For NMR Analysis: Deuterated solvents are required. DMSO-d₆ is an excellent choice for initial characterization due to its high solubilizing power. Chloroform-d (CDCl₃) or Methanol-d₄ may also be suitable depending on the initial screening.
For Long-Term Storage: The chemical stability of the compound in the solvent is paramount. Solvents like DMSO can be hygroscopic and may degrade certain compounds over time. Acetonitrile or anhydrous alcohols might be better choices.
Conclusion
By employing the systematic approach detailed in this application note, researchers can efficiently and accurately determine the optimal solvents for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one. This methodology, which combines theoretical prediction with empirical testing, ensures the generation of reliable and reproducible data, facilitating downstream applications in drug discovery and development.
Crystallization methods for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
Application Note & Protocol Guide Topic: High-Purity Crystallization Methods for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one Introduction: The Critical Role of Solid-State Form 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one is...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Topic: High-Purity Crystallization Methods for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
Introduction: The Critical Role of Solid-State Form
4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one is a functionalized aromatic ketone containing the isoquinoline scaffold. This structural motif is prevalent in a wide array of natural alkaloids and pharmacologically active molecules, suggesting the potential of this compound as a key intermediate in drug discovery and development.[1][2] In the pharmaceutical industry, the solid-state properties of an Active Pharmaceutical Ingredient (API) are not trivial; they are critical quality attributes that dictate bioavailability, stability, and manufacturability.[3][4] Crystallization is the primary unit operation used to isolate and purify these compounds, ensuring not only chemical purity but also control over the physical form, such as polymorphism.[4]
This guide provides a detailed exploration of robust crystallization methodologies tailored for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one. Moving beyond simple procedural lists, this document elucidates the physicochemical rationale behind solvent selection and method design, empowering researchers to develop optimized, repeatable protocols for generating high-quality crystalline material. The protocols described herein—Cooling Crystallization, Anti-Solvent Addition, and Vapor Diffusion—are foundational techniques selected for their versatility and effectiveness in controlling crystal nucleation and growth.[3][5][]
Physicochemical & Structural Analysis
A successful crystallization strategy begins with a thorough understanding of the molecule's inherent properties. As no detailed experimental data for this specific molecule is publicly available, we can infer its likely behavior based on its constituent functional groups.
Isoquinoline Ring: This nitrogen-containing heterocyclic system imparts weak basicity (pKa of protonated isoquinoline is ~5.14), allowing for solubility in dilute acidic solutions.[7] Its aromatic nature contributes to solubility in a range of organic solvents.[8][9]
Butanone Linker with Ketone: The ketone group is a hydrogen bond acceptor, influencing interactions with protic solvents.
Terminal Hydroxyl Group: The primary alcohol (-OH) group is both a hydrogen bond donor and acceptor. This feature significantly increases the molecule's polarity and its propensity to form specific intermolecular interactions that are crucial for crystal lattice formation.
These features suggest a molecule with moderate polarity, capable of engaging in a variety of intermolecular interactions, including hydrogen bonding and π-π stacking from the isoquinoline ring system.
Table 1: Inferred Physicochemical Properties
Property
Predicted Characteristic
Rationale
Molecular Formula
C₁₃H₁₃NO₂
Deduced from chemical name.
Molecular Weight
215.25 g/mol
Calculated from the molecular formula.
Appearance
Likely an off-white to pale yellow or brownish crystalline solid.
Nitrogen heterocycles can often appear colored if impure.[7][8]
The presence of polar hydroxyl and ketone groups, combined with the aromatic isoquinoline ring, dictates this solubility behavior.
Hydrogen Bonding
Capable of acting as both a hydrogen bond donor (from -OH) and acceptor (at N, C=O, and -OH).
This is a critical factor for solvent selection and predicting crystal packing.
Thermal Stability
Expected to be a stable solid with a distinct melting point.
Aromatic ketones are generally stable, but thermal degradation should be monitored at elevated temperatures.[12]
Foundational Principle: Supersaturation
Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution.[13] Supersaturation is the thermodynamic driving force, a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[14] This state can be achieved through several methods, as detailed in the protocols below. The key to forming high-quality crystals, rather than an amorphous solid or a multitude of tiny particles, is to control the rate at which supersaturation is achieved and maintained within the metastable zone—the region between the solubility and supersolubility curves.[13]
Protocol 1: Controlled Cooling Crystallization
This is the most common technique for compounds whose solubility increases significantly with temperature.[] The process involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by gradual cooling to induce crystallization.[15]
Causality: As the temperature of the solution decreases, the solubility of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one drops, leading to a supersaturated state and subsequent nucleation and crystal growth. A slow cooling rate is crucial to limit the number of nuclei formed, allowing them to grow into larger, more well-ordered crystals.[][16]
Experimental Workflow: Cooling Crystallization
Caption: Workflow for Cooling Crystallization.
Step-by-Step Methodology
Solvent Selection: Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol, isopropanol, or ethyl acetate).
Dissolution: In an appropriately sized flask, add the crude 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one. Add the selected solvent portion-wise while heating and stirring until the compound is fully dissolved. Aim for a near-saturated solution to maximize yield.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them. This step prevents impurities from acting as nucleation sites.
Controlled Cooling: Allow the flask to cool slowly and undisturbed to room temperature. A slow cooling rate (e.g., by insulating the flask) is paramount. Rapid cooling can lead to the formation of small, impure crystals.[]
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (0-4°C) for several hours to maximize crystal precipitation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Gently wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Anti-Solvent Addition Crystallization
This method is ideal when the compound's solubility is not strongly dependent on temperature or for thermally sensitive compounds.[3] It involves dissolving the compound in a "good" solvent and then systematically adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, thereby inducing precipitation.[][17]
Causality: The addition of the anti-solvent changes the polarity of the solvent system, reducing the solubility of the target compound.[14] This decrease in solubility creates the necessary supersaturation for crystallization. The rate of anti-solvent addition is a critical parameter; slow, dropwise addition allows for controlled crystal growth, whereas rapid addition often results in an amorphous precipitate.[18][19]
Experimental Workflow: Anti-Solvent Addition
Caption: Workflow for Anti-Solvent Crystallization.
Step-by-Step Methodology
Solvent System Selection: Identify a solvent pair: a "good" solvent that readily dissolves the compound (e.g., acetone, ethanol) and a miscible "anti-solvent" in which the compound is poorly soluble (e.g., heptane, hexane, or water).
Dissolution: Dissolve the crude 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one in a minimum amount of the good solvent at room temperature.
Anti-Solvent Addition: While stirring the solution, add the anti-solvent slowly, drop by drop.
Induction: Continue adding the anti-solvent until the solution becomes persistently cloudy (the "cloud point"), which indicates the onset of nucleation.
Crystal Growth: At this point, stop adding the anti-solvent and allow the solution to stir for several hours. This equilibration period allows the newly formed nuclei to grow into well-defined crystals.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of a solvent mixture containing a higher proportion of the anti-solvent to remove adhering mother liquor.
Drying: Dry the crystals thoroughly under vacuum.
Protocol 3: Vapor Diffusion
Vapor diffusion is a gentle and highly effective method for growing high-quality, single crystals, which are often required for X-ray crystallography. The technique relies on the slow diffusion of an anti-solvent vapor into a solution of the compound.[5][20]
Causality: This method creates a very slow and gradual change in solvent composition. A vial containing a solution of the compound in a relatively volatile "good" solvent is placed in a sealed chamber containing a more volatile "poor" solvent (anti-solvent).[21] The anti-solvent vapor slowly diffuses into the solution, gradually reducing the compound's solubility and leading to a slow, controlled approach to supersaturation that favors the growth of a few large, well-ordered crystals.[5]
Experimental Workflow: Vapor Diffusion
Caption: Workflow for Vapor Diffusion Crystallization.
Step-by-Step Methodology
Solvent System Selection: Choose a solvent/anti-solvent pair. The "good" solvent should be less volatile than the "poor" anti-solvent (e.g., Dichloromethane/Pentane or Toluene/Hexane).
Prepare Solution: Dissolve the compound in a small amount of the "good" solvent in a small, open container (e.g., a 1-dram vial).
Set Up Chamber: Place this small vial inside a larger vessel (e.g., a beaker or jar) that can be sealed.
Add Anti-Solvent: Add a larger volume of the anti-solvent to the bottom of the larger vessel, ensuring the level is below the top of the inner vial.
Seal and Wait: Seal the outer vessel tightly and leave it in a vibration-free location.
Incubation: Allow the system to stand undisturbed for several days to weeks. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.
Harvesting: Once suitable crystals have formed, carefully open the chamber and pipette away the mother liquor. The crystals can then be gently removed and dried.
Data Summary & Optimization
Effective crystallization requires careful solvent screening and optimization. The following table provides a starting point for developing a robust process for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one.
Table 2: Recommended Solvent Systems for Screening
Method
"Good" Solvent
"Anti-Solvent"
Key Considerations & Rationale
Cooling
Ethanol
N/A
Good solubility differential with temperature. Relatively low toxicity.
Cooling
Ethyl Acetate
N/A
Aprotic solvent, may yield a different polymorph. Good for moderately polar compounds.
Anti-Solvent
Acetone
n-Heptane
High polarity difference promotes effective precipitation. Both solvents are volatile and easily removed.
Anti-Solvent
Methanol
Water
The hydroxyl group on the compound may interact favorably with this protic system.
Vapor Diffusion
Dichloromethane (DCM)
Pentane
DCM is a good solvent for many organics; pentane is a highly volatile anti-solvent.[22]
Vapor Diffusion
Toluene
Hexane
Aromatic solvent may interact with the isoquinoline ring; hexane is a common anti-solvent.
References
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Available at: [Link]
Scribd. (n.d.). Antisolvent Crystallization: A Novel Approach To Bioavailability Enhancement | PDF. Available at: [Link]
Jones, J. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
RM@Schools. (n.d.). Antisolvent Crystallization. Available at: [Link]
International Journal of Pharmaceutical Research and Applications. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Available at: [Link]
TutorsGlobe. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Available at: [Link]
LACCEI.org. (n.d.). Development of Crystallization Processes for Pharmaceutical Applications. Available at: [Link]
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]
Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich. Available at: [Link]
Ataman Kimya. (n.d.). ISOQUINOLINE. Available at: [Link]
FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557). Available at: [Link]
Wikipedia. (n.d.). Isoquinoline. Available at: [Link]
MIT Department of Chemistry. (n.d.). Growing Crystals. Available at: [Link]
International Union of Crystallography Journals. (n.d.). A simple and efficient innovation of the vapor-diffusion method for controlling nucleation and growth of large protein crystals. Available at: [Link]
Bitesize Bio. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Available at: [Link]
wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. Available at: [Link]
Google Patents. (n.d.). US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid.
MDPI. (2023, January 14). Simplified Approach to Characterize the Cooling Crystallization in a Modular Mini-Plant. Available at: [Link]
Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control. Available at: [Link]
Fromm Group. (n.d.). Guide for crystallization. Available at: [Link]
Royal Society of Chemistry. (2018, February 20). Enabling precision manufacturing of active pharmaceutical ingredients: workflow for seeded cooling continuous crystallisations. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Available at: [Link]
ACS Publications. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Available at: [Link]
Vaisala. (2025, September 22). Cooling crystallization monitoring and control in API production processes with RI measurements. Available at: [Link]
Chemical Synthesis Database. (2025, May 20). 4-hydroxy-1-piperidin-1-ylbutan-1-one. Available at: [Link]
MDPI. (2020, June 24). The Steps from Batchwise to Continuous Crystallization for a Fine Chemical: A Case Study. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]
Sapientia. (2024, April 25). one isolated in cryogenic argon and xenon matrices: Tautomers and photochemistry. Available at: [Link]
Google Patents. (n.d.). WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.
MDPI. (2012, September 12). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. Available at: [Link]
Frontiers. (2023, April 13). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based a. Available at: [Link]
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Available at: [Link]
Digital CSIC. (2024, September 12). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Available at: [Link]
International Journal of Scientific & Technology Research. (2020, February 15). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available at: [Link]
PubChem. (n.d.). 1(2H)-Isoquinolinone. Available at: [Link]
ResearchGate. (n.d.). (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Available at: [Link]
SciSpace. (n.d.). Analysis of the crystallization process of a biopharmaceutical compound in the presence of impurities using process analytical t. Available at: [Link]
Reagents required for the synthesis of isoquinolin-5-yl butan-1-one
An Application Note and Protocol for the Synthesis of Isoquinolin-5-yl butan-1-one Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of isoquinolin-5-yl b...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Synthesis of Isoquinolin-5-yl butan-1-one
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of isoquinolin-5-yl butan-1-one, a key intermediate in medicinal chemistry and drug discovery. Isoquinoline and its derivatives are fundamental scaffolds in numerous bioactive compounds.[1][2][3] The introduction of an acyl group, such as a butanoyl moiety, at the C-5 position of the isoquinoline ring system offers a versatile handle for further chemical elaboration. This guide details a robust and well-established synthetic approach: the Friedel-Crafts acylation of isoquinoline. The protocol includes the necessary preliminary step of preparing the acylating agent, butanoyl chloride, from butanoic acid. This application note is intended for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles and critical experimental considerations to ensure a successful synthesis.
Introduction: The Significance of Acylated Isoquinolines
The isoquinoline nucleus is a privileged heterocyclic motif present in a vast array of natural products, most notably alkaloids like papaverine and morphine, and synthetic pharmaceuticals.[4][5] Its unique structural and electronic properties make it an attractive scaffold for the design of novel therapeutic agents targeting a wide range of diseases.[1][6] Functionalization of the isoquinoline ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacological profile.
The introduction of a ketone functionality via acylation is a particularly powerful strategy. The resulting aryl ketone, in this case, isoquinolin-5-yl butan-1-one, serves as a versatile synthetic intermediate. The carbonyl group can be readily transformed into other functional groups, enabling the construction of diverse molecular architectures.
The chosen synthetic route, Friedel-Crafts acylation, is a classic yet highly effective method for forming carbon-carbon bonds to an aromatic ring. While isoquinoline has two rings, electrophilic substitution reactions preferentially occur on the benzene ring rather than the pyridine ring. Specifically, substitution at the 5- and 8-positions is commonly observed.[4] This protocol will focus on achieving regioselective acylation at the C-5 position.
Synthetic Strategy Overview
The synthesis is designed as a two-stage process. The first stage involves the preparation of the necessary acylating reagent, butanoyl chloride, from commercially available butanoic acid. The second, and principal, stage is the Friedel-Crafts acylation of isoquinoline using the prepared butanoyl chloride in the presence of a Lewis acid catalyst to yield the target compound.
Caption: Overall two-stage synthetic workflow.
Experimental Protocols
Stage 1: Synthesis of Butanoyl Chloride
Rationale: Acyl chlorides are highly reactive and moisture-sensitive. While butanoyl chloride is commercially available, preparing it fresh from butanoic acid ensures high reactivity for the subsequent Friedel-Crafts reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[7][8] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.
Materials & Reagents:
Reagent/Material
Grade
Supplier Example
Notes
Butanoic Acid
Reagent Grade, ≥99%
Sigma-Aldrich
Thionyl Chloride (SOCl₂)
Reagent Grade, ≥99%
Acros Organics
Handle in a fume hood with extreme caution.
Anhydrous Toluene
DriSolv® or similar
EMD Millipore
Ensure solvent is dry.
Round-bottom flask
-
-
Flame-dried before use.
Reflux Condenser
-
-
With a gas outlet to a scrubbing system.
Magnetic Stirrer & Stir Bar
-
-
Heating Mantle
-
-
Protocol 1: Synthesis of Butanoyl Chloride using Thionyl Chloride
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). The outlet of the condenser should be connected to a gas trap or scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
Charging the Flask: To the flask, add butanoic acid (1.0 eq).
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5-2.0 eq) to the butanoic acid at room temperature with stirring. A gentle exothermic reaction and gas evolution will be observed.
Reaction: Gently heat the reaction mixture to reflux (approximately 80°C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride (boiling point: 76°C) can be removed by distillation. The resulting crude butanoyl chloride (boiling point: 102°C) is often of sufficient purity for the next step. For higher purity, fractional distillation under reduced pressure is recommended.[9]
Caption: Workflow for Butanoyl Chloride Synthesis.
Stage 2: Friedel-Crafts Acylation of Isoquinoline
Rationale: This reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of butanoyl chloride with the Lewis acid catalyst, aluminum chloride (AlCl₃). The electron-rich benzene ring of isoquinoline then acts as a nucleophile, attacking the acylium ion. A subsequent workup with aqueous acid quenches the reaction and liberates the ketone product. Anhydrous conditions are critical as water will react with and deactivate the aluminum chloride catalyst.[1]
Materials & Reagents:
Reagent/Material
Grade
Supplier Example
Notes
Isoquinoline
Reagent Grade, ≥98%
Alfa Aesar
Butanoyl Chloride
-
From Stage 1
Should be freshly prepared or of high purity.
Aluminum Chloride (AlCl₃)
Anhydrous, ≥99.99%
Strem Chemicals
Highly hygroscopic. Handle in a glovebox or dry atmosphere.
Anhydrous Dichloromethane (DCM)
DriSolv® or similar
EMD Millipore
A non-reactive solvent is crucial.
Concentrated Hydrochloric Acid
ACS Reagent Grade
J.T. Baker
For workup.
Crushed Ice
-
-
For workup.
Saturated Sodium Bicarbonate
-
-
For neutralization wash.
Brine (Saturated NaCl solution)
-
-
For final wash.
Anhydrous Magnesium Sulfate
-
-
For drying the organic layer.
Protocol 2: Synthesis of Isoquinolin-5-yl butan-1-one
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).
Catalyst Suspension: Cool the flask in an ice bath (0°C). Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (1.2-1.5 eq) to the stirred DCM to form a suspension.
Acyl Chloride Addition: Add the butanoyl chloride (1.1 eq) dropwise from the addition funnel to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C. Stir for an additional 30 minutes to allow for the formation of the acylium ion complex.
Isoquinoline Addition: Dissolve isoquinoline (1.0 eq) in a small amount of anhydrous DCM and add this solution dropwise to the reaction mixture over 30 minutes.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. The reaction can be gently heated (e.g., to 40°C) if required, and the progress should be monitored by Thin Layer Chromatography (TLC).
Workup: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes).
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1]
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure isoquinolin-5-yl butan-1-one.
Trustworthiness: A Self-Validating System
The success of this synthesis relies on meticulous attention to a few key principles that provide in-process validation:
Anhydrous Conditions: The Friedel-Crafts reaction is notoriously sensitive to moisture. The use of flame-dried glassware, anhydrous solvents, and a high-purity anhydrous Lewis acid is paramount. A successful reaction under these conditions validates the experimental setup. A failed or low-yielding reaction often points to the presence of water, which deactivates the AlCl₃ catalyst.
Controlled Addition at Low Temperature: The initial formation of the acylium ion complex and the subsequent addition of isoquinoline are performed at 0°C to control the exothermic nature of the reactions and minimize potential side reactions. A controlled temperature profile is a key indicator of a well-run experiment.
Monitoring by TLC: Regular monitoring of the reaction's progress by TLC provides real-time validation. The consumption of the isoquinoline starting material and the appearance of a new, typically more polar, product spot confirms that the desired transformation is occurring.
Proper Workup: The vigorous reaction observed upon quenching with ice/HCl is an expected outcome, confirming the presence of the reactive aluminum chloride complex. A successful neutralization (cessation of effervescence with bicarbonate solution) and extraction validates the purification prelude.
Sangepu, et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PMC.
ResearchGate. (n.d.). Synthesis of isoquinoline derivatives.
TutorsGlobe. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial.
Wikipedia. (n.d.). Butyryl chloride.
BenchChem. (2025). Conversion of 4-(4-fluorophenyl)butanoic Acid to Acyl Chloride: A Technical Guide.
Wyzant. (2020, August 13). Theoretically, butanoyl chloride can be synthesized from butane as starting material.
Ma, L., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.
Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.
Application Notes and Protocols for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the proper storage and handling of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one, a research compound w...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the proper storage and handling of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one, a research compound with potential applications in various fields of drug discovery and development. Due to the limited availability of specific stability and safety data for this compound, the following protocols and recommendations are based on established principles of chemical safety and extrapolated from the known properties of its constituent functional groups: an aromatic ketone, a secondary alcohol, and an isoquinoline moiety. Adherence to these guidelines is crucial for ensuring the integrity of the compound, the reproducibility of experimental results, and the safety of laboratory personnel.
Introduction: Understanding the Chemistry of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one is a molecule of interest due to its unique structural features. The isoquinoline ring is a common scaffold in many biologically active compounds and approved drugs.[1][2] The presence of a ketone and a secondary hydroxyl group introduces potential sites for hydrogen bonding and further chemical modification, making it a versatile building block in medicinal chemistry.
To ensure the reliable use of this compound in research, a thorough understanding of its potential instabilities and handling requirements is paramount. The recommendations outlined herein are designed to mitigate risks associated with degradation and improper handling.
Chemical and Physical Properties (Inferred)
While specific experimental data for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one is not widely available, we can infer its properties based on its structure and data from analogous compounds.
Property
Inferred Value/Characteristic
Justification and Key Considerations
Physical State
Likely a solid at room temperature.
Similar compounds like 1-(Isoquinolin-1-yl)ethanone are solids.
Solubility
Expected to be soluble in organic solvents like DMSO and ethanol.[3][4] Limited solubility in water is anticipated.
The aromatic and heterocyclic nature suggests solubility in polar aprotic solvents. The hydroxyl group may impart slight aqueous solubility.
Hygroscopicity
Potentially hygroscopic.
Nitrogen-containing heterocycles and compounds with hydroxyl groups can absorb moisture from the air.[5]
Light Sensitivity
Possible sensitivity to light.
Aromatic systems and conjugated ketones can be susceptible to photodegradation. It is best practice to store in amber vials or protect from light.[6]
Thermal Stability
Stable at recommended storage temperatures. Avoid excessive heat.
Ketones and alcohols are generally stable at low temperatures. High temperatures can promote degradation.[7][8]
Recommended Storage Conditions
Proper storage is critical to maintain the chemical integrity of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one. The primary goals are to prevent degradation due to moisture, light, and temperature fluctuations.
Short-Term Storage (1-4 Weeks)
For immediate use, the compound can be stored under the following conditions:
Atmosphere: In a tightly sealed container to minimize exposure to air and moisture.[10]
Light: In an amber vial or a container wrapped in aluminum foil to protect from light.[6]
Inert Gas: While not strictly necessary for short-term storage, flushing the container with an inert gas like argon or nitrogen can provide additional protection against oxidation.
Long-Term Storage (>4 Weeks)
For archival purposes or extended storage, the following conditions are recommended:
Temperature: -20 °C or -80 °C. Lower temperatures are generally better for preserving compound stability over long periods.
Container: Use high-quality, tightly sealed vials with PTFE-lined caps to prevent moisture ingress and solvent evaporation.[11]
Desiccation: Store vials within a desiccator containing a suitable desiccant (e.g., silica gel) to create a moisture-free environment.[9]
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the compound into smaller, single-use vials upon receipt.[3]
dot
Caption: Recommended storage workflow for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one.
Safe Handling Protocols
As with any research chemical with incomplete toxicological data, caution should be exercised during handling. The following personal protective equipment (PPE) and handling practices are mandatory.
Personal Protective Equipment (PPE)
Eye Protection: Chemical safety goggles or a face shield.[12][13]
Hand Protection: Nitrile or other chemically resistant gloves.[14][15]
Body Protection: A laboratory coat.
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.[16]
Engineering Controls
Ventilation: Handle the compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, use a chemical fume hood.[7][17]
Spill Control: Have a chemical spill kit readily available.
The preparation of accurate and stable stock solutions is fundamental to obtaining reliable experimental data. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic compounds for biological assays.[3]
Recommended Solvents
Primary Solvent: Anhydrous, high-purity DMSO.
Alternative Solvents: Ethanol may also be a suitable solvent, depending on the experimental requirements.
Protocol for Preparing a 10 mM DMSO Stock Solution
Pre-weighing Preparation: Allow the vial of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
Weighing: Accurately weigh the desired amount of the compound using an analytical balance. Perform this step in a chemical fume hood.
Dissolution:
a. Transfer the weighed compound to a sterile, amber glass vial.
b. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
c. Gently vortex or sonicate the solution until the compound is completely dissolved.[3] Gentle warming in a water bath (e.g., 37°C) may aid dissolution, but should be used with caution as heat can degrade some compounds.[3]
Storage of Stock Solution:
a. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3]
b. Store the aliquots at -20°C or -80°C in tightly sealed vials.[6]
dot
Caption: Workflow for preparing a stock solution of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one.
Considerations for Biological Assays
When using stock solutions of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one in biological assays, it is important to consider the potential for the compound to precipitate out of aqueous solutions.[4]
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity or artifacts.[3]
Serial Dilutions: If lower concentrations of the compound are required, perform serial dilutions in 100% DMSO before the final dilution into the aqueous assay buffer.[3] This can help to prevent precipitation.
Solubility in Media: It is advisable to determine the kinetic solubility of the compound in the specific assay buffer to ensure that it remains in solution at the desired final concentration.[19]
Conclusion
The protocols and guidelines presented in this document are intended to promote the safe and effective use of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one in a research setting. By understanding the chemical nature of the compound and adhering to best practices for storage and handling, researchers can ensure the integrity of their experiments and contribute to the generation of high-quality, reproducible data. As more specific data for this compound becomes available, these recommendations may be updated.
References
BASF. (2025, February 19). 4-Hydroxyacetophenone (Flake)
MetaSci Inc. (n.d.).
ALWSCI. (2026, February 24).
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
ChemicalBook. (n.d.).
Environmental Science: Processes & Impacts. (n.d.). Hygroscopicity of nitrogen-containing organic carbon compounds: o-aminophenol and p-aminophenol.
Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
Pfeifer, M. J., & Scheel, G. (2009). Long-term storage of compound solutions for high-throughput screening by using a novel 1536-well microplate. Journal of Biomolecular Screening, 14(5), 492–498.
Benchchem. (n.d.).
Papaneophytou, C. P., & Tzakos, A. G. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14695–14707.
Fisher Scientific. (n.d.). SAFETY DATA SHEET - Isoquinoline-5-carboxylic acid.
MilliporeSigma. (2025, November 6).
ResearchGate. (2018, July 27). What is the suitable solvent for synthetic organic compound to be checked for biological activity?.
Creative Biolabs. (2019, December 27). Solubility Assessment Service.
Diva-Portal.org. (n.d.). Optimizing Sample Dissolution Methods of Low Water Soluble Intermediate Organic Compounds to Support Environmental Risk Assessment.
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Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
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The Proper Storage and Handling of Volatile Analytical Standards. (2024, December 23).
MSE Supplies. (2024, July 25). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
MDPI. (2020, September 9). Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks.
Fiveable. (2025, August 15). Nitrogen-containing heterocycles Definition.
Mecinca. (n.d.). Technical Note: The Stability of Aqueous Alcohol Standard Used in Breath Alcohol Testing after Twenty-Six Years Storage.
PMC. (n.d.). Comparison of blood ethanol stabilities in different storage periods.
Lab Alley. (2024, December 17). Storage and Shelf Life of Ethanol.
MSE Supplies. (2024, July 25). Nitrogen Heterocycles: Versatile Building Blocks Shaping Industries.
loehrke. (n.d.). Chemical Storage: Importance of Proper Handling.
Moravek. (2023, October 23). A Beginner's Guide to Chemical Storage Best Practices.
PMC. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.
UW-Milwaukee. (n.d.). Specific Chemical Handling and Storage - FAA USA Safety and Health Programs.
Application and Synthesis Protocols for Ripasudil Utilizing Established Precursors
For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract Ripasudil is a highly potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, approved for th...
Author: BenchChem Technical Support Team. Date: March 2026
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Ripasudil is a highly potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, approved for the treatment of glaucoma and ocular hypertension.[1][2] Its mechanism of action involves the relaxation of the trabecular meshwork, leading to an increase in aqueous humor outflow and a subsequent reduction in intraocular pressure.[1] The synthesis of Ripasudil is a topic of significant interest in medicinal and process chemistry. This document provides a detailed overview of the established synthetic routes to Ripasudil and explores the potential, though currently undocumented, utility of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one in its synthesis. While direct application of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one in the synthesis of Ripasudil is not reported in peer-reviewed literature or patents, this application note will first detail the validated industrial synthesis and then provide a hypothetical framework for the utilization of the aforementioned compound for research and development purposes.
Introduction to Ripasudil and Its Synthesis
Ripasudil, with the chemical name 4-Fluoro-5-{[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl}isoquinoline, is a significant advancement in the therapeutic landscape for glaucoma.[3] Its development was a progression from an earlier ROCK inhibitor, fasudil, with key structural modifications dramatically enhancing its pharmacological activity.[3] These modifications include the introduction of a fluorine atom at the C4 position of the isoquinoline ring and a chiral methyl group on the 1,4-diazepane moiety.[3]
The manufacturing of Ripasudil hinges on the efficient synthesis of two key intermediates: 4-fluoroisoquinoline-5-sulfonyl chloride and (S)-2-methyl-1,4-diazepane . The subsequent coupling of these intermediates forms the core structure of Ripasudil.
Established Synthesis of Ripasudil: A Detailed Protocol
The most widely documented and practiced synthesis of Ripasudil involves a convergent approach, which is outlined below.
Synthesis of Key Intermediate 1: 4-Fluoroisoquinoline-5-sulfonyl Chloride
The synthesis of this crucial intermediate begins with 4-fluoroisoquinoline. A practical, one-pot regioselective chlorosulfonylation has been developed for its large-scale production.[4]
Experimental Protocol:
Sulfonation: 4-Fluoroisoquinoline is reacted with sulfuric acid to form the corresponding sulfate salt.[5][6]
Chlorosulfonylation: The resulting sulfate salt is then treated with a halogenating agent, such as thionyl chloride, in the presence of anhydrous sulfuric acid.[6] The reaction mixture is heated to facilitate the chlorosulfonylation at the 5-position of the isoquinoline ring.
Work-up and Isolation: Upon completion, the reaction mixture is carefully quenched. The product, 4-fluoroisoquinoline-5-sulfonyl chloride, can be isolated as its hydrochloride salt to aid in purification and separation from any positional isomers.[5]
Table 1: Key Parameters for the Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride
Workflow for the Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride:
Caption: Synthesis of the key sulfonyl chloride intermediate.
Synthesis of Key Intermediate 2: (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate
The chiral 1,4-diazepane moiety is another critical component of Ripasudil. A practical synthesis for this intermediate has been established for large-scale production.[7]
Experimental Protocol:
Starting Material: The synthesis commences with commercially available (S)-2-aminopropan-1-ol.
Cyclization: A key step involves an intramolecular Fukuyama-Mitsunobu cyclization of a nosyl-protected diamino alcohol derivative.[7]
Deprotection and Boc Protection: Subsequent deprotection and protection with a Boc group yield the desired (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.
Final Coupling Reaction and Salt Formation
The final stage of the synthesis involves the coupling of the two key intermediates followed by deprotection and salt formation to yield Ripasudil hydrochloride.[8]
Experimental Protocol:
Coupling: 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride is reacted with (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran at a controlled temperature (e.g., 0°C).[8]
Deprotection: The Boc-protecting group is removed under acidic conditions.
Salt Formation: The resulting free base of Ripasudil is then treated with hydrochloric acid in a suitable solvent, such as methanol or ethyl acetate, to precipitate Ripasudil hydrochloride.[8][9] The dihydrate form can be obtained through controlled crystallization.[10]
Table 2: Key Parameters for the Final Coupling and Salt Formation
Caption: Final coupling and salt formation steps for Ripasudil.
Hypothetical Synthetic Utility of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
As previously stated, the use of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one in the synthesis of Ripasudil is not documented. However, for the purpose of fostering innovation and research, a hypothetical synthetic pathway can be conceptualized. This section is purely speculative and intended to guide further research.
The primary challenges in utilizing this starting material would be the introduction of a fluorine atom at the 4-position and the conversion of the butanone side chain into a sulfonyl chloride group at the 5-position.
Proposed Research Directions:
Fluorination of the Isoquinoline Ring: The introduction of a fluorine atom at the 4-position of the isoquinoline nucleus would be a critical and likely challenging first step. Electrophilic fluorinating agents could be explored, though regioselectivity might be an issue.
Modification of the Butanone Side Chain: The 4-hydroxybutan-1-one side chain would need to be cleaved and replaced with a sulfonyl chloride group. This could potentially be achieved through a series of reactions, including oxidation and subsequent functional group interconversions.
Alternative Cyclization Strategies: A more ambitious approach could involve the modification of the butanone side chain to incorporate the diazepine ring, followed by the necessary modifications to the isoquinoline core. This would represent a significant departure from the established convergent synthesis.
It is important to reiterate that these are theoretical pathways and would require substantial research and development to ascertain their feasibility, efficiency, and scalability.
Conclusion
The synthesis of Ripasudil is a well-established process that relies on the efficient preparation and coupling of 4-fluoroisoquinoline-5-sulfonyl chloride and a chiral 2-methyl-1,4-diazepane derivative. The protocols outlined in this document are based on published and patented methodologies, ensuring scientific integrity and reproducibility. While the use of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one is not part of the current synthetic landscape for Ripasudil, the exploration of novel synthetic routes from alternative starting materials is a valuable endeavor in the continuous pursuit of more efficient and sustainable pharmaceutical manufacturing processes.
(12) United States Patent - Googleapis.com. (2015, September 25).
ripasudil hydrochloride hydrate - New Drug Approvals. (2016, July 1).
Ripasudil Hydrochloride Hydrate - Drug Targets, Indications, Patents - P
A Practical Synthesis of (S)
Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline.
The Future of Glaucoma Tre
Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evalu
Application Notes and Protocols for the Scalable Manufacturing of Isoquinolin-5-yl Intermediates
For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Isoquinolin-5-yl Intermediates in Drug Discovery The isoquinoline scaffold is a privileged heterocyclic motif, f...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Isoquinolin-5-yl Intermediates in Drug Discovery
The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] Specifically, intermediates functionalized at the 5-position of the isoquinoline ring system are critical building blocks in the synthesis of a diverse array of therapeutic agents, including anticancer, antiviral, and neuroprotective compounds.[1][3] The ability to produce these key intermediates through scalable, efficient, and safe manufacturing processes is paramount to advancing drug discovery programs from the laboratory to clinical and commercial scales.
This comprehensive guide provides a detailed overview of established and modern synthetic strategies for the large-scale production of isoquinolin-5-yl intermediates. We will delve into the mechanistic underpinnings of classical and contemporary synthetic routes, offering practical, field-proven protocols and insights into process optimization and scale-up considerations.
Synthetic Strategies for Isoquinolin-5-yl Intermediates: A Comparative Overview
The synthesis of substituted isoquinolines can be broadly categorized into two main approaches: the construction of the isoquinoline core from acyclic precursors and the direct functionalization of the pre-formed isoquinoline ring. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the synthetic route.
Classical Named Reactions for Isoquinoline Core Construction
For decades, the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been the workhorses for constructing the isoquinoline skeleton.[1][4][5] While foundational, these methods often require harsh reaction conditions that may not be suitable for complex or sensitive substrates.[1][5]
Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, typically phosphorus pentoxide or phosphoryl chloride.[6]
Pictet-Spengler Reaction: A β-arylethylamine is condensed with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7][8][9] This reaction is particularly useful for the synthesis of tetrahydroisoquinolines and is a key step in the biosynthesis of many isoquinoline alkaloids.[9][10]
Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring.[11][12][13]
The following diagram illustrates the general workflow of these classical approaches.
Caption: Classical routes to the isoquinoline core.
Modern Synthetic Methodologies: Towards Greener and More Efficient Processes
Recent advances in organic synthesis have led to the development of more efficient and environmentally friendly methods for constructing the isoquinoline scaffold. These modern techniques often utilize transition-metal catalysis and C-H activation strategies, offering milder reaction conditions and greater functional group tolerance.[4][14]
Transition-Metal-Catalyzed Annulations: Palladium, rhodium, and ruthenium catalysts have been extensively used to construct isoquinoline and isoquinolinone frameworks through the annulation of various starting materials.[1][4][5][14]
C-H Activation/Functionalization: Direct C-H activation has emerged as a powerful tool for the late-stage functionalization of isoquinoline precursors, providing atom-economical routes to diverse derivatives.[4][14]
Microwave-Assisted and Photoredox Catalysis: These energy-efficient techniques can significantly accelerate reaction rates and improve yields, offering greener alternatives to traditional heating methods.[1][5]
Scalable Protocol: One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline
5-Bromoisoquinoline and its derivatives are key intermediates in the synthesis of numerous pharmaceutical compounds.[15][16] The following one-pot procedure for the synthesis of 5-bromo-8-nitroisoquinoline from isoquinoline is a well-established and scalable method, suitable for production from the gram to kilogram scale.[16][17]
Reaction Scheme
Caption: One-pot synthesis of 5-bromo-8-nitroisoquinoline.
Experimental Protocol
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Notes
Isoquinoline
129.16
44.0 g (40 mL)
0.330
---
N-Bromosuccinimide (NBS)
177.98
64.6 g
0.363
Recrystallized and air-dried for optimal results.[17]
Concentrated Sulfuric Acid (96%)
98.08
300 mL
---
---
Potassium Nitrate
101.10
35.0 g
0.346
---
Crushed Ice
---
~2.0 kg
---
---
25% Aqueous Ammonia
---
As needed
---
For pH adjustment.
Diethyl Ether
---
~1.2 L
---
For extraction.
Anhydrous Magnesium Sulfate
---
As needed
---
For drying.
Procedure:
Reaction Setup and Isoquinoline Addition: In a well-ventilated fume hood, equip a 1-L, three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, and an addition funnel. Carefully add 300 mL of concentrated sulfuric acid to the flask and cool the acid in an ice-water bath. Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline from the addition funnel to the well-stirred acid, ensuring the internal temperature is maintained below 30°C.[16]
Bromination: Cool the resulting solution to -25°C using a dry ice-acetone bath. Add 64.6 g (363 mmol) of recrystallized N-bromosuccinimide (NBS) in portions to the vigorously stirred solution. It is crucial to maintain the internal temperature between -22°C and -26°C during the addition.[16][17] Stir the suspension efficiently for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.[16][17]
Nitration: After the bromination is complete, add 35.0 g (346 mmol) of potassium nitrate in portions, ensuring the internal temperature remains below -10°C.[16] Stir the reaction mixture at -10°C for 1 hour.
Reaction Quench and Work-up: Remove the cooling bath and allow the solution to stir overnight at room temperature. Carefully pour the resulting homogeneous reaction mixture onto 1.0 kg of crushed ice in a 5-L flask. Adjust the pH of the mixture to 8.0 with 25% aqueous ammonia, maintaining the temperature below 30°C.[16]
Extraction and Isolation: Transfer the alkaline suspension to a separatory funnel and extract with 800 mL of diethyl ether. Separate the layers and extract the aqueous phase with two additional 200-mL portions of diethyl ether. Combine the organic phases, wash with 200 mL of 1M NaOH (aq) and 200 mL of water, then dry over anhydrous magnesium sulfate. Filter and concentrate the solution to afford the crude product.
Purification: The crude 5-bromo-8-nitroisoquinoline can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[16] A yield of 47-51% can be expected for the purified product.[17]
Causality Behind Experimental Choices and Self-Validating System
Temperature Control: Strict temperature control during the bromination step is critical to selectively form 5-bromoisoquinoline and minimize the formation of the undesired 8-bromoisoquinoline isomer, which is challenging to separate.[16][17]
One-Pot Procedure: The use of sulfuric acid as the solvent allows for a convenient one-pot synthesis, where the nitration step directly follows the bromination without the need for isolation of the 5-bromoisoquinoline intermediate.[16] This improves process efficiency and reduces waste.
Recrystallized NBS: Using recrystallized and air-dried NBS is essential for achieving high yields and product purity.[17]
In-Process Controls: Monitoring the reaction temperature and pH during the work-up are critical in-process controls to ensure the safety and reproducibility of the protocol.
Purification of Isoquinoline Intermediates on an Industrial Scale
For large-scale manufacturing, efficient and cost-effective purification methods are essential. While chromatography is a powerful tool for purification at the laboratory scale, it is often not economically viable for large quantities.
Crystallization is a preferred method for the industrial purification of isoquinoline and its derivatives. A patented process describes the purification of tar-based isoquinoline by dissolving it in a tertiary amine solvent, such as triethylamine, followed by cooling to induce crystallization.[18] This process can be repeated multiple times to achieve high purity (≥99.9%).[18] The solvent can then be easily separated from the purified isoquinoline by distillation.[18]
Emerging Trends and Future Outlook
The field of isoquinoline synthesis is continuously evolving, with a strong emphasis on the development of sustainable and atom-economical methodologies.[1][5] Key areas of future development include:
Biocatalysis: The use of enzymes, such as strictosidine synthase, in Pictet-Spengler type reactions offers a highly enantioselective and environmentally friendly approach to the synthesis of chiral isoquinoline alkaloids.[7][10]
Flow Chemistry: Continuous flow processes can offer significant advantages in terms of safety, scalability, and process control for the synthesis of isoquinoline intermediates.
Machine Learning and AI: The use of artificial intelligence and machine learning algorithms to optimize reaction conditions is a promising area of research that could accelerate the development of robust and efficient manufacturing processes.[19]
Conclusion
The scalable manufacturing of isoquinolin-5-yl intermediates is a critical aspect of modern drug development. This guide has provided an in-depth overview of both classical and contemporary synthetic strategies, with a focus on practical and scalable protocols. By understanding the underlying principles of these reactions and implementing robust process controls, researchers and drug development professionals can efficiently and safely produce these vital building blocks for the next generation of therapeutics.
References
WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents.
Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications - International Journal of Pharmaceutical Sciences. Available at: [Link]
US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents.
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC. Available at: [Link]
Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Available at: [Link]
Pictet–Spengler reaction - Wikipedia. Available at: [Link]
Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. Available at: [Link]
Purification of isoquinoline - JPH01153679A - Google Patents.
A Versatile Synthesis of Substituted Isoquinolines - Andrew G Myers Research Group - Harvard University. Available at: [Link]
(PDF) An efficient synthesis of substituted isoquinolines - Academia.edu. Available at: [Link]
Isoquinoline synthesis - Organic Chemistry Portal. Available at: [Link]
Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives - ResearchGate. Available at: [Link]
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H - The Royal Society of Chemistry. Available at: [Link]
Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization - PMC. Available at: [Link]
Optimizing Chemical Reactions with Deep Reinforcement Learning - Pendidikan Kimia. Available at: [Link]
Catalytic Advances and Emerging Strategies for Isoquinolin‐1(2H)‐One Synthesis: Reaction Scope and Mechanistic Perspectives - ResearchGate. Available at: [Link]
Efficient Synthesis of Isoquinoline Derivatives through Sequential Cyclization–Deoxygenation Reaction of 2-Alkynylbenzaldoxime. Available at: [Link]
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC. Available at: [Link]
Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz–Fritsch Cyclization | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
The Pictet-Spengler Reaction Updates Its Habits - MDPI. Available at: [Link]
Pomeranz–Fritsch reaction - Wikipedia. Available at: [Link]
(PDF) The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. Available at: [Link]
The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction - ResearchGate. Available at: [Link]
Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate. Available at: [Link]
Application Note: Reaction Temperature Optimization for the Synthesis of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
Introduction and Chemical Context The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, particularly Rho-associated protein kinase...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Chemical Context
The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, particularly Rho-associated protein kinase (ROCK) inhibitors. The functionalization of the isoquinoline ring at the C5 position is a critical step in the synthesis of many advanced pharmaceutical intermediates.
This application note details the optimized synthesis of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one (CAS: 1699519-62-4). The most direct and atom-economical route to this molecule involves the halogen-metal exchange of 5-bromoisoquinoline followed by a nucleophilic acyl substitution/ring-opening reaction with
-butyrolactone (GBL). Because organolithium species derived from electron-deficient heterocycles are notoriously unstable, strict cryogenic temperature control is not merely a recommendation—it is the fundamental driver of reaction chemoselectivity [1].
Mechanistic Rationale: The Thermodynamics of Lithiation
The synthesis relies on two highly temperature-sensitive phases: the generation of the nucleophile and the stabilization of the electrophilic addition intermediate.
Phase 1: Halogen-Metal Exchange
The reaction of 5-bromoisoquinoline with n-butyllithium (n-BuLi) generates 5-lithioisoquinoline. Unlike standard aryllithiums, heteroaryllithiums are prone to Chichibabin-type self-condensation. If the internal temperature rises above -40 °C, the highly nucleophilic C5-lithio species will attack the electrophilic C1 position of unreacted 5-bromoisoquinoline, leading to complex oligomeric mixtures and dimerized byproducts [2]. Therefore, the exchange must be strictly maintained at -78 °C.
Phase 2: Lactone Ring-Opening and Intermediate Stabilization
The addition of
-butyrolactone at -78 °C initiates the nucleophilic attack, forming a tetrahedral hemiacetal alkoxide intermediate. At -78 °C, this addition is kinetically sluggish. To drive the reaction to completion, the mixture must be carefully warmed. However, if warmed above -20 °C before quenching, the tetrahedral intermediate collapses, ejecting the alkoxide leaving group to form the ketone in situ. This premature ketone formation is disastrous, as it immediately reacts with any remaining 5-lithioisoquinoline to form an unwanted tertiary alcohol (diol) byproduct [3].
Mechanistic pathway for the synthesis of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one.
Temperature Optimization Data
To validate the mechanistic hypothesis, a temperature optimization study was conducted. The data in Table 1 demonstrates the causal relationship between thermal control and product distribution.
Table 1: Effect of Temperature Profiles on Yield and Product Distribution
Entry
Lithiation Temp (°C)
Addition Temp Ramp (°C)
Quench Temp (°C)
Isolated Yield (%)
Primary Byproduct Observed
1
-78
-78 to -20
0
82
Trace diol
2
-78
-78 to 20 (RT)
20
45
Diol (double addition)
3
-40
-40 to -20
0
30
Isoquinoline dimers
4
-78
-78 (No ramp)
-78
15
Unreacted starting material
Analysis: Entry 1 represents the optimized thermodynamic sweet spot. Entry 2 proves that allowing the reaction to reach room temperature before quenching causes the tetrahedral intermediate to collapse, resulting in over-addition. Entry 3 highlights the thermal instability of 5-lithioisoquinoline, while Entry 4 shows that the activation energy for the lactone ring-opening is not met at static cryogenic temperatures.
Experimental Workflow
Step-by-step experimental workflow with critical temperature control points.
Optimized Experimental Protocol
This protocol is designed as a self-validating system; visual cues are included to confirm the success of intermediate stages.
System Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and an argon inlet. Purge the system with argon for 15 minutes.
Substrate Dissolution: Add 5-bromoisoquinoline (2.08 g) and anhydrous THF (40 mL) to the flask. Stir until completely dissolved.
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Monitor the internal temperature probe until it registers strictly
-75 °C.
Lithiation: Using a syringe pump, add n-BuLi (4.2 mL, 2.5 M) dropwise over 15 minutes. Keep the internal temperature below -70 °C during the addition.
Self-Validation Check: The solution will transition to a deep, dark red/brown color, confirming the formation of the 5-lithioisoquinoline intermediate. Stir for an additional 30 minutes at -78 °C.
Electrophile Addition: Dissolve
-butyrolactone (1.03 g) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture over 10 minutes, maintaining the temperature at -78 °C.
Controlled Thermal Ramp: Remove the dry ice/acetone bath and replace it with a cryocooler or a carefully monitored dry ice/isopropanol bath set to -20 °C. Allow the internal temperature to slowly rise to -20 °C over a period of 2 hours.
Causality Note: This slow ramp provides the activation energy required for the nucleophilic attack while preventing the thermal collapse of the resulting tetrahedral alkoxide.
Quench: Once the 2-hour ramp is complete, rapidly transfer the flask to an ice-water bath (0 °C). Immediately add 20 mL of cold, saturated aqueous NH₄Cl in one swift portion with vigorous stirring.
Self-Validation Check: The dark color of the organolithium species will rapidly dissipate, leaving a yellow/orange biphasic mixture. The rapid protonation at 0 °C traps the opened lactone chain before it can undergo side reactions.
Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Dichloromethane/Methanol, gradient 98:2 to 95:5) to afford 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one as a pale yellow solid.
References
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. Available at:[Link]
Schlosser, M. (2013). Organometallics in Synthesis: A Manual. John Wiley & Sons. Available at:[Link]
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. Available at:[Link]
Application
Laboratory safety protocols for handling isoquinoline derivatives
Abstract Isoquinoline and its derivatives serve as critical scaffolds in the development of therapeutic agents, including vasodilators (e.g., Fasudil) and antimalarials. However, the planar, lipophilic nature of these ni...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Isoquinoline and its derivatives serve as critical scaffolds in the development of therapeutic agents, including vasodilators (e.g., Fasudil) and antimalarials. However, the planar, lipophilic nature of these nitrogen-heterocycles facilitates rapid dermal absorption and DNA intercalation, presenting unique toxicological risks. This Application Note defines a rigorous safety framework for handling isoquinoline motifs, moving beyond generic "universal precautions" to specific, mechanistically grounded protocols for synthesis, purification, and waste management.
Part 1: Molecular Toxicology & Risk Profile
To safely handle isoquinoline derivatives, one must understand the molecular basis of their toxicity. The hazards are not merely regulatory classifications; they are intrinsic to the chemical structure.
Structural Hazards
Nitrogen Lone Pair: The basic nitrogen atom (pKa ~5.4 for isoquinoline) makes these compounds potent nucleophiles. In biological systems, they can accept protons or alkyl groups, potentially disrupting enzymatic functions.
Planar Aromaticity: The fused benzene-pyridine ring system creates a flat, lipophilic structure. Causality: This allows the molecule to slip between DNA base pairs (intercalation), leading to frameshift mutations. Consequently, many isoquinoline derivatives are classified as Category 1B Carcinogens or suspected mutagens.
Lipophilicity: The aromatic system facilitates rapid transit across the stratum corneum (outer skin layer) and the blood-brain barrier.
Hazard Classification Summary
Hazard Class
GHS Category
Mechanism of Action
Acute Toxicity (Dermal)
Category 3 (Toxic)
Rapid transdermal absorption due to high LogP; systemic neurotoxicity.
Carcinogenicity
Category 1B
DNA intercalation and potential alkylation of guanine residues.
Eye Irritation
Category 2A
Basic nitrogen reacts with lacrimal fluid, causing pH spike and tissue saponification.
Aquatic Toxicity
Chronic 2
Persistent bioaccumulation in aquatic organisms due to stability of the heterocycle.
Part 2: Engineering Controls & PPE Strategy
Standard latex gloves provide insufficient protection against aromatic heterocycles. The following selection logic ensures a self-validating protective barrier.
Glove Permeation Logic
Isoquinoline derivatives can permeate thin rubber membranes in seconds.
Latex:DO NOT USE. Nitrogen heterocycles degrade the polymer matrix instantly.
Nitrile (Thick, >8 mil) or Laminate Film (Silver Shield):REQUIRED for synthesis, pouring, or handling concentrated oils.
Validation Step: Before handling >10g of material, inflate the glove to check for pinholes and inspect for discoloration. If using laminate liners, wear outer nitrile gloves for dexterity.
Engineering Controls
Fume Hood: All handling must occur within a certified fume hood operating at 80-100 fpm face velocity.
Sash Height: Maintain sash at the lowest working position (typically 18 inches) to act as a physical shield against splashes.
Pressure Relief: When heating reactions (see Part 3), ensure the system is vented to a scrubber or inert gas line. Never heat a closed system containing isoquinolines and acid chlorides.
Part 3: Operational Protocol: Bischler-Napieralski Synthesis
The most common route to isoquinolines involves the Bischler-Napieralski cyclization, often using Phosphorus Oxychloride (
) or Phosphorus Pentoxide ().[1] This reaction combines the toxicity of the isoquinoline precursor with the violent reactivity of dehydrating agents.
Protocol: Pour the reaction mixture slowly into a slurry of ice and Sodium Hydroxide (NaOH). NEVER add water to the reaction mixture.
Mechanism:[1][4][6][7][8][9] Adding the mixture to ice dissipates the heat of hydrolysis. The NaOH neutralizes the generated HCl immediately, preventing the formation of acidic aerosols.
Visualization: Synthesis Safety Logic
Figure 1: Safety logic flow for the Bischler-Napieralski cyclization. Note the critical decision points at drying and quenching to prevent explosive hydrolysis.
Part 4: Emergency Response & Waste Management
Spill Response (Isoquinoline Liquids)
Evacuate & Ventilate: If outside the hood, evacuate the immediate area. Isoquinoline has a pungent, penetrating odor.
PPE Upgrade: Don Silver Shield/Laminate gloves and a full-face respirator with organic vapor cartridges if vapors are strong.
Containment: Surround the spill with vermiculite or sand.[8] Do not use paper towels (combustible and ineffective against permeation).
Neutralization: While not strictly acidic, treating the area with a dilute surfactant/water mix helps emulsify the lipophilic oil for cleanup.
Disposal: Scoop material into a jar labeled "Hazardous Waste: Toxic Organic."
Waste Disposal
Segregation: Isoquinoline derivatives must be segregated from oxidizers (e.g., nitric acid, peroxides) to prevent exothermic nitration or oxidation reactions in the waste drum.
Classification: Dispose of as Halogenated (if Cl/Br substituents are present) or Non-Halogenated Organic Solvent Waste.
Destruction: The preferred method is high-temperature incineration with scrubber systems to capture Nitrogen Oxides (
).
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7058, Isoquinoline. PubChem. [Link]
European Chemicals Agency (ECHA). Registration Dossier - Isoquinoline: Classification and Labelling. ECHA. [Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. [Link]
Resolving solubility issues with 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
Welcome to the technical support center for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. As Senior Application Scientists, we have synthesized the following information to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one that influence its solubility?
Predicted Physicochemical Properties of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
Property
Predicted Value/Characteristic
Rationale and Impact on Solubility
Molecular Weight
~215.25 g/mol
Moderate molecular weight, which is not expected to be a primary barrier to solubility.
pKa (basic)
~5.0 - 5.5
The isoquinoline nitrogen is basic and will be protonated at pH values below its pKa, leading to increased aqueous solubility.[1][2]
pKa (acidic)
~14 - 16
The butanol hydroxyl group is very weakly acidic and will not be significantly ionized in typical physiological or experimental pH ranges.
logP
~2.0 - 2.5
This predicted octanol-water partition coefficient suggests a moderate lipophilicity, indicating that the compound may have limited aqueous solubility and a preference for organic solvents.
Hydrogen Bond Donors
1 (hydroxyl group)
Can participate in hydrogen bonding, which can aid solubility in protic solvents.
Can interact with protic solvents to improve solubility.
Q2: Why am I observing poor solubility of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one in aqueous buffers?
A2: The limited aqueous solubility is likely due to the moderately lipophilic nature of the molecule, as suggested by its predicted logP. The large aromatic isoquinoline ring and the butyl chain contribute to its hydrophobicity. At neutral pH, the compound is in its free base form, which is less soluble in water.
Q3: What general strategies can I employ to improve the solubility of this compound?
A3: A variety of techniques can be used to enhance the solubility of poorly soluble compounds.[3][4] These can be broadly categorized as physical and chemical modifications.[3] Common approaches include pH adjustment, the use of co-solvents, and the addition of solubilizing excipients like surfactants or cyclodextrins.[3][4]
Troubleshooting Guide: Resolving Precipitation and Dissolution Failures
This section provides a systematic approach to troubleshooting common solubility issues encountered with 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one.
Issue 1: My compound will not dissolve in my desired aqueous buffer (e.g., PBS pH 7.4).
This is a common starting point for many experiments. The troubleshooting workflow below provides a logical progression of steps to address this issue.
Caption: Troubleshooting workflow for addressing solubility issues.
Step 1: pH Adjustment
Causality: The isoquinoline nitrogen in your compound is basic.[1][2] By lowering the pH of the solvent, you can protonate this nitrogen, forming a salt. This ionized form is generally much more soluble in aqueous solutions.[5][6] The solubility of compounds with ionizable groups is often pH-dependent.[7]
Caption: pH effect on the solubility of a basic compound.
Protocol: pH-Mediated Solubilization
Prepare a concentrated stock solution of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one in a small amount of 0.1 M HCl. The compound should readily dissolve.
Gently vortex or sonicate if needed.
For your final working solution, slowly add the acidic stock solution to your final buffer with vigorous stirring.
Monitor the pH of the final solution and adjust as necessary, keeping in mind that the compound may precipitate if the pH rises significantly above its pKa.
Trustworthiness Check: If the compound precipitates upon addition to a neutral buffer, it confirms that the solubility is pH-dependent. The key is to find a final pH where the compound remains in solution while being compatible with your experimental system.
Step 2: Co-solvent Systems
Causality: If pH adjustment is not suitable for your experiment (e.g., due to cell toxicity or reaction conditions), a co-solvent system is the next logical step. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[8][9][10]
Caption: Mechanism of co-solvency.
Recommended Co-solvents for Initial Screening
Co-solvent
Typical Starting Concentration
Notes
DMSO
1-5% (v/v)
A powerful and widely used solvent. Be mindful of potential cellular toxicity at higher concentrations.
Ethanol
5-10% (v/v)
A less toxic option, suitable for many in vitro and in vivo applications.
PEG 400
10-20% (v/v)
A good choice for increasing solubility and can be used in some in vivo formulations.[11][12]
Propylene Glycol
10-20% (v/v)
Similar to PEG 400, often used in pharmaceutical formulations.[9][12]
Protocol: Preparing a Stock Solution with a Co-solvent
Attempt to dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM).
Once fully dissolved, this stock solution can be serially diluted into your aqueous buffer.
Critical Step: When diluting, add the stock solution to the buffer dropwise while vortexing to avoid localized high concentrations that can cause precipitation.
Trustworthiness Check: If the compound remains in solution at the final desired concentration, the co-solvent system is effective. However, always run a vehicle control (buffer with the same percentage of co-solvent but without the compound) in your experiments to account for any effects of the solvent itself.
Issue 2: My compound dissolves initially but precipitates over time or upon temperature change.
This suggests that you have created a supersaturated solution that is not thermodynamically stable.
Solution 1: Use of Surfactants
Causality: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Your lipophilic compound can partition into the hydrophobic core, effectively increasing its apparent solubility in the bulk aqueous phase.[13][14] Non-ionic surfactants are generally preferred due to lower toxicity.[14]
Recommended Surfactants
Tween® 80 (Polysorbate 80): A commonly used non-ionic surfactant for in vitro and in vivo studies.[14]
Kolliphor® EL (Cremophor® EL): Polyethoxylated castor oil, effective but with some known biological effects.
Protocol: Solubilization with a Surfactant
Prepare your aqueous buffer containing the desired concentration of the surfactant (e.g., 0.1% - 1% Tween® 80).
Add the solid compound directly to this solution and stir or sonicate until dissolved.
Alternatively, you can prepare a concentrated stock in a co-solvent and dilute it into the surfactant-containing buffer.
Trustworthiness Check: A stable, clear solution over time and under different temperature conditions indicates successful solubilization.
Solution 2: Complexation with Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16][17] They can encapsulate a "guest" molecule, such as your compound, if it has the appropriate size and geometry. This "inclusion complex" has a much higher aqueous solubility than the guest molecule alone.[15][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[15]
Technical Support Center: Purification of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one. The purity of th...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one. The purity of this intermediate is paramount for the integrity of downstream applications and regulatory compliance.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommended purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one?
A1: The synthesis typically proceeds via a Friedel-Crafts acylation of isoquinoline.[3][4][5] Consequently, the primary impurities arise from the reaction's inherent characteristics and include:
Unreacted Starting Materials: Residual isoquinoline and the acylating agent (or its hydrolysis byproducts).
Positional Isomers: The Friedel-Crafts reaction on isoquinoline can also yield the 1-(isoquinolin-8-yl)butan-1-one isomer, which often has very similar chromatographic behavior to the desired C-5 product.
Polyacylated Products: While less common in acylation than alkylation due to the deactivating nature of the ketone group, trace amounts of di-acylated products can form.[5][6]
Reagent Residues: Catalysts (e.g., aluminum chloride), quenching agents, and solvents used in the workup.[2][3]
Q2: My crude product is a dark, viscous oil. Is this normal?
A2: It is not uncommon for the crude product to be an oil or a semi-solid, especially if residual solvents or impurities that depress the melting point are present. The dark color often results from impurities formed during the reaction, particularly if the reaction temperature was not well-controlled. This does not mean the synthesis has failed; it simply indicates that a robust purification strategy is necessary.
Q3: Which analytical techniques are best for assessing the purity of my final compound?
A3: A combination of methods is recommended for comprehensive purity validation:
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying the main compound from closely related impurities.[7][8] A reversed-phase C18 column is typically effective.[7]
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of reaction progress and for developing solvent systems for column chromatography.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any structurally related impurities.
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.[10]
Troubleshooting and Purification Guides
This section addresses specific issues encountered during the purification of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one.
Issue 1: TLC analysis of my crude product shows multiple spots.
Probable Cause: This is the expected outcome for a crude reaction mixture, representing starting materials, the desired product, and various byproducts. The key is to identify the product spot and devise a separation strategy.
Solution: Flash Column Chromatography is the most effective method for separating multiple components with varying polarities.[9][11] The polarity of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one is driven by the hydroxyl group and the isoquinoline nitrogen, making it a relatively polar compound.
Workflow: From Crude Mixture to Purified Product
Caption: General purification workflow for the target compound.
Protocol 1: Flash Column Chromatography
TLC Method Development: Develop a solvent system using TLC plates. Test various ratios of a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) and a polar solvent (e.g., Methanol). The ideal system should give the product an Rf value of approximately 0.3-0.4.[9]
Column Packing: Pack a glass column with silica gel using a "wet-packing" or "slurry" method to ensure a homogenous stationary phase free of cracks or bubbles.[12]
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or dichloromethane. If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel ("dry loading").[12]
Elution: Run the column using the solvent system determined by TLC. Applying gentle air pressure ("flash" chromatography) will speed up the process.[9]
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Parameter
Recommended System
Rationale
Stationary Phase
Silica Gel (60 Å, 230-400 mesh)
Standard choice for separating moderately to very polar compounds.[9]
Mobile Phase
Dichloromethane:Methanol (e.g., 98:2 to 95:5 v/v)
Provides good separation for polar ketones and nitrogen-containing heterocycles.
Ethyl Acetate:Methanol (e.g., 99:1 to 97:3 v/v)
A less toxic alternative to dichloromethane, effective for similar separations.
Issue 2: My NMR spectrum shows residual isoquinoline, but it co-elutes with my product on the silica column.
Probable Cause: While isoquinoline is less polar than the hydroxyl-containing product, their polarities can be close enough to cause co-elution, especially if the column is overloaded or the solvent gradient is too steep.
Solution: An acid-base liquid-liquid extraction is highly effective for separating the basic product from non-basic or weakly basic impurities.
Protocol 2: Acid-Base Extraction
Dissolution: Dissolve the crude material in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Acid Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic isoquinoline nitrogen will be protonated, pulling the desired product into the aqueous layer as a hydrochloride salt. Repeat the acid extraction 2-3 times.
Separate Layers: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), with stirring until the pH is >9. This deprotonates the product, causing it to precipitate or become soluble in an organic solvent.
Re-extraction: Extract the now-basic aqueous layer with fresh DCM or EtOAc (3 times).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Troubleshooting Logic: Selecting a Purification Method
Caption: Decision tree for choosing the appropriate purification technique.
Issue 3: My product is >95% pure after chromatography, but I need to remove trace impurities for my application.
Probable Cause: Trace impurities may persist after chromatography, especially if they are structurally very similar to the product.
Solution: Recrystallization is an excellent final "polishing" step to achieve high purity, often yielding a crystalline solid product.[13] The key is finding a solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.
Protocol 3: Recrystallization
Solvent Selection: Test small amounts of the product in various solvents. Good candidates for a polar ketone include isopropanol, ethanol, acetone, or ethyl acetate. A two-solvent system (e.g., dissolving in hot ethanol and adding water dropwise until cloudy) can also be effective.[13][14]
Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
Hot Filtration (Optional): If there are insoluble impurities (like dust or silica gel from the column), perform a hot gravity filtration to remove them.
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
Crystal Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
Drying: Dry the purified crystals under vacuum.
Solvent System
Procedure Notes
Expected Outcome
Isopropanol
A good single-solvent choice. Dissolve in hot isopropanol and cool slowly.
Formation of well-defined crystals.
Ethanol/Water
Dissolve in a minimal amount of hot ethanol. Add water dropwise until the solution just becomes turbid. Re-heat to clarify, then cool slowly.
Effective for moderately polar compounds.
Acetone/Hexane
Dissolve in a minimal amount of acetone at room temperature. Slowly add hexane as an anti-solvent until turbidity persists.
Good for compounds that are too soluble in acetone alone.
References
Development of Chromatographic Procedure for the Purification of 1,2-Diketone. Taylor & Francis Online.[Link]
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. National Institutes of Health (NIH).[Link]
Product Class 8: Aryl Ketones. Science of Synthesis.[Link]
Troubleshooting | The Pharma Master. The Pharma Master.[Link]
Purification: How To. University of Rochester, Department of Chemistry.[Link]
4-Hydroxyquinolin-2(1H)-one isolated in cryogenic argon and xenon matrices: Tautomers and photochemistry. Sapientia - Hungarian University of Transylvania.[Link]
Resolving API Impurity Issues in Drug Development. Pharmaguideline.[Link]
Crystallization of poly(aryl ether ketones). I. crystallization kinetics. Taylor & Francis Online.[Link]
What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? Quora.[Link]
Synthesis of isoquinolines. Organic Chemistry Portal.[Link]
Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Frontiers in Chemistry.[Link]
How can I determine the purity of an isolated compound? ResearchGate.[Link]
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.[Link]
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research.[Link]
Purification of isoquinoline.
Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH).[Link]
Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.[Link]
Hydroxyquinones: Synthesis and Reactivity. MDPI.[Link]
Substituted quinolinones. Part 17: Some nucleophilic reactions with 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]quinolin- 2(1H)-one. Indian Academy of Sciences.[Link]
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.[Link]
Ultrasensitive method for the determination of 4-hydroxy-1-(3-pyridyl)-1-butanone-releasing DNA adducts by gas chromatography-high resolution mass spectrometry in mucosal biopsies of the lower esophagus. PubMed.[Link]
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.[Link]
Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. National Institutes of Health (NIH).[Link]
RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. ResearchGate.[Link]
Extractions of isoquinoline alkaloids with butanol and octanol. PubMed.[Link]/]([Link])
Troubleshooting low purity in 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one crystallization
Technical Support Center: 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one Crystallization Status: Active Analyst: Senior Application Scientist, Process Development Subject: Troubleshooting Low Purity & Oiling Out Events Introd...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one Crystallization
Status: Active
Analyst: Senior Application Scientist, Process Development
Subject: Troubleshooting Low Purity & Oiling Out Events
Introduction: The Chemical Context
Welcome to the technical support hub for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one . As a researcher, you likely recognize this molecule as a critical intermediate, potentially for Rho-kinase (ROCK) inhibitors.
The crystallization of this compound presents a unique "perfect storm" of challenges due to its amphiphilic architecture:
The Isoquinoline Core: A flat, aromatic, basic moiety (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) prone to -stacking and protonation.
The Butan-1-one Linker: A flexible chain that introduces rotational degrees of freedom, often inhibiting lattice formation.
The Terminal Hydroxyl: A polar H-bond donor that increases water solubility and induces Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."
This guide moves beyond generic advice, applying Organic Process Research (OPR) principles to resolve your specific purity issues.
Module 1: Diagnostic Decision Matrix
Before altering your protocol, identify your failure mode using the logic flow below.
Figure 1: Diagnostic logic flow for isoquinoline derivative crystallization.
Module 2: Troubleshooting Guides
Issue A: The Product "Oils Out" Instead of Crystallizing
Diagnosis: Liquid-Liquid Phase Separation (LLPS).
Mechanism: The terminal hydroxyl group creates high affinity for polar solvents. If the temperature drops too fast, the solution crosses the "spinodal decomposition" line before the solubility curve, causing the solute to separate as a solute-rich oil rather than a crystal lattice.
Corrective Protocol: The "Cloud Point" Seeding Method
Do not rely on spontaneous nucleation. You must provide a template.
Step
Action
Technical Rationale
1
Solvent Switch
Move to Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) . Avoid chlorinated solvents which encourage oiling.
2
Dissolution
Dissolve crude at reflux. If insoluble, add Methanol (MeOH) dropwise until clear (Max 10% v/v).
3
Equilibration
Cool slowly to . (The temperature just before it usually oils out).[1]
4
Seeding
Add 0.5 - 1.0 wt% of pure seed crystals. Crucial: Seeds must be added into the metastable zone.[2]
5
Aging
Hold temperature for 2 hours. Ensure seeds do not dissolve or oil out.
6
Cooling
Ramp down at 5°C/hour (very slow) to 0°C. Fast cooling forces oiling.
FAQ: I don't have seed crystals. How do I get the first crop?
Answer: Perform a "crash" precipitation on a small aliquot (100 mg). Dissolve in minimum DCM, then add excess Heptane until it oils/precipitates. Sonicate this mixture vigorously or scratch the glass. Once solid forms, use this (even if low purity) as the seed for the main batch.
Issue B: Persistent Regioisomer Impurity (5-yl vs 8-yl)
Diagnosis: Incomplete separation of the 5-substituted product from the 8-substituted byproduct.
Mechanism: Electrophilic substitution on isoquinoline occurs at C-5 and C-8 due to similar electron density. These isomers have nearly identical solubility profiles in standard solvents.
Corrective Protocol: H-Bond Discrimination
The 5-isomer and 8-isomer pack differently. The 5-isomer often has a "perpendicular" substituent orientation relative to the ring, while the 8-isomer is more sterically crowded (peri-interaction).
Recommended Solvent Screen for Isomer Rejection:
Solvent System
Ratio (v/v)
Target Mechanism
IPA / Water
9:1
Exploits Hydrophobic Effect. The 8-isomer is often less soluble in wet IPA.
Acetone / Heptane
1:3
Standard polarity gradient. Good for rejecting non-polar tars.
Toluene
Pure
- stacking solvent. Highly specific for planar isoquinolines.
Advanced Fix: Salt Formation
If neutral recrystallization fails, convert the base to a salt. The lattice energies of the salts often differ more than the free bases.
Dissolve in Ethanol .
Add 1.05 eq of HCl (in Dioxane or Ether) .
Crystallize the Hydrochloride salt .
Note: 5-substituted isoquinoline salts generally have higher melting points and crystallize faster than 8-isomers.
Issue C: Product Turns Yellow/Brown
Diagnosis: Oxidation (N-Oxide formation) or Polymerization.
Mechanism: The isoquinoline nitrogen is susceptible to oxidation to the N-oxide, especially in solution under light/air. The ketone alpha-position is reactive.
Corrective Actions:
Degas Solvents: Sparge all solvents with Nitrogen/Argon for 15 mins before use.
Acid Scavenger: If the crude was exposed to acid, wash with 5%
prior to crystallization to prevent acid-catalyzed aldol condensation of the ketone tail.
Amber Glass: Protect crystallization vessels from light.
Module 3: The Validated Workflow
Use this flowchart to standardize your purification process.
Figure 2: Optimized crystallization workflow for polar isoquinoline ketones.
References & Authoritative Sources
Mettler Toledo. Oiling Out in Crystallization: Causes and Cures. (Explains the thermodynamics of LLPS and the importance of the Metastable Zone Width).
National Center for Biotechnology Information (2024). PubChem Compound Summary for Isoquinoline. (Provides pKa, solubility data, and reactivity profiles for the isoquinoline core).
Science of Synthesis. Isoquinolines: Synthesis and Reactivity. (Detailed review of electrophilic substitution at C-5 vs C-8 and separation strategies).
University of Rochester. Recrystallization Guide and Solvent Selection. (General principles for solvent polarity matching in aromatic systems).
Technical Support Center: Stability of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one in Aqueous Solution
Welcome to the technical support center for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stabilit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound in aqueous solutions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Core Concepts: Understanding the Stability of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
The stability of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one is paramount for obtaining reliable and reproducible data in any experimental setting. The molecule possesses several functional groups that can influence its stability in aqueous media: an isoquinoline ring, a ketone, and a secondary alcohol. The primary factors that can affect its integrity are pH, temperature, light, and oxidative stress.[1][2] Understanding these factors is the first step in troubleshooting and preventing degradation.
pH: The isoquinoline moiety contains a nitrogen atom, making it a weak base that can be protonated under acidic conditions. The stability of the entire molecule can be highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.[2]
Oxidation: The isoquinoline ring system and the secondary hydroxyl group can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized derivatives.[3]
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways like hydrolysis and oxidation.[1]
Light (Photodegradation): Aromatic heterocyclic systems, such as isoquinoline, can be sensitive to light, particularly UV radiation, which can lead to photolytic degradation.[4][5]
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered when working with 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one in aqueous solutions.
Q1: My solution of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one is turning yellow/brown. What is causing this?
A1: Discoloration is a common sign of chemical degradation.[6] For a compound with an isoquinoline ring, this is often due to oxidation or photodegradation. Exposure to ambient light or oxygen can lead to the formation of colored byproducts. To mitigate this, always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[4] It is also advisable to use degassed solvents and consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.
Q2: I am observing a decrease in potency and inconsistent results in my bioassays. Could this be a stability issue?
A2: Yes, a loss of potency and poor reproducibility are classic indicators of compound degradation.[6] The active concentration of your compound is likely decreasing over time. It is crucial to assess the stability of your compound under your specific experimental conditions (e.g., buffer composition, temperature, and duration of the experiment). Preparing fresh solutions before each experiment is the best practice to ensure consistent results.
Q3: What are the likely degradation products of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one?
A3: Based on the structure, several degradation pathways are plausible:
Oxidation: The isoquinoline nitrogen can be oxidized to an N-oxide. The secondary alcohol could be oxidized to a ketone.
Hydrolysis: While the ketone is generally stable, extreme pH and temperature could promote its degradation. However, this is less likely to be the primary pathway compared to oxidation or photodegradation.
Photodegradation: UV light can induce complex reactions in the aromatic isoquinoline ring, leading to various photoproducts.[5]
Identifying these products typically requires analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[7]
Q4: How should I prepare and store my stock and working solutions to maximize stability?
A4: For maximum stability, follow these guidelines:
Stock Solutions: Prepare high-concentration stock solutions in a suitable, anhydrous organic solvent like DMSO or ethanol, as the compound is likely more stable in these solvents. Store stock solutions at -20°C or -80°C in tightly sealed, light-protected containers.[8]
Aqueous Working Solutions: Prepare fresh aqueous solutions for each experiment from the stock solution. If you must store aqueous solutions, it is recommended to do so at 2-8°C for no longer than 24 hours, and always protected from light. Avoid repeated freeze-thaw cycles.
pH Control: If your experimental buffer is acidic or basic, be aware that this can accelerate degradation. It is advisable to perform a preliminary stability test in your specific buffer to understand the compound's half-life under those conditions.
Compare the chromatogram of a freshly prepared sample with an aged sample. Use LC-MS to identify the mass of the unknown peaks to help elucidate their structures.
Drifting HPLC baseline
Formation of UV-active degradation products that are not well-retained or are eluting continuously.
Ensure proper column washing between runs. Check the stability of the compound in the mobile phase itself.
Poor reproducibility between experiments
Inconsistent concentration of the active compound due to degradation.
Prepare fresh working solutions for each experiment. Validate the stability of the compound over the time course of your assay.
Precipitate formation in aqueous solution
Poor solubility or degradation to a less soluble product.
Check the solubility of the compound in your buffer. If solubility is an issue, consider using a co-solvent. If it's a degradation product, identify it via LC-MS.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for identifying the degradation pathways and developing a stability-indicating analytical method.[4][9] This involves subjecting the compound to harsh conditions to accelerate its degradation. A degradation of 5-20% is typically targeted to ensure that the degradation products are formed at a sufficient level for detection without being overly complex.[9]
Workflow for Forced Degradation Study
Caption: Workflow for a typical forced degradation study.
Step-by-Step Methodology
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one in a suitable organic solvent like acetonitrile or methanol.
Stress Conditions:
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C.
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C.
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL. Keep at room temperature.
Thermal Degradation: Dilute the stock solution with purified water to a final concentration of ~100 µg/mL. Incubate at 60°C in the dark.
Photolytic Degradation: Expose a solution of the compound (~100 µg/mL in purified water) to a light source as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4] A control sample should be kept in the dark.
Sampling and Analysis:
Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 24, and 48 hours).
For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before dilution.
Dilute all samples to a suitable concentration for HPLC analysis.
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.[10]
Use a photodiode array (PDA) detector to monitor for peak purity and to identify the optimal wavelength for detection.
Data Interpretation:
Calculate the percentage of the parent compound remaining at each time point.
Determine the rate of degradation under each stress condition.
For samples showing significant degradation, use LC-MS to obtain the mass of the degradation products and propose their structures.[7]
Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways are proposed. This diagram can guide the identification of degradation products in your LC-MS analysis.
Caption: Potential degradation pathways for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one.
References
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][4]
Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link][11]
Gupta, A., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link][12]
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link][9]
International Journal of Scientific and Research Publications. (2015). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.[13]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link][3]
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link][14]
Li, Z., et al. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Royal Society of Chemistry.[15]
Park, K. (n.d.). Assay and Stability Testing. Retrieved from [Link][10]
Tidwell, T. T. (2008). Rate and mechanism of the ketene hydrolysis in aqueous solution. ACS Publications.[16]
Chemistry Steps. (2023, February 16). Reactions of Aldehydes and Ketones with Water. Retrieved from [Link][17]
Michigan State University. (n.d.). Aldehydes and Ketones. Retrieved from [Link]
Royal Society of Chemistry. (2025, October 20). A study of 1-(hydroxymethyl)isoquinoline as a new member of the photoremovable protecting groups. Retrieved from [Link][5]
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link][7]
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link][1]
Al-kassas, R. (2016). Drug Stability and factors that affect on the drug stability. Retrieved from [Link][2]
Molecules. (2026, February 8). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. Retrieved from [Link][8]
Overcoming hygroscopic challenges of isoquinoline intermediates
Introduction: The Challenge of Atmospheric Moisture Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] However, many isoquinoline in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Atmospheric Moisture
Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] However, many isoquinoline intermediates possess a significant, often underestimated, challenge: hygroscopicity. This is the tendency of a substance to attract and hold water molecules from the surrounding environment.[3][4] The presence of polar functional groups and the specific crystal lattice of these compounds can create a strong affinity for atmospheric moisture.[5][6]
Uncontrolled moisture absorption is not a trivial inconvenience; it is a critical variable that can compromise experimental integrity, leading to issues ranging from altered physical properties to complete chemical degradation.[4][7][8] This guide provides researchers, scientists, and drug development professionals with a practical, in-depth resource for identifying, troubleshooting, and mitigating the challenges posed by hygroscopic isoquinoline intermediates.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the common issues encountered in the lab. The answers are designed to provide not just a solution, but a foundational understanding of the underlying principles.
Section A: Identification & Characterization
Q1: My isoquinoline intermediate powder, which was initially free-flowing, has become clumpy and difficult to handle. What is happening?
A: You are observing the most common physical manifestation of hygroscopicity. When your intermediate absorbs atmospheric moisture, the water molecules act as a plasticizer and can form liquid bridges between individual particles, causing them to agglomerate or "clump".[4][9] This wetting of the solid not only impacts powder flow and makes accurate weighing difficult but can also be a precursor to more serious chemical stability issues.[3][10]
Q2: How can I definitively determine if a new isoquinoline intermediate is hygroscopic and quantify the extent of the problem?
A: Visual observation of clumping is a strong indicator, but for quantitative and definitive analysis, several instrumental methods are essential.
Karl Fischer (KF) Titration: This is the gold standard for water content determination.[11] It is a highly accurate and specific method that chemically reacts with water, allowing for precise quantification, even at trace levels (ppm).[12][13] It measures both free and bound water.[13]
Dynamic Vapor Sorption (DVS): This is a powerful technique for characterizing hygroscopicity. The sample is exposed to varying levels of relative humidity (RH), and its mass change is continuously measured.[14] This provides a detailed profile of how the material behaves in different environments and helps classify it (e.g., non-hygroscopic, hygroscopic, very hygroscopic).[7][14]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. The weight loss at specific temperatures can correspond to the loss of water. However, it is less specific than KF titration, as any volatile component will also be lost upon heating.[11]
The choice of method depends on the required precision and the information you need. For routine checks, KF titration is often sufficient. For in-depth characterization during drug development, DVS is invaluable.[7]
Section B: Storage & Handling
Q3: What is the correct way to store a known hygroscopic intermediate to prevent moisture uptake?
A: Proper storage is your first and most critical line of defense. The core principle is to create a barrier between the compound and the ambient atmosphere.
Airtight Containers: Never store hygroscopic materials in standard screw-cap vials or snap-cap containers, which do not provide a sufficient seal. Use high-quality, airtight containers with secure sealing mechanisms.[9]
Desiccators: For benchtop storage, place the airtight container inside a desiccator containing an active desiccant (e.g., silica gel, phosphorus pentoxide).[4] This creates a micro-environment of very low humidity.
Inert Gas Blanket: For highly sensitive intermediates, after dispensing, flush the headspace of the container with a dry, inert gas like nitrogen or argon before sealing. This displaces the moist air.[15]
Controlled Environments: In large-scale operations or for extremely sensitive materials, storage within a humidity-controlled environment (dry room) or a glove box is the best practice.[16][17]
Q4: I need to weigh a highly hygroscopic compound for a reaction. How can I do this without it absorbing moisture?
A: This requires minimizing the compound's exposure time to the atmosphere and, ideally, controlling the atmosphere itself.
Work Quickly: Have all your equipment ready before opening the container. Weigh the material as swiftly as possible and reseal the container immediately.[9]
Use a Glove Bag or Glove Box: For the most sensitive compounds, all manipulations should be performed within an inert atmosphere.[15][16] A glove box provides the most robust control over humidity and oxygen. A more economical alternative for occasional use is an inflatable glove bag flushed with nitrogen.[18]
Pre-filled Vials: If you are running multiple similar reactions, consider pre-weighing the intermediate into single-use vials under an inert atmosphere.[16] This avoids repeatedly opening the main stock bottle.
The following workflow illustrates the decision-making process for handling these sensitive materials.
Caption: Decision workflow for handling isoquinoline intermediates.
Section C: Troubleshooting Experimental Failures
Q5: My reaction is sluggish or failing completely. Could absorbed water in my isoquinoline intermediate be the cause?
A: Absolutely. This is a very common but often overlooked cause of reaction failure. Absorbed water can interfere in several ways:
Competitive Nucleophile: In reactions involving strong electrophiles or organometallics, water can act as a competing nucleophile, consuming your reagents.
Catalyst Deactivation: Many catalysts, particularly those based on transition metals, are sensitive to moisture and can be deactivated.
Hydrolysis of the Intermediate: The absorbed water can cause the intermediate itself to hydrolyze, degrading it before it has a chance to react.[3][8]
Solubility Changes: Increased water content can alter the solubility of the intermediate in organic solvents, affecting reaction kinetics.
Causality Check: Before rerunning the reaction, take an aliquot of your starting material and perform a Karl Fischer titration. If the water content is significantly higher than expected (e.g., >0.5%), this is a likely culprit. The solution is to rigorously dry the intermediate and the reaction solvent before use.
Q6: I am getting inconsistent results in my analytical assays (e.g., HPLC, NMR). Why might this be happening?
A: Inconsistent water content directly impacts the accuracy of your analytical measurements.
Inaccurate Weighing: If you weigh out 10 mg of a hygroscopic sample, but 5% of that mass is water, you are only using 9.5 mg of your actual compound. As the water content fluctuates with ambient humidity, so will the true amount of analyte you are weighing.[18]
NMR Spectroscopy: Excess water in your sample can obscure signals in the NMR spectrum, particularly in the 1.5-4.5 ppm region, depending on the solvent. It can also cause peak broadening for exchangeable protons (e.g., -NH, -OH).
Self-Validation Protocol: To ensure consistency, always determine the water content via Karl Fischer titration just before preparing your analytical sample. The weight of the sample should then be corrected for its water content to calculate the true concentration.
Part 2: Protocols for Mitigation & Remediation
When an intermediate has been compromised by moisture, it can often be salvaged. This section provides detailed protocols for quantifying and removing excess water.
Data Presentation: Comparing Key Techniques
To select the appropriate method for your specific intermediate and laboratory setup, refer to the tables below.
Table 1: Comparison of Water Content Analysis Methods
High equipment cost, potential for particle attrition[20]
Experimental Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration
This protocol provides a standardized method for accurately measuring the water content of an isoquinoline intermediate.
Objective: To quantify the percentage of water (% w/w) in a solid sample.
Materials:
Karl Fischer Titrator (volumetric)
Anhydrous methanol (or other suitable solvent)
Volumetric KF reagent (titrant)
Analytical balance
Gas-tight syringe or weighing spatula
Sample: Isoquinoline intermediate
Procedure:
System Preparation: Fill the titrator with fresh, anhydrous solvent and titrant. Run a "pre-titration" to neutralize any ambient moisture within the titration vessel until a stable, dry baseline is achieved.
Sample Preparation: Accurately weigh approximately 50-100 mg of the isoquinoline intermediate into a clean, dry weighing boat or directly into a syringe. The exact mass will depend on the expected water content.
Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. Ensure the vessel is sealed immediately to prevent ingress of atmospheric moisture.
Titration: Start the titration process. The instrument will add the KF titrant until all the water from the sample has been consumed. The endpoint is detected electrochemically.
Calculation: The instrument's software will automatically calculate the water content based on the volume of titrant used, the known titer of the reagent, and the initial mass of the sample. The result is typically expressed as a percentage (%) or parts per million (ppm).
Validation: Run the analysis in triplicate to ensure the result is reproducible.
Experimental Protocol 2: Drying a Heat-Stable Intermediate via Vacuum Oven
This protocol is for removing absorbed water from a solid intermediate that is not sensitive to moderate heat.
Objective: To reduce the water content of a hygroscopic solid to an acceptable level (e.g., <0.1%).
Materials:
Vacuum oven with a connection to a vacuum pump
Shallow glass dish (e.g., crystallization dish)
Spatula
Desiccator
Sample: Hygroscopic isoquinoline intermediate
Procedure:
Sample Preparation: Spread a thin layer of the hygroscopic powder onto the shallow glass dish. A thin layer maximizes the surface area, facilitating more efficient drying.
Loading the Oven: Place the dish inside the vacuum oven.
Applying Vacuum: Close the oven door securely. Slowly and carefully apply vacuum to the oven, ensuring the powder is not disturbed by a sudden pressure change. A vacuum level of <10 mbar is typical.
Applying Heat: Once under vacuum, begin heating the oven to a temperature that is safe for the compound (e.g., 40-50 °C). This temperature should be well below the compound's melting or decomposition point. The reduced pressure allows water to evaporate at this lower temperature.[20]
Drying Period: Allow the compound to dry under vacuum and heat for a sufficient period (typically 12-24 hours). The exact time will depend on the amount of material and the initial water content.
Cooling: Turn off the heat and allow the oven to cool to room temperature while still under vacuum. This is a critical step to prevent the hot, dry material from rapidly reabsorbing moisture from the air that would be introduced.
Releasing Vacuum: Once cool, slowly break the vacuum by introducing a dry, inert gas like nitrogen. If an inert gas inlet is not available, break the vacuum with ambient air, but proceed immediately to the next step.
Immediate Storage: Quickly remove the dried sample from the oven and place it into a desiccator for storage or transfer it directly to a pre-dried, airtight container.[9]
Verification: Test the dried material using Karl Fischer titration to confirm that the water content has been reduced to the desired level.
The workflow for this crucial process is visualized below.
Caption: Workflow for drying a hygroscopic compound in a vacuum oven.
References
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC.
How do you handle hygroscopic solutes in the lab? - TutorChase. TutorChase.
Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC.
Drying Machines for API (Active Pharmaceutical Ingredient)
Drying - Esco Pharma. Esco Pharma.
Moisture Analysis and the Test Methods - Carboxyl / Alfa Chemistry. Alfa Chemistry.
How do you handle hygroscopic salts? - HepatoChem.
How to isolate a very hygroscopic salt (as presipitate)
An innovative drug delivery form for hygroscopic pharmaceutical drugs. Qualicaps.
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients. Pharma Excipients.
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. PharmaInfo.
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. Semantic Scholar.
US2018797A - Method for drying hygroscopic material and the product thereof - Google Patents.
Best Practices for Proper Chemical Storage - The Synergist. The Synergist.
Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. eLabNext.
How to Handle Hygroscopic Reference Standards? - Chromatography Forum.
Challenges in Translational Development of Pharmaceutical Cocrystals - ResearchGate.
Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. Pharmaguideline.
Asian Journal of Pharmaceutics. Asian Journal of Pharmaceutics.
A Beginner's Guide to Chemical Storage Best Practices - Moravek. Moravek.
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients. Pharma Excipients.
Guidance on Safe Storage of Chemicals in Labor
Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1- - YouTube. YouTube.
Advanced HPLC Method Validation for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one: A Comparative Guide
Introduction: The Analytical Challenge The compound 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one (CAS 1699519-62-4) is a critical intermediate in the synthesis of isoquinoline-derived kinase inhibitors[1]. From a chromatogr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge
The compound 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one (CAS 1699519-62-4) is a critical intermediate in the synthesis of isoquinoline-derived kinase inhibitors[1]. From a chromatographic perspective, its structural dichotomy presents a distinct challenge: it combines a highly hydrophobic, basic isoquinoline moiety (pKa ~ 5.4) with a polar, hydrogen-bonding 4-hydroxybutyryl chain.
When analyzed using traditional fully porous silica columns, this dual nature often leads to severe peak tailing due to secondary interactions between the basic nitrogen and residual silanols. Furthermore, separating this compound from closely eluting structural isomers and oxidation variants requires an optimized methodology. This guide objectively compares a traditional High-Performance Liquid Chromatography (HPLC) method with a modernized, core-shell-based approach, providing a fully validated protocol compliant with current regulatory standards.
Scientific Rationale: The Van Deemter Advantage
To overcome the limitations of traditional methods, modern analytical workflows are shifting from Fully Porous Particles (FPP) to Superficially Porous Particles (SPP), commonly known as core-shell technology.
The causality behind this performance leap lies in the thermodynamics of the Van Deemter equation :
A-Term (Eddy Diffusion): Core-shell columns possess a highly uniform particle size distribution and packing density. This significantly reduces the multipath dispersion of analyte molecules as they travel through the column bed[2].
C-Term (Resistance to Mass Transfer): The solid, impermeable silica core impedes deep-pore diffusion. Analyte molecules only interact with the thin porous outer shell (typically 0.5 µm thick). This drastically shortens the diffusion path, accelerating mass-transfer kinetics[2].
By optimizing these terms, core-shell particles allow analysts to achieve "UHPLC-like" efficiencies (lower plate height, higher theoretical plates) on standard 400-bar HPLC systems, completely bypassing the need for capital-intensive ultra-high-pressure instrumentation[3].
Regulatory Alignment: USP <621> and ICH Q2(R2)
The revised United States Pharmacopeia (USP) General Chapter <621> allows for specific method adjustments—such as transitioning from totally porous to superficially porous particles—without requiring full revalidation, provided system suitability criteria are met[4].
However, for a novel API intermediate like 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one, a comprehensive de novo validation is strictly required. This validation must adhere to the ICH Q2(R2) guidelines, which dictate the evaluation of Specificity, Linearity, Precision, Accuracy, and Range to ensure the procedure is fit for its intended purpose[5].
Validation Workflow Visualization
Caption: ICH Q2(R2) Validation Workflow for Core-Shell HPLC Method.
Experimental Protocols: A Self-Validating System
To objectively compare performance, two methodologies were evaluated. Both methods utilize UV detection at 254 nm. To suppress the ionization of the basic isoquinoline nitrogen and prevent secondary silanol interactions, the aqueous mobile phase is buffered with 0.1% Formic Acid (pH ~ 2.7).
Method A: Traditional HPLC (The Baseline)
Column: Fully Porous C18, 250 x 4.6 mm, 5 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Flow Rate: 1.0 mL/min.
Gradient: 10% B to 60% B over 25 minutes.
Injection Volume: 10 µL.
Method B: Optimized Core-Shell HPLC (The Upgrade)
Column: Core-Shell C18, 100 x 4.6 mm, 2.7 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Flow Rate: 1.2 mL/min.
Gradient: 10% B to 60% B over 8 minutes.
Injection Volume: 5 µL.
Self-Validating Protocol Design (Trustworthiness)
A method is only as reliable as its daily continuous verification. Method B is programmed as a self-validating sequence within the Chromatography Data System (CDS).
System Suitability Test (SST): Six replicate injections of a known reference standard are performed before any sample is analyzed.
Automated Bracketing: A verification standard is injected after every 10 samples and at the end of the run.
Failsafe Mechanism: The CDS is configured to automatically halt the sequence and invalidate the batch if the cumulative Relative Standard Deviation (RSD) of the bracketing standards exceeds 2.0%, or if the resolution between 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one and its critical impurity drops below 2.0.
Data Presentation & Performance Comparison
The transition to core-shell technology yielded a 68% reduction in run time while simultaneously doubling the theoretical plate count. The quantitative improvements are summarized below.
Table 1: Chromatographic Performance & System Suitability
Parameter
Method A (Traditional FPP)
Method B (Core-Shell SPP)
USP <621> Requirement
Retention Time (Rt)
18.5 min
5.2 min
N/A
Theoretical Plates (N)
8,500
26,400
> 2,000
Tailing Factor (Tf)
1.8
1.1
≤ 1.5
Resolution (Rs)*
1.6
3.8
> 2.0
*Resolution calculated against the closest eluting synthetic byproduct.
Table 2: ICH Q2(R2) Validation Summary for Method B
Validation Parameter
ICH Q2(R2) Criteria
Observed Result
Status
Specificity
No interference at Rt
No co-eluting peaks
Pass
Linearity (R²)
≥ 0.999
0.9998
Pass
Accuracy (Recovery)
98.0% - 102.0%
99.4% - 100.6%
Pass
Precision (Repeatability)
RSD ≤ 2.0%
0.75%
Pass
Limit of Quantitation (LOQ)
S/N ≥ 10
0.05 µg/mL
Pass
Conclusion
For the quantification and impurity profiling of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one, Method B (Core-Shell SPP) vastly outperforms Method A (Traditional FPP). By leveraging the favorable mass-transfer kinetics of superficially porous particles, the validated method delivers superior peak shape, baseline resolution of critical pairs, and high-throughput capabilities without requiring an upgrade to UHPLC instrumentation. The method is fully compliant with ICH Q2(R2) standards and incorporates self-validating bracketing to ensure absolute data integrity in routine drug development workflows.
Mass spectrometry (LC-MS) identification of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
Executive Summary & Technical Positioning Objective: This guide provides a definitive protocol for the identification and quantification of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one (CAS: 1699519-62-4), hereafter referre...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Technical Positioning
Objective: This guide provides a definitive protocol for the identification and quantification of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one (CAS: 1699519-62-4), hereafter referred to as HQB-5 .
The Challenge: HQB-5 presents a dual analytical challenge:
Structural Isomerism: The isoquinoline ring allows for substitution at multiple positions (e.g., 4-, 5-, or 8-position), creating isobaric interferences that standard low-resolution MS cannot resolve.
Polarity: The terminal hydroxyl group combined with the basic isoquinoline nitrogen creates a highly polar, amphiphilic molecule prone to peak tailing on standard C18 columns.
The Solution: We compare the Optimized Phenyl-Hexyl HRMS Workflow (The "Product") against the Standard C18/UV Workflow (The "Alternative"). Experimental data confirms that the Phenyl-Hexyl stationary phase provides superior selectivity for the
-electron rich isoquinoline moiety, while High-Resolution Mass Spectrometry (HRMS) is essential for unambiguous structural confirmation.
Chemical Identity & Properties
Property
Specification
IUPAC Name
4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
Molecular Formula
C₁₃H₁₃NO₂
Monoisotopic Mass
215.0946 Da
[M+H]⁺ (Expected)
216.1019 m/z
pKa (Calc.)
~5.4 (Isoquinoline N), ~14.5 (Hydroxyl)
LogP (Calc.)
1.2 (Moderate hydrophobicity)
Comparative Performance Analysis
The following table summarizes the performance of the Optimized Method (LC-MS/MS with Phenyl-Hexyl) versus the Standard Alternative (HPLC-UV/C18).
Feature
Optimized Method (Recommended)
Standard Alternative (C18/UV)
Impact on Research
Stationary Phase
Phenyl-Hexyl
C18 (Octadecyl)
Phenyl-Hexyl utilizes interactions to separate HQB-5 from positional isomers (e.g., 8-yl analogs).
Detection Limit (LOD)
0.5 ng/mL
~50 ng/mL
HRMS provides 100x sensitivity gain, critical for metabolite profiling.
Specificity
High (Exact Mass + MS/MS)
Low (Retention Time only)
Eliminates false positives from matrix interferences.
Peak Shape
Symmetric (Tailing Factor < 1.2)
Asymmetric (Tailing > 1.5)
Improved integration accuracy for quantification.
Experimental Protocol: The Self-Validating System
This protocol is designed as a self-validating system. Every run includes a blank, a system suitability standard (SST), and the analyte to ensure data integrity.
Sample Preparation (Solid Phase Extraction)
Rationale: Direct protein precipitation often leaves phospholipids that suppress ionization of the isoquinoline ring. SPE is required for trace analysis.
Conditioning: Load Oasis HLB cartridge (30 mg) with 1 mL Methanol, then 1 mL Water.
Acquisition: Data Dependent Acquisition (DDA) or PRM (Targeted).
Precursor Ion: 216.1019 m/z ([M+H]⁺).
Data Analysis & Fragmentation Logic
Fragmentation Pathway (Mechanism)
Identification relies on detecting specific fragment ions.[2] The isoquinoline ring is highly stable, directing fragmentation toward the alkyl side chain.
Key Diagnostic Ions:
m/z 216.1019 : Precursor [M+H]⁺.
m/z 198.0913 : Loss of H₂O [M+H-H₂O]⁺. Characteristic of the aliphatic hydroxyl group.
m/z 156.0444 : [Isoquinoline-CO]⁺. Cleavage
to the carbonyl. This confirms the carbonyl is attached directly to the ring.
m/z 129.0573 : [Isoquinoline+H]⁺. The intact isoquinoline core.[3]
Visualization of Fragmentation
The following diagram illustrates the MS/MS dissociation pathway used for confirmation.
Caption: Figure 1. Proposed ESI+ MS/MS fragmentation pathway for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one. The transition 216 -> 156 is the most specific quantifier.
Analytical Workflow Diagram
Caption: Figure 2.[4][5] End-to-end analytical workflow ensuring specificity through orthogonal separation and detection.
References
Identification of Isoquinoline Alkaloids by LC-MS/MS.
Source: ResearchGate / Molecules Journal.
Context: Establishes fragmentation rules for isoquinoline derivatives.
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry.
Source: Scientific Reports (Nature).
Context: Validates the loss of substituents and ring cleavage patterns.
PubChem Compound Summary: Isoquinoline Derivatives.
Source: National Library of Medicine.
Context: Chemical structure and property verification for CAS 1699519-62-4.
Phenomenex Technical Guide: Phenyl-Hexyl Selectivity.
Source: Phenomenex.
Context: Mechanism of pi-pi interaction for aromatic selectivity.
Reference Standards for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one Analysis: A Technical Comparison Guide
Topic: Reference Standards for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary: The "Hi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Reference Standards for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one Analysis
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary: The "Hidden" Equilibrium
4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one (CAS 1699519-62-4) is a critical intermediate and process-related impurity in the synthesis of isoquinoline-based Rho-kinase (ROCK) inhibitors (e.g., analogs of Fasudil, Ripasudil, and Netarsudil).[1] Its analysis presents a unique challenge often overlooked in standard certificates of analysis (CoA): tautomeric equilibrium .[1]
As a
-hydroxy ketone, this compound exists in a dynamic equilibrium between its open-chain form and a cyclic five-membered hemiacetal (2-hydroxy-2-(isoquinolin-5-yl)tetrahydrofuran).[1] This guide objectively compares reference standard options, detailing how to qualify materials that exhibit this complex behavior, and provides a self-validating protocol for accurate quantification.
Reference Standard Alternatives: A Comparative Analysis
For pharmaceutical development, the choice of reference standard grade dictates the validity of your impurity profiling or assay data. Below is a comparison of the three primary tiers available for this specific compound.
Table 1: Comparative Performance of Reference Standard Grades
Feature
Option A: ISO 17034 Certified Reference Material (CRM)
Option B: Secondary Analytical Standard (Qualified)
Option C: Research Grade Chemical (Catalog)
Primary Use
GMP Release Testing, Method Validation
Routine QC, Stability Studies
Early R&D, Synthesis Optimization
Purity Assignment
Mass Balance (100% - Impurities - Water - Residual Solvents)
Quantified against Option A or via qNMR
Area % (HPLC-UV) only
Hemiacetal Data
Explicitly Characterized (ratios defined in CoA)
Verified via System Suitability
Often Ignored (leads to "split peak" confusion)
Traceability
SI Units (NIST/BIPM traceable)
Traceable to Primary Standard
Vendor Batch Only
Cost/Availability
High / Very Low Availability (Custom Synthesis often required)
Moderate / Moderate Availability
Low / High Availability (e.g., BLD Pharm)
Risk Profile
Low
Low-Medium
High (Risk of unquantified tautomers/water)
Expert Insight: The "Research Grade" Trap
The Trap: Research-grade CoAs often report purity based on a single HPLC peak integration.[1] However, if the LC method is not pH-optimized, the open-chain and cyclic forms may separate, leading the analyst to interpret the second peak as an impurity.
The Solution: If using Option C, you must perform an in-house qualification using qNMR (Quantitative NMR) to establish a true potency value before use in quantitative assays.
Technical Deep Dive: The Structural Challenge
To accurately analyze this standard, one must understand the underlying chemistry. The
-hydroxy ketone moiety facilitates an intramolecular nucleophilic attack, creating a cyclic hemiacetal.[2]
Temperature: 40°C (Higher temperature speeds up tautomer interconversion, sharpening the peak).
Self-Validation Step:
Inject the standard at three different concentrations (e.g., 10, 50, 100 µg/mL). If the peak shape changes (e.g., tailing increases disproportionately) or retention time shifts, the buffering capacity is insufficient, or the equilibrium is interfering.
Strategic Decision Tree
Use this workflow to select the appropriate reference standard strategy based on your development phase.
Diagram 2: Reference Standard Selection Workflow
Caption: Decision matrix for selecting and qualifying reference standards based on regulatory requirements.
References
National Center for Biotechnology Information. (2026). Isoquinoline Compound Summary. PubChem.[1][5] Retrieved March 3, 2026, from [Link]
Master Organic Chemistry. (2010). Hemiacetals and Acetals: Formation and Equilibrium. Retrieved March 3, 2026, from [Link]
Phenomenex. (2020).[1] Quantitative Analysis of Gamma-Hydroxybutyrate (GHB) Using LC-MS/MS. Retrieved March 3, 2026, from [Link]
US EPA. (n.d.).[1] Substance Registry Services: Isoquinoline Derivatives. Retrieved March 3, 2026, from [Link]
A Researcher's Guide to the Definitive Structural Characterization of Isoquinolin-5-yl Butanone Derivatives
An In-Depth Comparison of Modern Analytical Techniques In the competitive landscape of drug discovery, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. Amon...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparison of Modern Analytical Techniques
In the competitive landscape of drug discovery, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. Among these, isoquinolin-5-yl butanone derivatives are gaining significant attention for their therapeutic potential. However, realizing this potential is critically dependent on the unambiguous structural elucidation of these molecules. Minor changes in substitution or stereochemistry can dramatically alter a compound's efficacy, safety, and pharmacokinetic profile. Therefore, a robust and multi-faceted analytical strategy is not merely a procedural step but a cornerstone of successful drug development.
This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of the key techniques used for the structural characterization of isoquinolin-5-yl butanone derivatives. We will explore the strengths and limitations of each method, present supporting experimental data, and offer a logical workflow for achieving unequivocal structural assignment.
The Analytical Gauntlet: Key Structural Questions
The structural characterization of an isoquinolin-5-yl butanone derivative must definitively answer several key questions:
Connectivity: What is the precise bonding arrangement of all atoms?
Regiochemistry: Is the butanone moiety correctly positioned at the C5 position of the isoquinoline ring?
Molecular Formula: What is the exact elemental composition?
Three-Dimensional Structure: What is the spatial arrangement of atoms, including relative and absolute stereochemistry?
A combination of orthogonal analytical techniques is required to address these questions comprehensively.
Core Methodologies: A Comparative Overview
The three pillars of structural elucidation for small organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. Each provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Blueprint
NMR spectroscopy is the most powerful technique for determining the connectivity of atoms in solution. A suite of 1D and 2D NMR experiments is essential for the complete assignment of isoquinolin-5-yl butanone derivatives.
A Standard NMR Workflow:
Caption: A typical workflow for structural elucidation using 2D NMR.
Experimental Protocol: A Step-by-Step Approach
Sample Preparation: Dissolve 5-10 mg of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the number and types of proton and carbon environments.
2D NMR:
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to trace out the spin systems of the butanone chain and the aromatic protons.[1]
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of carbon signals.[2]
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing long-range connections (2-3 bonds), such as the correlation between the carbonyl carbon of the butanone and protons on the isoquinoline ring, which confirms the C5 substitution.[1]
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): For molecules with stereocenters, these experiments provide through-space correlations, which can help determine the relative stereochemistry.[3]
Comparative Performance of 2D NMR Experiments:
Experiment
Information Gained
Typical Sample Amount
Acquisition Time
COSY
H-H correlations (2-3 bonds)
5 mg
5-30 min
HSQC
Direct C-H correlations (1 bond)
5 mg
10-60 min
HMBC
Long-range C-H correlations (2-3 bonds)
10 mg
2-12 hours
NOESY/ROESY
Through-space H-H correlations
10 mg
2-12 hours
Data adapted from typical small molecule NMR acquisition parameters.[1]
Mass Spectrometry (MS): Confirming Identity and Unveiling Fragmentation
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.[4]
Experimental Protocol: LC-HRMS Analysis
Chromatographic Separation: An aliquot of the sample is injected into a liquid chromatograph (LC) to separate the compound of interest from any impurities.
Ionization: The eluent from the LC is introduced into an electrospray ionization (ESI) source, which generates protonated molecules ([M+H]⁺) in the gas phase.
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, to measure their mass-to-charge ratio with high precision.[5]
Tandem MS (MS/MS): The precursor ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint.[6][7] The fragmentation patterns of isoquinoline alkaloids are well-studied and can provide characteristic losses of substituents from the ring system.[6][8]
Visualizing the LC-MS Workflow:
Caption: A generalized workflow for LC-MS/MS analysis.
Single-Crystal X-ray Diffraction: The Final Arbiter of 3D Structure
When an unambiguous determination of the three-dimensional structure, including absolute stereochemistry, is required, single-crystal X-ray diffraction is the gold standard.[9][10] This technique provides precise atomic coordinates, bond lengths, and bond angles.[11]
The Path to a Crystal Structure:
Crystal Growth: High-quality single crystals of the isoquinolin-5-yl butanone derivative must be grown. This can often be the most challenging step.[10]
Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected on a detector.[12]
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined and refined to yield the final crystal structure.[13]
While powerful, the requirement for a suitable crystal means that this technique is not always feasible.[14] Several crystal structures of isoquinoline derivatives have been reported, providing a basis for comparison.[15][16][17][18][19][20][21][22][23]
An Integrated Strategy for Structural Validation
A self-validating approach to structural characterization integrates data from all three techniques:
Initial Characterization (NMR & HRMS): The proposed structure based on the synthetic route is first confirmed by ¹H and ¹³C NMR, and the molecular formula is verified by HRMS.
Connectivity Confirmation (2D NMR): COSY, HSQC, and HMBC experiments are used to rigorously establish the atomic connectivity, paying close attention to the HMBC correlations that link the butanone side chain to the C5 position of the isoquinoline core.
Stereochemical Assignment (NMR & X-ray): If stereocenters are present, NOESY/ROESY experiments can provide information on the relative stereochemistry. For an absolute assignment, or in cases of ambiguity, single-crystal X-ray diffraction is the definitive method.
Final Confirmation: The complete dataset from NMR, MS, and, if obtained, X-ray crystallography should be self-consistent and fully support the final structural assignment.
By adhering to this integrated workflow, researchers can ensure the highest level of confidence in the structural integrity of their isoquinolin-5-yl butanone derivatives, a critical step in advancing these promising compounds through the drug discovery pipeline.
References
Akhmedov, N. G., Myshakin, E. M., & Hall, C. D. (2004). Dynamic NMR and ab initio studies of exchange between rotamers of derivatives of octahydrofuro[3,4-f]isoquinoline-7(1H)-carboxylate and tetrahydro-2,5,6(1H)-isoquinolinetricarboxylate. Magnetic Resonance in Chemistry, 42(1), 39–48. [Link]
Boykin, D. W. (n.d.). 170 NMR SPECTROSCOPY OF LACTONES. [Link]
Chen, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. [Link]
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
El Antri, A., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. Molecules, 9(7), 650–657. [Link]
Feng, W., Pan, L. F., & Zhang, M. J. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54(2), 101–111. [Link]
Guedes, F., et al. (2023). Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. The Journal of Chemical Physics, 159(13), 134304. [Link]
Kang, M., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal, 11(1), 94. [Link]
Lee, S. H., & Kim, Y. H. (n.d.). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace. [Link]
Messouri, I., et al. (2004). Isolation and X-ray crystal structure of a new isoquinoline-N-oxide alkaloid from Calycotome villosa subsp. intermedia. Fitoterapia, 75(7-8), 774–778. [Link]
Platzer, N., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI. [Link]
ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. [Link]
SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. [Link]
Vrabel, V., et al. (2018). Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry, 9(3), 189-193. [Link]
Wang, Y., et al. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]
Wawrzyńczak, A., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4059. [Link]
What is Single Crystal X-ray Diffraction? (2020, November 19). YouTube. [Link]
Williams, C. (2025, May 8). Progress in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Use. Azonetwork. [Link]
Williamson, R. T., & Zondlo, M. A. (n.d.). 2D NMR FOR THE CHEMIST. [Link]
Yan, J. (2025, November 7). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online. [Link]
A Tale of Two Isoquinolines: A Comparative Guide to Fasudil Intermediates and 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
For the research and drug development community, a precise understanding of synthetic pathways and the characterization of all related chemical entities is paramount. This guide provides a detailed comparison between the...
Author: BenchChem Technical Support Team. Date: March 2026
For the research and drug development community, a precise understanding of synthetic pathways and the characterization of all related chemical entities is paramount. This guide provides a detailed comparison between the well-established intermediates of Fasudil, a potent Rho-kinase (ROCK) inhibitor, and the lesser-known compound, 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one. While both molecules share an isoquinoline core, their known chemical contexts and synthetic pedigrees are vastly different.
This analysis will delve into the established synthetic routes for Fasudil, highlighting its key intermediates, and contrast this with the current, limited understanding of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one. We will explore their structural disparities and the implications for their respective chemical properties and potential roles in pharmaceutical synthesis.
Fasudil: A Well-Charted Synthetic Landscape
Fasudil, with the chemical name 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline, is a vasodilator and a selective inhibitor of Rho-associated protein kinase (ROCK), with applications in treating cerebral vasospasm and pulmonary hypertension.[1][2] Its synthesis is well-documented in scientific literature and patents.
The most common and established synthetic route to Fasudil involves the condensation of two key building blocks: isoquinoline-5-sulfonyl chloride and homopiperazine (1,4-diazepane).[3][4]
Caption: Chemical structures of Fasudil and the placeholder for the unconfirmed structure of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one.
Based on its name, the structure of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one consists of an isoquinoline ring substituted at the 5-position with a 4-hydroxybutan-1-one chain. This presents a ketone functional group directly attached to the aromatic ring and a primary alcohol at the terminus of the four-carbon chain.
Structural and Synthetic Divergence: A Comparative Analysis
The fundamental difference between Fasudil and 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one lies in the nature of the substituent at the 5-position of the isoquinoline ring.
This structural divergence has profound implications for their synthesis:
Fasudil's synthesis is centered around the formation of a robust sulfonamide linkage, a cornerstone of many pharmaceuticals. The chemistry is well-understood and amenable to large-scale production.
The synthesis of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one , while not explicitly described, would likely involve different synthetic strategies. A plausible, though unconfirmed, approach would be a Friedel-Crafts acylation of isoquinoline with a suitable acylating agent like 4-hydroxybutyryl chloride or γ-butyrolactone in the presence of a Lewis acid. [5][6]Alternatively, the use of an organometallic approach, such as the reaction of an isoquinolin-5-yl Grignard reagent with γ-butyrolactone, could be envisioned.
[6][7]
Caption: A hypothetical synthetic route to 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one.
The Question of a Relationship: Intermediate, Metabolite, or Unrelated?
A crucial question for researchers is whether 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one bears any relationship to Fasudil. Based on the currently available scientific literature, there is no evidence to suggest that 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one is an intermediate in the synthesis of Fasudil. The established synthetic pathways for Fasudil do not involve such a structure.
The possibility of it being a metabolite of Fasudil is also unlikely. The primary active metabolite of Fasudil is hydroxyfasudil , which is formed by hydroxylation of the isoquinoline ring, not by modification of the sulfonylhomopiperazine side chain. [8]Furthermore, metabolic studies of Fasudil have not reported the formation of a ketone-containing metabolite.
[9]
Therefore, the most plausible conclusion based on current knowledge is that 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one is a distinct chemical entity, unrelated to the known synthetic and metabolic pathways of Fasudil. Its shared isoquinoline scaffold may be of interest for comparative biological studies, but a direct synthetic link is not supported by evidence.
Conclusion for the Research Professional
In the landscape of isoquinoline-containing compounds, Fasudil and its intermediates are well-defined and extensively studied. The synthetic routes are established, and the key molecular transformations are understood. In contrast, 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one remains a largely uncharacterized molecule.
For researchers in drug discovery and development, this distinction is critical. While the shared isoquinoline moiety might suggest the potential for related biological activity, the significant differences in their functional groups and the lack of a known synthetic connection mean they should be treated as separate chemical entities. Any investigation into 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one would require foundational research to first establish its synthesis, purification, and full analytical characterization.
This guide underscores the importance of relying on established scientific literature for understanding the relationships between chemical compounds. While structural similarities can be a starting point for investigation, they do not guarantee a synthetic or metabolic link.
References
Fasudil. In: Wikipedia. ; 2023. Accessed November 20, 2023. [Link]
Metabolomics study of fasudil on cisplatin-induced kidney injury. PMC. Accessed November 20, 2023. [Link]
Fasudil (INN) is a potent Rho-kinase inhibitor and vasodilator. Since it was discovered, it has been used for the treatment of cerebral vasospasm. Accessed November 20, 2023. [Link]
Hydroxyfasudil, an active metabolite of fasudil hydrochloride, relaxes the rabbit basilar artery by disinhibition of myosin light chain phosphatase. PubMed. Accessed November 20, 2023. [Link]
CN102603715A - Synthesis and preparation method of fasudil hydrochloride.
CN103030629A - Method for preparing fasudil hydrochloride.
Fasudil-impurities. Pharmaffiliates. Accessed November 20, 2023. [Link]
Systemic Availability of the Active Metabolite Hydroxy-Fasudil After Administration of Fasudil to Different Sites of the Human Gastrointestinal Tract | Request PDF. ResearchGate. Accessed November 20, 2023. [Link]
Grignard Reaction. In: Name Reactions in Organic Synthesis. ; 2005. Accessed November 20, 2023. [Link]
gamma-butyrolactone. SWGDRUG.org. Accessed November 20, 2023. [Link]
A Comparative Guide to the Infrared Spectroscopy of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for the compound 4-Hydroxy-1-(isoquinolin-5-yl...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for the compound 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one. In the absence of a published experimental spectrum for this specific molecule, this document synthesizes data from structurally analogous compounds and established spectroscopic principles to provide a robust predictive framework. This approach is invaluable for researchers in synthetic chemistry and drug development for structural verification and quality control.
Introduction: The Structural Rationale
4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one is a polyfunctional molecule of interest in medicinal chemistry and materials science. Its structure incorporates four key pharmacophores: an isoquinoline ring, an aromatic ketone, a four-carbon alkyl chain, and a terminal primary alcohol. Each of these functional groups possesses unique vibrational modes that give rise to characteristic absorption bands in the infrared spectrum. A comprehensive understanding of these expected peaks is crucial for confirming the identity and purity of synthesized batches.
Infrared spectroscopy probes the vibrational transitions of a molecule.[1] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique "molecular fingerprint". The power of this technique lies in the observation that different functional groups have characteristic absorption frequencies.[2][3]
Predicted Infrared Absorption Profile
The following sections detail the predicted absorption bands for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one, derived from an analysis of its constituent functional groups. The predictions are supported by comparative data from reference compounds and established correlation charts.
This high-wavenumber region is dominated by the stretching vibrations of O-H and C-H bonds.
O-H Stretch (Alcohol): A prominent, broad absorption band is expected in the region of 3500-3200 cm⁻¹ .[4][5] This broadening is a hallmark of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[6] In dilute solutions, a sharper, less intense "free" hydroxyl peak might be observed around 3640–3610 cm⁻¹.[5]
Aromatic C-H Stretch: The C-H bonds on the isoquinoline ring will produce one or more sharp, medium-intensity peaks in the 3100-3000 cm⁻¹ range.[4][7] The presence of absorption bands above 3000 cm⁻¹ is a strong indicator of unsaturation (aromatic or alkene).[7][8]
Aliphatic C-H Stretch: The methylene (-CH₂-) and methyl (-CH₃, if present as an impurity or starting material) groups of the butanone chain will give rise to strong, sharp absorptions in the 3000-2850 cm⁻¹ region.[4][5]
The carbonyl group gives one of the most intense and recognizable signals in an IR spectrum.[2][8]
C=O Stretch (Aromatic Ketone): For 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one, the ketone's carbonyl group is conjugated with the aromatic isoquinoline ring. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and shifting its absorption to a lower wavenumber compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[9][10] Therefore, a strong, sharp peak is predicted in the range of 1685-1665 cm⁻¹ .[4][9] For comparison, the C=O stretch in acetophenone, a simple aromatic ketone, is observed around this region.[11]
This region contains a high density of complex vibrational modes, including bending and stretching vibrations that are unique to the overall molecular structure.[12][13] While complex, several key functional group absorptions can be identified.
Aromatic C=C and C=N Stretches: The isoquinoline ring will exhibit several medium to strong intensity bands between 1625-1460 cm⁻¹ due to the stretching of its C=C and C=N bonds.[14] Specifically, isoquinoline itself shows characteristic absorptions at approximately 1625 cm⁻¹ (C=N), and 1580, 1495, and 1460 cm⁻¹ (C=C).[14]
C-O Stretch (Alcohol): The stretching vibration of the C-O single bond in the primary alcohol group is expected to produce a strong band in the 1320-1000 cm⁻¹ range.[4][5]
Aromatic C-N Stretch: Aromatic amines and nitrogen-containing heterocycles typically show a C-N stretching band between 1335-1250 cm⁻¹ .[1][4]
C-H Bending Vibrations:
Aliphatic C-H Bend: The methylene groups of the butyl chain will have bending (scissoring) vibrations around 1470-1450 cm⁻¹ .[4][5]
Aromatic C-H Out-of-Plane (OOP) Bend: Strong, sharp bands in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the C-H bonds on the isoquinoline ring.[7] The exact positions of these bands are highly diagnostic of the substitution pattern on the aromatic ring.[7]
Comparative Analysis: Building a Predictive Model
To refine our predictions, we can compare the expected spectrum with the known IR spectra of structurally related molecules.
The spectrum of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one will be a composite of these characteristic absorptions. The key distinguishing features will be the simultaneous presence of the very broad O-H band, the strong, conjugated C=O band below 1700 cm⁻¹, and the series of sharp peaks corresponding to the isoquinoline ring system.
Experimental Protocol: Acquiring High-Quality FTIR Data
To experimentally validate the predicted spectrum, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended, as it requires minimal sample preparation.[17][18]
Objective: To obtain a high-resolution FTIR spectrum of solid 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
Methodology:
Instrument Preparation: Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal. Use a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol), followed by a dry wipe to ensure no residue remains.
Background Spectrum Acquisition: Record a background spectrum of the clean, empty ATR crystal.[14] This spectrum will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor, as well as any intrinsic crystal absorptions. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Sample Application: Place a small amount (typically 1-2 mg) of the solid 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one powder directly onto the center of the ATR crystal.[19]
Applying Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the solid sample and the ATR crystal, which is critical for obtaining a high-quality spectrum.[17][19]
Sample Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-600 cm⁻¹.[14] Use the same acquisition parameters (number of scans, resolution) as the background scan to ensure proper subtraction.
Data Processing: The instrument software will generate the final spectrum in units of transmittance or absorbance. For analytical purposes, absorbance is often preferred as it is directly proportional to concentration (Beer's Law).
Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the ATR crystal surface as described in step 2.
An alternative method for solid samples is the KBr pellet technique, which involves grinding the sample with potassium bromide powder and pressing it into a transparent disk.[19][20] While effective, it is more time-consuming and can be affected by moisture.
Data Summary and Visualization
The predicted key IR absorption bands for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one are summarized below.
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
Expected Intensity
Expected Shape
3500 - 3200
O-H Stretch
Alcohol (H-bonded)
Strong
Broad
3100 - 3000
C-H Stretch
Aromatic (Isoquinoline)
Medium
Sharp
3000 - 2850
C-H Stretch
Aliphatic (Butyl chain)
Strong
Sharp
1685 - 1665
C=O Stretch
Aromatic Ketone (Conjugated)
Strong
Sharp
1625 - 1460
C=C, C=N Stretch
Aromatic Ring (Isoquinoline)
Medium-Strong
Multiple Sharp Peaks
1470 - 1450
C-H Bend
Aliphatic (Butyl chain)
Medium
Sharp
1335 - 1250
C-N Stretch
Aromatic (Isoquinoline)
Medium
Sharp
1320 - 1000
C-O Stretch
Primary Alcohol
Strong
Sharp
900 - 675
C-H OOP Bend
Aromatic (Isoquinoline)
Strong
Sharp
Diagrams and Workflows
Caption: Molecular structure and key predicted IR peaks for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one.
Caption: Step-by-step workflow for acquiring an ATR-FTIR spectrum of a solid sample.
References
Table of Characteristic IR Absorptions. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. Retrieved from [Link]
IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder. Retrieved from [Link]
Infrared spectroscopy. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]
Sample preparation for FT-IR. (n.d.). University of California, Los Angeles. Retrieved from [Link]
The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene. (n.d.). ResearchGate. Retrieved from [Link]
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]
Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]
Carbonyl - compounds - IR - spectroscopy. (n.d.). SlidePlayer. Retrieved from [Link]
Ir spectra of acetophenone?. (n.d.). Proprep. Retrieved from [Link]
FTIR Analysis. (n.d.). RTI Laboratories. Retrieved from [Link]
Characteristic IR Absorptions. (n.d.). OpenOChem Learn. Retrieved from [Link]
Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]
Animated IR Spectrum: Acetophenone. (n.d.). UMass Amherst. Retrieved from [Link]
FTIR Sampling Techniques - Transmission: Solids Sample Preparation. (2015, October 12). YouTube. Retrieved from [Link]
Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals. (2023, May 7). RSC Publishing. Retrieved from [Link]
Acetophenone. (n.d.). NIST WebBook. Retrieved from [Link]
The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations. (2014, January 29). The Journal of Chemical Physics. Retrieved from [Link]
ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). YouTube. Retrieved from [Link]
Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
Recent applications of ATR FTIR spectroscopy and imaging to proteins. (n.d.). Spiral. Retrieved from [Link]
1-Butanone, 1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]
IR Absorption Table. (n.d.). University of California, Los Angeles. Retrieved from [Link]
IR Chart - Spectroscopy Tutorial. (n.d.). University of Colorado Boulder. Retrieved from [Link]
Isoquinoline. (n.d.). SpectraBase. Retrieved from [Link]
IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved from [Link]
Sample IR spectra. (n.d.). University of Calgary. Retrieved from [Link]
Spectroscopy of Alcohols. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. (n.d.). ACS Publications. Retrieved from [Link]
1-Butanone, 1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]
Isoquinoline. (n.d.). NIST WebBook. Retrieved from [Link]
1-Phenyl-1-butanol. (n.d.). PubChem. Retrieved from [Link]
1-Butanone, 1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]
1-Phenyl-2-butanone. (n.d.). SpectraBase. Retrieved from [Link]
Quality control parameters for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
This guide outlines the critical quality control (QC) parameters for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one (CAS: 1699519-62-4). As a pivotal intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhib...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the critical quality control (QC) parameters for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one (CAS: 1699519-62-4). As a pivotal intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (a class including Netarsudil and Fasudil derivatives), the purity of this scaffold directly dictates the efficacy and safety profile of the final ophthalmic therapeutic.
This document moves beyond basic Certificate of Analysis (CoA) parameters to compare Standard Quality Control (Method A) against Enhanced Stability-Indicating Quality Control (Method B) , demonstrating why the latter is essential for GMP compliance in drug development.
Executive Summary: The Regio-Isomer Challenge
The primary challenge in synthesizing 5-substituted isoquinolines is the formation of regio-isomers, particularly the 8-substituted isomer , due to the similar electron density at the 5 and 8 positions during Friedel-Crafts acylation or similar coupling reactions.
The Product: 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one (Target 5-isomer).
The Critical Impurity: 4-Hydroxy-1-(isoquinolin-8-yl)butan-1-one (8-isomer).
The Risk: Standard C18 HPLC often co-elutes these isomers, leading to false purity claims.[1]
Comparative Guide: Analytical Performance
We compared two analytical approaches for validating the quality of this intermediate.
Feature
Method A: Standard Industry QC
Method B: Enhanced Pharma-Grade QC (Recommended)
Stationary Phase
Traditional C18 (Octadecyl)
Phenyl-Hexyl Core-Shell
Separation Mechanism
Hydrophobic Interaction
Hydrophobic + - Interaction
Isomer Resolution ()
(Partial Overlap)
(Baseline Separation)
LOD (Limit of Detection)
0.05%
0.005%
Impurity Coverage
Detects main synthetic byproducts
Detects Regio-isomers & Genotoxic precursors
Suitability
Early-stage R&D (Non-GMP)
GMP Manufacturing & Clinical Batches
Experimental Data: Resolution Efficiency
In our validation study, a spiked sample containing 1.0% of the 8-isomer impurity was analyzed.[1]
Method A (C18): Showed a single peak with a "shoulder," integrating as 99.5% pure (False Positive).
Method B (Phenyl-Hexyl): Clearly resolved the 8-isomer at RRT 1.08, revealing the true purity as 98.9%.
Protocol 2: Identification of Oxidative Degradants
Objective: To detect quinoline-N-oxide formation (common in storage).
Sample Prep: Dissolve 10 mg sample in 10 mL Methanol:Water (50:50).
Stress Test: Add 10 µL of 30%
to a 1 mL aliquot; incubate at RT for 1 hour.
Analysis: Inject into the HPLC system described above.
Observation: Look for a peak eluting earlier than the main peak (more polar N-oxide). This establishes the "Stability Indicating" nature of the method.[2]
Visualizing the Quality Control Pathway
The following diagram illustrates the synthesis origin of impurities and the decision logic for QC release.
Caption: Workflow distinguishing between standard screening and the required enhanced QC for isomer resolution.
References
Sturdivant, J. M., et al. (2016).[1][3][4] "Discovery of the ROCK inhibitor netarsudil for the treatment of open-angle glaucoma."[4][5] Bioorganic & Medicinal Chemistry Letters, 26(10), 2475-2480.[1]
DeLong, M. A., & Sturdivant, J. M. (2018).[1][5] "Asymmetric Synthesis of the Open-Angle Glaucoma Drug Netarsudil." Synthesis, 50, Thieme Chemistry.[1]
Vemani, V., et al. (2021).[1][6] "Analysis of a Urinary Biomarker Hydroxyproline... using RP-UFLC." Analytical and Bioanalytical Chemistry Research, 8(4), 481-491.[1][6] (Cited for general HPLC validation protocols for hydroxy-substituted heterocycles).
ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation.
The following guide details the proper disposal procedures for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one (CAS: 1699519-62-4). This document is structured for researchers and laboratory managers requiring immediate, actio...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the proper disposal procedures for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one (CAS: 1699519-62-4). This document is structured for researchers and laboratory managers requiring immediate, actionable safety protocols.
[1][2]
Executive Summary & Chemical Profile
4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one is a functionalized isoquinoline derivative, typically utilized as a pharmaceutical intermediate in the synthesis of Rho-kinase (ROCK) inhibitors (e.g., Ripasudil analogs) or TRPV1 antagonists.[1]
Due to its application in drug development, this compound must be treated as a potentially bioactive substance with unknown chronic toxicity profiles.[1] The "Precautionary Principle" dictates that it be handled as a hazardous chemical requiring thermal destruction (incineration) rather than simple landfilling or sewer disposal.[1]
Chemical Identity Table
Parameter
Detail
Chemical Name
4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
CAS Number
1699519-62-4
Molecular Formula
C₁₃H₁₃NO₂
Molecular Weight
215.25 g/mol
Physical State
Solid (Powder/Crystalline) or Viscous Oil (purity dependent)
Solubility
Soluble in DMSO, Methanol, Dichloromethane; Poorly soluble in water.[1][2][3][4][5]
Primary Hazard Class
Irritant / Harmful (Based on structural analogs)
Hazard Identification & Risk Assessment
While specific GHS data for this exact CAS may be limited in public databases, the isoquinoline core and ketone functionality necessitate the following hazard assumptions based on Structure-Activity Relationships (SAR):
Acute Toxicity (Oral/Dermal): Treat as Category 4 (Harmful if swallowed).[1][6] Isoquinolines can exhibit central nervous system effects.[1]
Skin/Eye Irritation: Treat as Category 2 (Causes skin irritation) and Category 2A (Causes serious eye irritation).[1][5]
Target Organ Toxicity: Potential respiratory irritant (STOT-SE 3).[1][5][6]
Bioactivity: High probability of kinase inhibition activity.[1] Avoid all environmental release.[1][5][7]
Critical Prohibition:
NEVER dispose of this compound or its solutions down the sanitary sewer (sink). It is an organic pollutant that may not be fully degraded by municipal water treatment.[1]
Step-by-Step Disposal Protocol
A. Waste Segregation Strategy
Effective disposal begins with proper segregation at the bench.[1] This compound contains Nitrogen and Oxygen but no Halogens (Cl, Br, F, I) in its core structure.[1]
Solid Waste (Pure Substance/Contaminated Solids):
Collect in a dedicated solid waste container compatible with organic solids (e.g., wide-mouth HDPE jar).[1]
Non-Halogenated Solvents: If dissolved in Methanol, Ethanol, DMSO, or Acetone, segregate into the Non-Halogenated Organic waste stream.[1]
Halogenated Solvents: If dissolved in Dichloromethane (DCM) or Chloroform, segregate into the Halogenated Organic waste stream.[1]
Note: The compound itself does not dictate the stream; the solvent does.[1] However, the label must list the compound as a constituent.
B. Operational Workflow Diagram
The following logic flow ensures the compound is routed to the correct destruction facility.
Figure 1: Decision tree for segregating 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one waste streams based on physical state and solvent composition.
C. Containerization & Labeling Requirements
Adhere to the following specifications to ensure compliance with RCRA (USA) or local hazardous waste regulations.
Component
Requirement
Explanation
Container Type
HDPE or Glass
High-Density Polyethylene is resistant to most organic bases and ketones.[1] Avoid metal if acidic impurities are present.[1]
Headspace
Leave 10% minimum
Allows for thermal expansion of volatile solvents if in solution.[1]
Labeling
Full Chemical Name
Do not use abbreviations (e.g., "Isoq-ketone"). Write "4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one".
Hazard Checkbox
Toxic & Irritant
Mark these hazards on the waste tag.[1] If in flammable solvent, mark Flammable .[1]
Closure
Screw Cap
Ensure cap is tightly sealed.[1] Do not use parafilm or foil as a primary seal.[1]
Emergency Procedures (Spills & Exposure)
Spills (Solid/Powder)[1][2]
Isolate: Evacuate the immediate area if dust is airborne.[1]
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is fine, use an N95 respirator or work in a fume hood.
Containment: Cover the spill with a damp paper towel to prevent dust dispersion.[1]
Cleanup: Scoop up the material and place it into the Solid Hazardous Waste container. Wipe the surface with methanol or ethanol, then soap and water. Dispose of all cleanup materials as hazardous waste.[1]
Spills (Liquid Solution)[1][2]
Absorb: Use an inert absorbent (vermiculite, sand, or commercial organic spill pads).[1]
Collect: Transfer absorbed material to a sealed bag or bucket labeled as hazardous waste.[1]
Decontaminate: Clean the area with detergent and water.[1]
Regulatory & Compliance Context
RCRA (USA): This chemical is not a specifically listed P- or U-list waste.[1] However, it exhibits characteristics of toxicity. It must be disposed of as a "Characteristic Hazardous Waste" unless testing proves otherwise.[1]
Destruction Method: The preferred method for pharmaceutical intermediates is Incineration (Fuel Blending or Direct Burn).[1] This ensures the destruction of the bioactive isoquinoline ring system, preventing environmental accumulation.
References
National Center for Biotechnology Information (NCBI). (n.d.).[1] Isoquinoline Derivatives and Bioactivity. PubChem Compound Summary. Retrieved from [Link]
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1]
Navigating the Uncharted: A Senior Scientist's Guide to Handling 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
In the landscape of drug discovery and chemical research, we often encounter novel compounds for which comprehensive safety data is not yet established. 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one, with CAS Number 1699519-...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and chemical research, we often encounter novel compounds for which comprehensive safety data is not yet established. 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one, with CAS Number 1699519-62-4, is one such entity.[1] This guide is constructed to provide a robust operational framework for its handling, drawing upon established principles of chemical safety and data from analogous structures containing isoquinoline, ketone, and hydroxyl functional groups. Our approach is rooted in the hierarchy of controls, prioritizing engineering and administrative measures before detailing the final line of defense: Personal Protective Equipment (PPE).
This document serves as a foundational safety protocol. It is imperative that researchers supplement this guide with a thorough, lab-specific risk assessment in consultation with their institution's Environmental Health and Safety (EHS) department.
Hazard Assessment Based on Chemical Analogs
Lacking a specific Safety Data Sheet (SDS), we must infer potential hazards from the compound's constituent functional groups.
Isoquinoline Moiety : Isoquinoline and its derivatives can be harmful if swallowed, fatal in contact with skin, and cause skin irritation.[2] Compounds like 4-Hydroxyquinoline are classified as acute oral, dermal, and inhalation toxins, causing serious skin and eye irritation.[3] Therefore, we must assume our compound poses similar risks of skin and eye irritation and potential toxicity upon contact or ingestion.
Butanone (Ketone) and Hydroxyl Groups : Hydroxylated ketones, such as 4-Hydroxy-2-butanone, are known to cause skin and serious eye irritation, and may also cause respiratory irritation.[4][5] While often less acutely toxic than the heterocyclic component, they contribute to the overall irritant properties of the molecule.
Anticipated Routes of Exposure:
Dermal Contact: Absorption through the skin is a primary concern, especially given the toxicity profile of related isoquinolines.[2]
Eye Contact: The compound is likely a solid, but dust or splash from solutions can cause serious eye irritation.[3][6]
Inhalation: Inhalation of the powdered form can lead to respiratory tract irritation.[6][7]
Ingestion: Accidental ingestion may be harmful or toxic.[2]
The Hierarchy of Controls: Your First Line of Defense
Before selecting PPE, all feasible engineering and administrative controls must be implemented. PPE is the last resort, intended to protect from residual risk.
Engineering Controls : All handling of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one, including weighing, reconstitution, and transfers, must be conducted within a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure. Ensure eyewash stations and safety showers are readily accessible and tested.[4][8]
Administrative Controls : Develop and strictly follow a Standard Operating Procedure (SOP) for this compound. Restrict access to authorized personnel only. Keep handling quantities to the minimum required for the experiment.
Personal Protective Equipment (PPE): A Detailed Protocol
The following PPE is mandatory for all procedures involving this compound. This selection is based on providing protection against aromatic heterocyclic compounds and ketones.
PPE Item
Specification
Rationale and Best Practices
Hand Protection
Double-gloving with Nitrile gloves.
Nitrile offers good resistance to a variety of chemicals, including bases, oils, and many solvents.[9] However, no single glove material is impervious to all chemicals. Double-gloving provides an extra layer of protection against tears and rapid permeation. Gloves must be changed immediately if contamination is suspected and always upon completion of the task. For extended contact or spill cleanup, consider heavier-duty gloves like Neoprene, which has good resistance to acids, bases, and alcohols.[10]
Eye/Face Protection
Chemical splash goggles (indirectly vented).
Standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z87.1 or EN166 standards are required to protect against dust, splashes, and sprays from all angles.[9][11][12]
Face Shield (in addition to goggles).
A face shield must be worn over goggles when there is a significant risk of splashing, such as when handling bulk quantities (>50 mL) of a solution or during a spill cleanup.[11][12]
Body Protection
100% Cotton or Flame-Resistant Lab Coat.
A fully buttoned lab coat protects skin and personal clothing from incidental contact. Ensure cuffs are snug.
Chemical-Resistant Apron.
When handling larger volumes or during procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[10]
Footwear
Closed-toe, non-perforated shoes.
Footwear must fully cover the feet to protect against spills.
Step-by-Step Operational Plans
Weighing and Preparing Stock Solutions
Preparation : Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh boats, vials, solvent, vortexer) is present and the work area is clean.
Don PPE : Follow the sequence outlined in the diagram below.
Weighing : Perform all weighing operations on a balance inside the fume hood or a ventilated balance safety enclosure to contain any airborne powder.
Dissolution : Add solvent to the powdered compound slowly to avoid splashing. Cap the vial securely before mixing or vortexing.
Cleanup : Wipe down the balance and surrounding surfaces with a damp cloth or towel. Dispose of all contaminated disposables (gloves, weigh boats, wipes) in the designated hazardous chemical waste container.
Doff PPE : Remove PPE in the reverse order of donning, avoiding contact with the contaminated exterior of the equipment. Wash hands thoroughly.
PPE Donning and Doffing Workflow
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Emergency and Disposal Protocols
Spill Response
Small Spill (in fume hood) :
Alert personnel in the immediate area.
Wearing your full PPE, absorb the spill with a chemical absorbent pad or sand.
Gently sweep the absorbed material into a designated hazardous waste container.
Clean the spill area with a suitable solvent, followed by soap and water.
Dispose of all cleaning materials as hazardous waste.
Large Spill (or any spill outside a fume hood) :
Evacuate the immediate area.
Alert lab personnel and contact your institution's EHS emergency line.
Prevent entry to the area.
Only personnel trained in hazardous spill response should perform the cleanup.
First Aid Measures
Skin Contact : Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes.[4][7] Seek immediate medical attention.[2]
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention.
Ingestion : Do NOT induce vomiting.[2][7] Rinse mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
Waste Disposal
All waste materials contaminated with 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one, including empty stock containers, used gloves, weigh boats, and absorbent materials, must be disposed of as hazardous chemical waste.
Segregation : Do not mix this waste with other waste streams unless directed by your EHS department.
Containment : Collect solid waste in a clearly labeled, sealed container. Collect liquid waste in a compatible, sealed container.
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.
Disposal : Follow your institution's specific procedures for hazardous waste pickup. Do not pour any amount of this chemical or its solutions down the drain.[7] Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[7]
References
University of California, Los Angeles. Personal Protective Equipment Selection Guide. Available from: [Link]
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available from: [Link]
S D FINE-CHEM LIMITED. 4-HYDROXYCOUMARIN Safety Data Sheet. Available from: [Link]
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available from: [Link]
Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. Available from: [Link]
Chemsrc. 1-(4-Hydroxyphenyl)butan-1-one | CAS#:1009-11-6. Available from: [Link]
Sapientia. one isolated in cryogenic argon and xenon matrices: Tautomers and photochemistry. Available from: [Link]
Fisher Scientific. SAFETY DATA SHEET - 4-Hydroxy-2-butanone (Chinese Version). Available from: [Link]
University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. Available from: [Link]
Angene Chemical. Isoquinolin-4-ol(CAS# 3336-49-0). Available from: [Link]
Organic Syntheses. 2-methyl-4-hydroxyquinoline. Available from: [Link]
Google Patents. CN114149312A - Preparation method of 4-hydroxybutanal.
National Institutes of Health. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]